molecular formula C25H41NO7 B1194368 Delsoline

Delsoline

Cat. No.: B1194368
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acomonine is a natural product found in Consolida orientalis, Consolida regalis, and other organisms with data available.

Properties

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3

InChI Key

JVBLTQQBEQQLEV-UHFFFAOYSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Synonyms

delsoline

Origin of Product

United States

Foundational & Exploratory

Delsoline: A Technical Deep Dive into its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Delsoline, a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera, exhibits a multi-faceted pharmacological profile. Primarily recognized for its antagonistic activity at nicotinic acetylcholine (B1216132) receptors (nAChRs), it also demonstrates ganglion-blocking, neuromuscular-blocking, and potential anti-inflammatory and anti-arrhythmic properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways.

Nicotinic Acetylcholine Receptor Antagonism

This compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors. Its inhibitory activity has been quantified against the α7 subtype of nAChRs.

Quantitative Data: nAChR Binding Affinity
CompoundReceptor SubtypeAssay TypePreparationRadioligandIC50Reference
This compoundα7 nAChRCompetitive Binding AssayRat neuronal membranesα-Bungarotoxin19 µM[1]
Experimental Protocol: Competitive nAChR Binding Assay

This protocol outlines the methodology used to determine the binding affinity of this compound for nAChR.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a specific radioligand to neuronal nAChRs.

Materials:

  • Rat brain tissue (e.g., hippocampus or cortex, rich in α7 nAChRs)

  • [125I] α-Bungarotoxin (radioligand)

  • This compound (test compound)

  • Nicotine or another known nAChR ligand (positive control)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

  • Bovine Serum Albumin (BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous acetylcholine.

  • Binding Assay: In a multi-well plate, combine the prepared brain membranes, [125I] α-Bungarotoxin at a concentration below its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_binding_assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis brain Rat Brain Tissue homogenize Homogenize in Buffer brain->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 wash Wash Pellet centrifuge1->wash membranes Neuronal Membranes wash->membranes mix Incubate membranes->mix radioligand [125I] α-Bungarotoxin radioligand->mix This compound This compound This compound->mix filter Filter & Wash mix->filter count Scintillation Counting filter->count plot Plot Data count->plot ic50 Determine IC50 plot->ic50

Figure 1. Experimental workflow for the nicotinic acetylcholine receptor binding assay.

Ganglion-Blocking and Neuromuscular-Blocking Effects

This compound is reported to have ganglion-blocking and curare-like neuromuscular blocking effects, consistent with its antagonism of nicotinic acetylcholine receptors.[2]

  • Ganglion-Blocking Activity: By antagonizing nAChRs at autonomic ganglia, this compound can inhibit neurotransmission in both the sympathetic and parasympathetic nervous systems. This action is the likely basis for its observed hypotensive effects.[1]

  • Neuromuscular-Blocking Activity: this compound's "curare-like" effect implies that it acts as a competitive antagonist at the nAChRs of the neuromuscular junction, preventing acetylcholine from binding and thereby inhibiting muscle contraction.

logical_relationship_blockade This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Antagonizes autonomic_ganglia Autonomic Ganglia nAChR->autonomic_ganglia nmj Neuromuscular Junction nAChR->nmj ganglion_block Ganglion Blockade autonomic_ganglia->ganglion_block Leads to nm_block Neuromuscular Blockade nmj->nm_block Leads to hypotension Hypotensive Effect ganglion_block->hypotension Results in muscle_relaxation Muscle Relaxation nm_block->muscle_relaxation Results in

Figure 2. Logical relationship of this compound's blocking activities.

Potential Anti-Inflammatory Mechanism

While direct studies on this compound are limited, research on other diterpenoid alkaloids from the Delphinium genus suggests a potential anti-inflammatory mechanism of action through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[4][5] This pathway is a central regulator of the inflammatory response.

Proposed Signaling Pathway

signaling_pathway_nfkb LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Transcription of Inflammation Inflammatory Response Proinflammatory_Genes->Inflammation This compound This compound (Proposed) This compound->IKK Inhibits (putative)

Figure 3. Proposed anti-inflammatory signaling pathway of this compound via NF-κB inhibition.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dexamethasone or another known anti-inflammatory agent (positive control)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Griess Reagent (for NO measurement)

  • MTT or other cell viability assay kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with LPS and a positive control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-only control. Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value, ensuring that the observed inhibition is not due to cytotoxicity.

Anti-Arrhythmic and Hypotensive Effects

This compound has been reported to possess anti-arrhythmic and hypotensive properties.[1] The hypotensive effect is likely a consequence of its ganglion-blocking activity, which reduces sympathetic tone to the vasculature.

The mechanism underlying the anti-arrhythmic effect is less clear but may involve the modulation of cardiac ion channels. Diterpene alkaloids, as a class, are known to interact with various ion channels. Further investigation using techniques such as patch-clamp electrophysiology on isolated cardiomyocytes would be necessary to elucidate the specific ion channels affected by this compound and the nature of their modulation.

Conclusion

This compound is a diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This antagonism manifests as ganglion-blocking and neuromuscular-blocking activities, with a quantified inhibitory effect on α7 nAChRs. Its potential anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway, a hypothesis supported by studies on related compounds. The anti-arrhythmic and hypotensive effects of this compound warrant further investigation to fully characterize their molecular basis. The experimental protocols and data presented in this guide provide a foundation for future research and development of this compound and its analogs as potential therapeutic agents.

References

Delsoline as a Nicotinic Acetylcholine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a diterpenoid alkaloid isolated from plants of the Delphinium genus, has emerged as a noteworthy antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with nAChRs, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuropharmacology, drug discovery, and toxicology.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in a wide array of physiological processes, including neuromuscular transmission, autonomic ganglia signaling, and various functions within the central nervous system. The diverse family of nAChR subtypes represents a significant target for therapeutic intervention in a range of disorders. Diterpenoid alkaloids, a class of natural products found in plant genera such as Delphinium and Aconitum, have been identified as potent modulators of nAChR activity. This compound is one such alkaloid that has demonstrated antagonist activity at nAChRs, making it a compound of interest for further investigation.

Quantitative Analysis of this compound's Antagonist Activity

The inhibitory potency of this compound and its related compounds has been quantified in various experimental paradigms. The available data are summarized in the tables below.

CompoundReceptor/SystemAssay TypeParameterValueReference
This compoundRat Neuronal α7 nAChRα-Bungarotoxin Binding InhibitionIC5019 µM[1]
DeltalineLizard Neuromuscular JunctionCompound Muscle Action Potential (CMAP) BlockadeIC50156 µM[2]
DeltalineLizard Neuromuscular JunctionMiniature End-Plate Potential (MEPP) Amplitude ReductionN/A20 µM[2]

Table 1: Inhibitory Potency of this compound and Deltaline at Nicotinic Acetylcholine Receptors.

Mechanism of Action

This compound functions as a nicotinic receptor antagonist, interfering with the normal signaling cascade initiated by the binding of the endogenous agonist, acetylcholine (ACh). The primary mechanism involves the blockade of ion flow through the nAChR channel.

cluster_0 Normal nAChR Activation cluster_1 Antagonism by this compound ACh Acetylcholine (ACh) nAChR_unbound nAChR (Closed) ACh->nAChR_unbound Binds nAChR_bound nAChR (Open) nAChR_unbound->nAChR_bound Conformational Change nAChR_blocked nAChR (Blocked) nAChR_unbound->nAChR_blocked Prevents Opening Ion_Influx Na+/Ca2+ Influx nAChR_bound->Ion_Influx Allows Depolarization Membrane Depolarization Ion_Influx->Depolarization This compound This compound This compound->nAChR_unbound Binds No_Ion_Influx No Ion Influx nAChR_blocked->No_Ion_Influx No_Depolarization No Depolarization No_Ion_Influx->No_Depolarization

Figure 1: Mechanism of this compound's Antagonistic Action on nAChRs.

The available evidence from the α-bungarotoxin binding inhibition assay suggests that this compound acts as a competitive antagonist at the α7 nAChR subtype[1]. This implies that this compound likely binds to the same or an overlapping site as acetylcholine, thereby preventing the agonist from activating the receptor. However, further studies, such as Schild analysis, are required to definitively characterize the nature of its antagonism (competitive vs. non-competitive) across different nAChR subtypes.

Experimental Protocols

The characterization of this compound as a nicotinic receptor antagonist involves a series of established experimental procedures. The following sections detail the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

start Start prep Prepare Membrane Homogenates (Expressing nAChR Subtype) start->prep incubate Incubate Membranes with Radiolabeled Ligand (e.g., [³H]epibatidine) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis (IC50/Ki Determination) quantify->analyze end End analyze->end

Figure 2: Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the receptor (e.g., [³H]epibatidine for neuronal nAChRs) in the presence of varying concentrations of this compound.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings at the Neuromuscular Junction

Electrophysiology provides a functional measure of the effect of a compound on synaptic transmission.

Protocol for Compound Muscle Action Potential (CMAP) and Miniature End-Plate Potential (MEPP) Recordings:

  • Preparation: An isolated nerve-muscle preparation (e.g., from a lizard or rodent) is placed in a recording chamber and superfused with a physiological saline solution.

  • Stimulation and Recording:

    • CMAP: The motor nerve is stimulated with a suction electrode, and the resulting compound muscle action potential is recorded from the muscle using an extracellular electrode.

    • MEPP: Spontaneous miniature end-plate potentials are recorded from individual muscle fibers using an intracellular microelectrode.

  • Drug Application: this compound is added to the superfusing solution at various concentrations.

  • Data Acquisition and Analysis:

    • The amplitude of the CMAP is measured before and after the application of this compound to determine the concentration-dependent blockade. The IC50 value for CMAP blockade can then be calculated.

    • The amplitude and frequency of MEPPs are analyzed to assess the postsynaptic effect of this compound. A reduction in MEPP amplitude is indicative of postsynaptic receptor antagonism[2].

Calcium Influx Assay

This assay measures the ability of a compound to inhibit agonist-induced calcium influx through nAChRs.

start Start load_cells Load Cells Expressing nAChRs with a Calcium-Sensitive Dye (e.g., Fura-2 AM) start->load_cells pre_incubate Pre-incubate Cells with Varying Concentrations of this compound load_cells->pre_incubate stimulate Stimulate Cells with an nAChR Agonist (e.g., Nicotine) pre_incubate->stimulate measure_fluorescence Measure Changes in Intracellular Calcium Concentration via Fluorescence stimulate->measure_fluorescence analyze Data Analysis (IC50 Determination) measure_fluorescence->analyze end End analyze->end

Figure 3: Workflow for a Calcium Influx Assay.

Protocol:

  • Cell Culture and Loading: Cells stably or transiently expressing the nAChR subtype of interest are cultured and then loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Pre-incubation: The loaded cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: An nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) is added to the cells to induce receptor activation and subsequent calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator dye using a fluorometric imaging plate reader or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of this compound on the agonist-induced calcium response is quantified, and the IC50 value is determined.

Signaling Pathways Affected by this compound

The primary signaling event initiated by nAChR activation is the influx of cations, predominantly Na+ and, for certain subtypes like the α7 nAChR, Ca2+. This leads to membrane depolarization and the activation of voltage-gated ion channels, further amplifying the signal. The influx of calcium also acts as a second messenger, triggering a cascade of intracellular events. By blocking the initial ion influx, this compound effectively inhibits these downstream signaling pathways.

ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor ACh->nAChR Binds & Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel This compound This compound This compound->nAChR Binds & Blocks Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Signal Intracellular Ca2+ Signaling Ca_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates VGCC->Ca_Influx Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca_Signal->Cellular_Response

Figure 4: Nicotinic Receptor Signaling and the Point of this compound Intervention.

Conclusion and Future Directions

This compound has been identified as an antagonist of nicotinic acetylcholine receptors, with a quantified inhibitory effect on the α7 subtype. Its action at the neuromuscular junction, along with that of the related alkaloid deltaline, suggests a potential for this class of compounds to modulate cholinergic neurotransmission.

To further elucidate the pharmacological profile of this compound, future research should focus on:

  • Subtype Selectivity: Determining the binding affinities and functional antagonist potencies (IC50 values) of this compound at a broader range of nAChR subtypes, including α4β2 and muscle-type receptors.

  • Mechanism of Action: Conducting detailed mechanistic studies, such as Schild analysis, to definitively characterize the nature of its antagonism (competitive, non-competitive, or uncompetitive) at different nAChR subtypes.

  • In Vivo Efficacy: Evaluating the in vivo effects of this compound in animal models to understand its physiological and potential therapeutic or toxicological implications.

A thorough understanding of the structure-activity relationships of this compound and related diterpenoid alkaloids will be instrumental in the design of novel and selective nAChR modulators for therapeutic applications.

References

Natural Sources of Delsoline in Delphinium Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a C19-diterpenoid alkaloid, is a significant bioactive compound found within various species of the genus Delphinium. Renowned for its curare-like and ganglion-blocking effects, this compound presents a molecule of interest for neurological research and potential therapeutic applications. This document provides a comprehensive overview of the natural sources of this compound, detailing its presence in several Delphinium species. It outlines established experimental protocols for the extraction, isolation, and quantification of this alkaloid. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its interaction with nicotinic acetylcholine (B1216132) receptors, and presents this information through a clear signaling pathway diagram. All quantitative data and experimental workflows are systematically presented to aid in research and development endeavors.

Natural Occurrence of this compound in Delphinium Species

This compound has been identified as a constituent of numerous species within the Delphinium genus (larkspurs), which belongs to the Ranunculaceae family. The concentration and presence of this compound can vary significantly between species and even within different parts of the same plant, such as the seeds, leaves, and stems. The following table summarizes the known distribution of this compound in various Delphinium species based on available scientific literature.

Delphinium SpeciesPlant PartThis compound Content/YieldCo-occurring Alkaloids (Examples)
Delphinium anthriscifoliumWhole PlantMajor alkaloidEldeline
Delphinium consolidaNot specifiedFirst isolated from this speciesDelcosine
Delphinium elatumNot specifiedPresentN-formyl-4, 19-secopacinine, iminoisodelpheline
Delphinium grandiflorumWhole Herb12 mg isolated from 20 kgGrandiflolines A-F, lycoctonine
Delphinium ajacisSeedsPresentAjacine, delcosine, gigactonine
Delphinium pentagynumAerial PartsPresentBrowniine, delcosine, lycoctonine
Delphinium brunonianumNot specifiedPresentDelbrunine, eldeline

Note: The quantitative data for this compound content is often reported as the yield from a specific extraction process rather than a standardized percentage of dry weight. This variability should be considered when comparing data across different studies.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Delphinium plant material.

Extraction Methodologies

2.1.1. Conventional Solvent Extraction (Acid-Base Partitioning)

This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.

  • Protocol:

    • Milling and Defatting: Air-dry the plant material (e.g., whole plant, seeds, or aerial parts) and grind it into a coarse powder. To remove lipids, first extract the powder with a non-polar solvent like petroleum ether or hexane. Discard the solvent.

    • Alkaloid Extraction: Moisten the defatted plant material with an alkaline solution (e.g., 10% ammonia (B1221849) solution) to convert alkaloid salts into their free base form. Extract the basified material with an organic solvent such as chloroform (B151607) or a mixture of methanol (B129727) and chloroform. This can be done through percolation or maceration.

    • Acidic Extraction: Concentrate the organic extract under reduced pressure. Partition the residue between a dilute acidic aqueous solution (e.g., 2% sulfuric acid or 5% acetic acid) and a non-polar organic solvent (e.g., diethyl ether) to separate the alkaloids (which will form salts and dissolve in the aqueous phase) from neutral and weakly basic impurities.

    • Basification and Final Extraction: Collect the acidic aqueous layer and make it alkaline (pH 9-10) with a strong base (e.g., concentrated ammonia solution). Extract the liberated free-base alkaloids with an immiscible organic solvent like chloroform.

    • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture containing this compound.

2.1.2. Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process. The following protocol is optimized for the extraction of this compound from Delphinium anthriscifolium.

  • Protocol:

    • Sample Preparation: Grind the dried plant material to a particle size of 100 mesh.

    • Extraction:

      • Solid-to-Liquid Ratio: 1:60 (g/mL)

      • Solvent: Ethanol (B145695)

      • Microwave Temperature: 80 °C

      • Microwave Power: 560 W

      • Extraction Time: 10 minutes

    • Post-Extraction: After extraction, filter the mixture and concentrate the solvent to obtain the crude extract.

2.1.3. Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to enhance the extraction efficiency by disrupting cell walls and improving solvent penetration.

  • General Protocol Parameters:

    • Sample Preparation: Use powdered, dried plant material.

    • Solvent: Methanol or ethanol are commonly used for alkaloid extraction.

    • Temperature: Maintain a controlled temperature, typically between 40-60 °C, to prevent degradation of the target compounds.

    • Ultrasonic Power and Frequency: These parameters should be optimized for the specific plant material and extractor. Common frequencies are in the range of 20-40 kHz.

    • Extraction Time: Typically ranges from 10 to 60 minutes.

    • Post-Extraction: Filter the extract and remove the solvent under reduced pressure.

Isolation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate pure this compound. Chromatographic techniques are essential for this purpose.

  • Protocol:

    • Vacuum Liquid Chromatography (VLC): As a preliminary separation step, the crude alkaloid extract can be fractionated using VLC on a silica (B1680970) gel column. A stepwise gradient elution is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate, chloroform, and methanol.

    • Thin-Layer Chromatography (TLC): Monitor the collected fractions from VLC using TLC to identify the fractions containing this compound.

    • Column Chromatography: Pool the this compound-rich fractions and subject them to further separation using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, Prep-HPLC on a C18 reversed-phase column is often employed to obtain highly pure this compound.

Quantification of this compound

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is highly effective for the sensitive and selective quantification of this compound in biological matrices and plant extracts.[1]

  • Protocol:

    • Sample Preparation: For plant extracts, dissolve a known amount of the dried extract in the mobile phase. For biological samples (e.g., blood), perform protein precipitation with acetonitrile (B52724).

    • Chromatographic Conditions:

      • Column: UPLC BEH C18

      • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

      • Flow Rate: 0.4 mL/min

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for this compound: m/z 468.3 → 108.1

    • Quantification: Create a calibration curve using a certified standard of this compound. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an antagonist at the α7 subtype of nAChRs.

The α7 nAChR is a ligand-gated ion channel that, upon binding of an agonist like acetylcholine, opens to allow the influx of cations, most notably Ca²⁺. This influx of calcium triggers a cascade of downstream signaling events. This compound, by acting as an antagonist, binds to the α7 nAChR and prevents the conformational change necessary for channel opening, thereby inhibiting the influx of Ca²⁺ and the subsequent signaling pathways.

This inhibitory action is the basis for its observed curare-like effects, which involve the blockade of neuromuscular transmission, and its ganglion-blocking properties. The downstream signaling pathways that are inhibited by this compound include the JAK2/STAT3 and PI3K/Akt pathways, which are known to be involved in cellular processes such as inflammation and apoptosis.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_extraction Extraction Methods cluster_isolation Isolation & Purification Techniques plant_material Delphinium Plant Material (Dried and Powdered) extraction Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract isolation Isolation & Purification crude_extract->isolation pure_this compound Pure this compound isolation->pure_this compound quantification Quantification pure_this compound->quantification final_data Quantitative Data quantification->final_data conventional Conventional Solvent Extraction mae Microwave-Assisted Extraction (MAE) uae Ultrasound-Assisted Extraction (UAE) vlc Vacuum Liquid Chromatography (VLC) cc Column Chromatography prep_hplc Preparative HPLC

Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.

delsoline_signaling_pathway acetylcholine Acetylcholine (Agonist) a7nAChR α7 Nicotinic Acetylcholine Receptor (α7 nAChR) acetylcholine->a7nAChR Binds to This compound This compound (Antagonist) This compound->a7nAChR Binds to and blocks channel_opening Channel Opening a7nAChR->channel_opening Activates channel_blocked Channel Blocked a7nAChR->channel_blocked Inhibited by this compound ca_influx Ca²⁺ Influx channel_opening->ca_influx inhibition_response Inhibition of Cellular Response channel_blocked->inhibition_response downstream_signaling Downstream Signaling Pathways (e.g., JAK2/STAT3, PI3K/Akt) ca_influx->downstream_signaling cellular_response Cellular Response (e.g., Anti-inflammatory, Anti-apoptotic) downstream_signaling->cellular_response

Caption: this compound's antagonistic effect on the α7 nAChR signaling pathway.

References

Pharmacological Profile of Delsoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a C19-diterpenoid alkaloid predominantly found in plants of the Delphinium and Aconitum genera within the Ranunculaceae family. Historically used in traditional Chinese medicine, this natural compound has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its known mechanisms of action, quantitative data on its biological targets, and detailed experimental protocols for its study.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₂₅H₄₁NO ₇[1]
Molecular Weight467.6 g/mol [1]
IUPAC Name(1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol[1]
Melting Point213-216.5 °C
SolubilitySlightly soluble in water; soluble in alcohol and chloroform

Pharmacological Activities

This compound exhibits a range of pharmacological effects, primarily acting as an antagonist at nicotinic acetylcholine (B1216132) receptors (nAChRs). This antagonism underlies its observed curare-like effects, ganglion-blocking activity, and potential for other neurological and physiological modulations. Additionally, emerging evidence suggests potential anti-inflammatory properties.

Nicotinic Acetylcholine Receptor Antagonism

This compound functions as a competitive antagonist at nicotinic acetylcholine receptors, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. This interaction is the foundation for its most prominent pharmacological effects.

This compound exhibits a curare-like effect by blocking neuromuscular transmission. It competitively inhibits the binding of acetylcholine to nAChRs at the neuromuscular junction, leading to muscle relaxation and, at higher doses, paralysis.

Quantitative Data: Neuromuscular Blockade

ParameterValueSpeciesPreparationReference
IC₅₀ (CMAP Blockade)156 µMLizardNot specified[2]
MEPP Amplitude ReductionSignificant reduction at 20 µMLizardNot specified[2]

CMAP: Compound Muscle Action Potential; MEPP: Miniature End-Plate Potential

Anti-Inflammatory Activity

While direct studies on the anti-inflammatory effects of this compound are limited, research on related diterpenoid alkaloids from Delphinium species suggests a potential mechanism of action through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response.

Proposed Anti-Inflammatory Signaling Pathway

NFkB_Pathway Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_active Active NF-κB IKK->NFkB_active Leads to activation of NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Isolation and Purification of this compound

A common method for extracting this compound from its natural source, Delphinium anthriscifolium, is Microwave-Assisted Extraction (MAE) followed by High-Performance Liquid Chromatography (HPLC).

Workflow for this compound Isolation

Isolation_Workflow Workflow for this compound Isolation and Purification Plant Dried Delphinium anthriscifolium Grind Grind to Powder Plant->Grind MAE Microwave-Assisted Extraction Grind->MAE Filter Filtration MAE->Filter HPLC HPLC Purification Filter->HPLC This compound Pure this compound HPLC->this compound

Caption: General workflow for the isolation of this compound.

Microwave-Assisted Extraction (MAE) Protocol: [5]

  • Plant Material: Dried and powdered Delphinium anthriscifolium.

  • Solvent: Methanol (B129727) is a commonly used solvent.

  • Procedure:

    • Mix the powdered plant material with the solvent in a vessel suitable for microwave extraction.

    • Place the vessel in a microwave extractor.

    • Apply microwave irradiation at a controlled temperature and power for a specified duration. Optimal conditions may need to be determined empirically but can be based on literature for similar alkaloids.

    • After extraction, allow the mixture to cool.

  • Filtration: Filter the extract to remove solid plant debris. The resulting filtrate contains the crude alkaloid extract.

High-Performance Liquid Chromatography (HPLC) Purification Protocol: [5]

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of methanol and water, often with a modifier like triethylamine (B128534) to improve peak shape for alkaloids.

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 210-230 nm).

  • Procedure:

    • Inject the filtered crude extract onto the HPLC column.

    • Run a solvent gradient to separate the components of the extract.

    • Collect fractions corresponding to the this compound peak.

    • Analyze the collected fractions for purity and confirm the identity of this compound using techniques like Mass Spectrometry and NMR.

Receptor Binding Assay (General Protocol)

Competitive radioligand binding assays can be used to determine the binding affinity (Kᵢ) of this compound for different nAChR subtypes.

Workflow for Receptor Binding Assay

Binding_Assay_Workflow Workflow for a Competitive Radioligand Binding Assay Prepare Prepare Membranes (expressing nAChR subtype) Incubate Incubate Membranes with Radioligand and this compound Prepare->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioligand Separate->Quantify Analyze Data Analysis (IC50 and Ki determination) Quantify->Analyze

Caption: General workflow for a competitive radioligand binding assay.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • A suitable radioligand with known affinity for the receptor (e.g., [³H]epibatidine).

    • This compound at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Electrophysiological Recording of Neuromuscular Blockade

The effect of this compound on neuromuscular transmission can be quantified using electrophysiological techniques on an isolated nerve-muscle preparation, such as the phrenic nerve-hemidiaphragm preparation.

Phrenic Nerve-Hemidiaphragm Preparation Protocol:

  • Preparation: Isolate the phrenic nerve and hemidiaphragm from a small mammal (e.g., mouse or rat).

  • Setup: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution), maintained at a physiological temperature and bubbled with carbogen (B8564812) (95% O₂, 5% CO₂).

  • Stimulation: Stimulate the phrenic nerve with supramaximal electrical pulses to elicit muscle contractions.

  • Recording: Record the isometric or isotonic muscle contractions using a force transducer.

  • Procedure:

    • Allow the preparation to stabilize and record baseline muscle twitches.

    • Add this compound to the organ bath at various concentrations.

    • Record the effect of this compound on the amplitude of the nerve-evoked muscle twitches.

    • To investigate the site of action, the muscle can also be directly stimulated to see if this compound affects muscle contractility itself.

    • Data can be used to construct a concentration-response curve and determine the IC₅₀ for the inhibition of neuromuscular transmission.

In Vivo Anti-Inflammatory Activity Assay

The carrageenan-induced paw edema model in rodents is a standard method to assess the in vivo anti-inflammatory potential of a compound.

Carrageenan-Induced Paw Edema Protocol:

  • Animals: Use a suitable rodent model, such as Wistar rats or Swiss albino mice.

  • Procedure:

    • Administer this compound (or vehicle control) to the animals via an appropriate route (e.g., intraperitoneal or oral).

    • After a set pre-treatment time, induce inflammation by injecting a solution of carrageenan into the plantar surface of one of the hind paws.

    • Measure the paw volume or thickness at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer or calipers.

    • The anti-inflammatory effect is calculated as the percentage inhibition of edema in the this compound-treated group compared to the vehicle control group.

Conclusion

This compound is a pharmacologically active diterpenoid alkaloid with a primary mechanism of action as a nicotinic acetylcholine receptor antagonist. This activity is responsible for its curare-like neuromuscular blockade and ganglion-blocking effects. While quantitative data on its binding affinity to specific nAChR subtypes is still limited, the available information provides a strong foundation for further investigation. The potential anti-inflammatory properties of this compound, possibly mediated through the NF-κB signaling pathway, represent an exciting avenue for future research. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed pharmacological profile of this intriguing natural product and explore its therapeutic potential.

References

The Curare-Like Effects of Delsoline on Muscle Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a diterpene alkaloid found in plants of the Delphinium genus. Traditionally, extracts from these plants have been utilized in some cultures for their muscle relaxant properties. Modern scientific investigation has begun to elucidate the specific mechanisms by which these alkaloids exert their effects, with a particular focus on their actions at the neuromuscular junction. This technical guide provides a comprehensive overview of the curare-like effects of this compound on muscle tissue, summarizing the available quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action. The information presented is intended to support further research and drug development efforts in the field of neuromuscular blocking agents.

Chemical Properties of this compound

This compound is a complex diterpene alkaloid with the following chemical properties:

  • Molecular Formula: C₂₅H₄₁NO₇

  • Molecular Weight: 467.6 g/mol

  • IUPAC Name: (1α,6β,14α,16β)-20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol

Quantitative Data on Neuromuscular Blockade

The primary mechanism of this compound's curare-like effect is the blockade of neuromuscular transmission. The following tables summarize the quantitative data from studies on a lizard neuromuscular preparation, which provides the most detailed available information on this compound's potency.

Table 1: Inhibition of Compound Muscle Action Potential (CMAP)

CompoundIC₅₀ for CMAP Blockade (µM)
This compound156
For Comparison:
14-Deacetylnudicauline0.32
Methyllycaconitine (MLA)Not explicitly stated, but between 0.32 and 13.2
BarbinineNot explicitly stated, but between 0.32 and 13.2

Data from a study on lizard neuromuscular transmission.[1]

Table 2: Reduction of Miniature End-Plate Potential (MEPP) Amplitude

CompoundConcentration for MEPP Amplitude Reduction (µM)
This compound20
For Comparison:
14-Deacetylnudicauline0.05
Methyllycaconitine (MLA)0.10
Barbinine0.50

Data from a study on lizard neuromuscular transmission.[1]

Note on Mammalian Data: To date, comprehensive quantitative data on the effects of this compound on mammalian muscle tissue is limited in the available scientific literature. The data presented here is from a reptilian model and may not be directly extrapolated to mammals. Further research is required to determine the potency and efficacy of this compound in mammalian systems.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound exerts its muscle relaxant effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane of the neuromuscular junction.[1]

In a normal state, the arrival of a nerve impulse at the motor neuron terminal triggers the release of the neurotransmitter acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the muscle fiber, leading to depolarization of the muscle membrane and subsequent muscle contraction.

This compound, due to its structural similarity to ACh, binds to the same receptors but fails to activate them. By occupying the binding sites, this compound prevents ACh from binding, thereby inhibiting the depolarization of the muscle fiber and causing muscle relaxation. This is a classic mechanism of competitive antagonism, similar to that of curare.

Signaling Pathway of Neuromuscular Transmission and this compound Inhibition

Neuromuscular_Junction cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_Channel 1. Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles (containing Acetylcholine) Ca_Influx->Vesicles 2. Triggers fusion ACh_Release Acetylcholine (ACh) Release Vesicles->ACh_Release ACh_in_cleft ACh ACh_Release->ACh_in_cleft nAChR Nicotinic ACh Receptor (nAChR) ACh_in_cleft->nAChR 3. Binds to Delsoline_in_cleft This compound Delsoline_in_cleft->nAChR Competitively Binds Depolarization Membrane Depolarization nAChR->Depolarization 4. Opens ion channel Blockade Blockade nAChR->Blockade Prevents ACh Binding MuscleContraction Muscle Contraction Depolarization->MuscleContraction 5. Initiates Blockade->MuscleContraction Inhibits

This compound's competitive antagonism at the neuromuscular junction.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the neuromuscular blocking effects of compounds like this compound. These are based on standard electrophysiological techniques and should be adapted for specific experimental conditions and animal models.

Preparation of an Isolated Neuromuscular Junction

A common preparation for studying neuromuscular transmission in vitro is the phrenic nerve-hemidiaphragm preparation in rodents or similar nerve-muscle preparations in other species, such as lizards.

  • Animal Euthanasia: The animal is euthanized according to institutionally approved ethical protocols.

  • Dissection: The diaphragm with the phrenic nerve intact (for mammals) or a suitable nerve-muscle pair from a lizard is carefully dissected and placed in a bath containing an oxygenated physiological saline solution (e.g., Ringer's solution) at a controlled temperature.

  • Mounting: The muscle is pinned to the bottom of the bath, and the nerve is drawn into a suction electrode for stimulation.

Recording of Compound Muscle Action Potentials (CMAPs)

CMAPs represent the summed electrical activity of all muscle fibers innervated by a stimulated nerve.

  • Stimulation: The motor nerve is stimulated with supramaximal electrical pulses of short duration (e.g., 0.1-0.2 ms).

  • Recording: A recording electrode is placed on the surface of the muscle to detect the resulting electrical potential.

  • Data Acquisition: The CMAP is amplified, digitized, and recorded. The amplitude of the CMAP is measured from the baseline to the peak of the negative deflection.

  • Drug Application: A baseline CMAP is recorded before the application of this compound. The preparation is then bathed in solutions containing increasing concentrations of this compound, and the CMAP is recorded at each concentration to determine the dose-dependent inhibitory effect. The IC₅₀ value is calculated from the resulting concentration-response curve.

Intracellular Recording of Miniature End-Plate Potentials (MEPPs)

MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine.

  • Microelectrode Impalement: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is used to impale a muscle fiber near the neuromuscular junction.

  • Recording: The resting membrane potential is recorded. Spontaneous MEPPs are then recorded in the absence of nerve stimulation.

  • Data Analysis: The amplitude and frequency of MEPPs are analyzed.

  • Drug Application: this compound is added to the bathing solution, and changes in MEPP amplitude are recorded. A reduction in MEPP amplitude in the presence of a nicotinic antagonist suggests a postsynaptic site of action.

Experimental Workflow for Characterizing a Novel Neuromuscular Blocking Agent

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation Prep Isolated Nerve-Muscle Preparation CMAP Compound Muscle Action Potential (CMAP) Recording Prep->CMAP MEPP Miniature End-Plate Potential (MEPP) Recording Prep->MEPP Potency Determine Potency (IC₅₀, ED₅₀) CMAP->Potency Mechanism Elucidate Mechanism (Pre- vs. Postsynaptic) MEPP->Mechanism Binding Receptor Binding Assay (e.g., Radioligand) Binding->Potency Binding->Mechanism AnimalModel Anesthetized Animal Model (e.g., rat, rabbit) Twitch Nerve Stimulation & Muscle Twitch Measurement AnimalModel->Twitch Tox Toxicity and Side-Effect Profiling AnimalModel->Tox Twitch->Potency Safety Assess Therapeutic Window and Safety Profile Tox->Safety Potency->Safety Mechanism->Safety

References

Delsoline's Engagement with Nicotinic Acetylcholine Receptors: A Technical Overview of its Ganglion-Blocking Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the ganglion-blocking properties of Delsoline, a diterpene alkaloid derived from plants of the Delphinium genus.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available quantitative data, details experimental methodologies, and visualizes the underlying molecular interactions and experimental workflows.

This compound has been identified as a nicotinic receptor antagonist, exhibiting a notable affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for neurotransmission within the autonomic ganglia.[2][3][4] Its ability to modulate these receptors underscores its potential as a pharmacological tool and a lead compound for therapeutic development.

Quantitative Analysis of this compound's Receptor Affinity

The primary quantitative measure of this compound's ganglion-blocking potential stems from its interaction with the α7 subtype of neuronal nicotinic acetylcholine receptors. Research has demonstrated that this compound inhibits the binding of α-bungarotoxin, a classic antagonist of this receptor subtype, indicating a competitive binding mechanism.

CompoundReceptor TargetAssay TypeMeasured Activity (IC50)Species
This compoundNeuronal α7 nicotinic acetylcholine receptor (nAChR)α-bungarotoxin binding inhibition19 µMRat

Data sourced from Hardick, D.J., et al. (1996) as cited by Cayman Chemical.[1]

This IC50 value positions this compound as a moderately potent antagonist at the α7 nAChR, providing a quantitative basis for its observed physiological effects.

In Vivo Evidence of Ganglion Blockade

Further evidence supporting the ganglion-blocking activity of this compound comes from in vivo studies demonstrating its hypotensive effects. Administration of this compound at a dose of 75 mg/kg has been shown to lower systolic blood pressure in a rat model of hypertension induced by left renal artery ligation.[1] This physiological response is consistent with the blockade of sympathetic ganglia, which play a pivotal role in maintaining vascular tone and blood pressure.

Experimental Protocols

To ensure the reproducibility and further investigation of this compound's ganglion-blocking properties, the following outlines the key experimental methodologies.

α-Bungarotoxin Binding Inhibition Assay

The determination of this compound's IC50 value for the α7 nAChR was likely achieved through a competitive radioligand binding assay, a standard method for characterizing receptor-ligand interactions.

Objective: To quantify the affinity of this compound for the rat neuronal α7 nicotinic acetylcholine receptor by measuring its ability to displace the binding of a radiolabeled α-bungarotoxin.

Materials:

  • Receptor Source: Homogenates of rat brain tissue known to be rich in α7 nAChRs (e.g., hippocampus or cortex).

  • Radioligand: [¹²⁵I]-α-bungarotoxin.

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Assay Buffer: A suitable physiological buffer (e.g., phosphate-buffered saline).

  • Filtration Apparatus: A cell harvester or similar filtration device with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Tissue Preparation: Rat brain tissue is homogenized in an ice-cold buffer and centrifuged to isolate the membrane fraction containing the nAChRs. The resulting pellet is resuspended in the assay buffer.

  • Assay Incubation: A constant concentration of [¹²⁵I]-α-bungarotoxin and varying concentrations of this compound are incubated with the prepared membrane homogenate.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [¹²⁵I]-α-bungarotoxin, is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-α-bungarotoxin (the IC50 value) is determined by non-linear regression analysis of the resulting concentration-response curve.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Ganglionic_Transmission_and_Delsoline_Inhibition cluster_pre Preganglionic Neuron cluster_post Postganglionic Neuron pre_ap Action Potential pre_terminal Nerve Terminal pre_ap->pre_terminal Propagates to ach_vesicles ACh Vesicles pre_terminal->ach_vesicles Triggers release of ach Acetylcholine (ACh) nachr Nicotinic ACh Receptor (α7) post_ap Action Potential (Signal Propagation) nachr->post_ap Activates ach->nachr Binds to This compound This compound This compound->nachr Blocks

This compound's antagonistic action at the nicotinic receptor.

Experimental_Workflow_IC50 start Start: Prepare Rat Brain Membrane Homogenate incubation Incubate Membranes with: - [¹²⁵I]-α-bungarotoxin (Constant) - this compound (Varying Concentrations) start->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing measurement Measure Radioactivity of Filters washing->measurement analysis Data Analysis: Non-linear Regression measurement->analysis end Result: Determine IC50 Value analysis->end

Workflow for IC50 determination via binding assay.

Conclusion

This compound demonstrates clear ganglion-blocking properties, primarily through the antagonism of neuronal nicotinic acetylcholine receptors, with a quantified affinity for the α7 subtype. Its ability to induce hypotension in vivo further substantiates this mechanism of action. The provided experimental framework offers a basis for future research aimed at further elucidating the pharmacological profile of this compound and exploring its therapeutic potential. For drug development professionals, this compound represents a valuable scaffold for the design of novel modulators of nicotinic neurotransmission.

References

Delsoline: A Technical Guide to its Role in Traditional Chinese Medicine and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline (B607053), a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium and Aconitum genera, has a long history of use in traditional Chinese medicine (TCM). Traditionally, it has been employed to "dispel wind and dampness, activate collaterals, and relieve pain," finding application in the treatment of conditions such as rheumatism, hemiplegia, and indigestion.[1] Modern pharmacological research has begun to elucidate the mechanisms underlying these traditional uses, identifying this compound as a potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with curare-like and ganglion-blocking effects.[2][3] This technical guide provides an in-depth overview of this compound, summarizing its traditional applications, pharmacological activities, and underlying mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.

Traditional Chinese Medicine Perspective

In the framework of Traditional Chinese Medicine, this compound-containing herbs, such as Delphinium anthriscifolium Hance, are utilized for their properties of dispelling wind-dampness, activating meridians to alleviate pain, and resolving digestive disturbances.[1] This traditional knowledge points towards the compound's potential efficacy in inflammatory and neuromuscular disorders.

Pharmacological Activities and Mechanisms of Action

Nicotinic Acetylcholine Receptor Antagonism

This compound's primary characterized mechanism of action is its antagonism of nicotinic acetylcholine receptors (nAChRs).[2][3] This activity is responsible for its observed curare-like and ganglion-blocking effects, leading to muscle relaxation and a hypotensive response.[4]

2.1.1. Inhibition of α-Bungarotoxin Binding

A key indicator of nAChR antagonism is the inhibition of α-bungarotoxin binding. This compound has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nAChRs with an IC50 of 19 µM. This demonstrates a direct interaction with this specific nAChR subtype.

Potential Anti-Inflammatory and Anti-Oxidative Stress Effects

Emerging research suggests that diterpenoid alkaloids from Delphinium species possess anti-inflammatory and anti-oxidative stress properties. While direct and extensive studies on this compound are limited, research on related alkaloids from Delphinium brunonianum indicates that these compounds can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This provides a plausible mechanistic basis for the traditional use of this compound-containing plants in treating inflammatory conditions like rheumatism. However, it is important to note that the primary focus of these studies was not this compound itself.

2.2.1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. The inhibition of this pathway is a key target for anti-inflammatory drug development. While not definitively shown for this compound, related alkaloids have been demonstrated to suppress the activation of NF-κB.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's pharmacological and pharmacokinetic properties.

Table 1: Pharmacological Activity of this compound

ParameterValueReceptor/AssaySpeciesReference
IC5019 µMα7 Nicotinic Acetylcholine Receptor (α-Bungarotoxin Binding Inhibition)Rat (neuronal)

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDoseValueReference
Absolute BioavailabilityIntravenous vs. Intragastric1 mg/kg (i.v.), 3, 6, 9 mg/kg (i.g.)20.9%[7]
Lower Limit of Quantitation (LLOQ)UPLC-MS/MS-0.1 ng/mL[7]
Linearity RangeUPLC-MS/MS-0.1–1000 ng/mL[7]
Intraday Precision (RSD)UPLC-MS/MS-< 14%[7]
Interday Precision (RSD)UPLC-MS/MS-< 15%[7]
AccuracyUPLC-MS/MS-94.3% - 110.1%[7]
Average RecoveryUPLC-MS/MS-> 90.8%[7]
Matrix EffectUPLC-MS/MS-97.0% - 102.5%[7]

Experimental Protocols

Quantitative Analysis of this compound in Mouse Whole Blood by UPLC-MS/MS

This protocol describes a validated method for the determination of this compound concentrations in mouse whole blood.[7]

4.1.1. Materials and Reagents

  • This compound reference standard

  • Gelsenicine (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Mouse whole blood

4.1.2. Instrumentation

  • Waters ACQUITY UPLC system

  • Waters Xevo TQ-S triple quadrupole mass spectrometer

  • UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • MassLynx 4.1 software

4.1.3. Sample Preparation

  • To 20 µL of mouse whole blood, add 60 µL of acetonitrile containing the internal standard (gelsenicine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant for UPLC-MS/MS analysis.

4.1.4. UPLC Conditions

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Column Temperature: 30°C

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.5 min: 10%–80% B

    • 1.5–2.0 min: 80% B

    • 2.0–2.5 min: 80%–10% B

    • 2.5–4.0 min: 10% B

  • Injection Volume: 2 µL

4.1.5. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 2.0 kV

  • Ion Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas (Nitrogen) Flow: 900 L/h

  • Cone Gas (Nitrogen) Flow: 50 L/h

  • MRM Transitions:

    • This compound: m/z 468.3 ⟶ 108.1

    • Gelsenicine (IS): m/z 327.1 ⟶ 296.1

Representative Protocol for α-Bungarotoxin Binding Inhibition Assay

This protocol is a representative method for assessing the inhibition of α-bungarotoxin binding to nAChRs, adapted from studies on related compounds.

4.2.1. Materials and Reagents

  • Rat brain neural membranes (or other tissue/cell preparation expressing the target nAChR)

  • [125I]-α-Bungarotoxin

  • This compound (or other test compounds)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of nicotine (B1678760) or other suitable ligand)

  • Glass fiber filters

  • Scintillation cocktail

4.2.2. Instrumentation

  • Filtration apparatus

  • Gamma counter or liquid scintillation counter

4.2.3. Assay Procedure

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a reaction tube, combine the neural membrane preparation, a fixed concentration of [125I]-α-bungarotoxin, and varying concentrations of this compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a competing ligand.

  • Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma or liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding at each concentration of this compound and calculate the IC50 value.

Representative Protocol for In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a general method to evaluate the anti-inflammatory effects of a compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4]

4.3.1. Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

  • This compound (or other test compounds)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • MTT or other cell viability assay kit

4.3.2. Instrumentation

  • Cell culture incubator (37°C, 5% CO2)

  • Microplate reader

4.3.3. Assay Procedure

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator.

  • Cell Viability Assay: First, determine the non-toxic concentrations of this compound on RAW 264.7 cells using an MTT assay or similar method to ensure that observed effects are not due to cytotoxicity.

  • NO Production Assay: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no this compound) and a negative control (no LPS). d. After incubation, collect the cell culture supernatant. e. Determine the nitrite (B80452) concentration in the supernatant, a stable metabolite of NO, using the Griess Reagent System according to the manufacturer's instructions. f. Measure the absorbance at the appropriate wavelength using a microplate reader. g. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathway and Workflow Visualizations

Proposed Anti-Inflammatory Signaling Pathway of Related Diterpenoid Alkaloids

While the direct effect of this compound on the NF-κB pathway requires further investigation, the following diagram illustrates the established inhibitory mechanism of related alkaloids from the Delphinium genus on the LPS-induced inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription This compound This compound (Proposed) This compound->IKK Inhibits (Hypothesized)

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Quantitative Analysis

The following diagram outlines the workflow for the quantitative analysis of this compound in biological matrices using UPLC-MS/MS.

UPLC_Workflow Sample Biological Sample (e.g., Mouse Blood) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS Supernatant->Inject Analysis Data Acquisition & Processing Inject->Analysis Result Quantification of This compound Analysis->Result

Caption: Workflow for this compound quantification by UPLC-MS/MS.

Conclusion and Future Directions

This compound stands as a compelling example of a natural product from traditional Chinese medicine with well-defined pharmacological activity. Its role as a nicotinic acetylcholine receptor antagonist provides a strong foundation for its traditional use in conditions requiring muscle relaxation. The emerging, yet not fully established, evidence for its anti-inflammatory properties through potential modulation of the NF-κB pathway opens new avenues for its therapeutic application.

For drug development professionals, this compound presents a valuable scaffold for the design of novel nAChR modulators. Further research should focus on:

  • Directly investigating the effect of this compound on the NF-κB signaling pathway to confirm the anti-inflammatory mechanism.

  • Conducting broader pharmacological screening to identify other potential molecular targets.

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity for specific nAChR subtypes.

This in-depth technical guide serves as a foundational resource to stimulate and support these future research and development endeavors.

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Delsoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of Delsoline, a complex diterpenoid alkaloid. The document details its physicochemical properties, structural elucidation, and the experimental methodologies employed for its characterization.

Introduction to this compound

This compound is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Delphinium and Consolida genera, which belong to the Ranunculaceae family.[1] First isolated in 1924 by Markwood from Delphinium consolida, its complex structure was not definitively established until 1963 and was later confirmed by X-ray crystallography.[1][2] this compound is structurally characterized by a complex, polycyclic aconitane (B1242193) skeleton.[1] It is a methylated derivative of a related alkaloid, delcosine.[1] From a pharmacological perspective, this compound exhibits notable biological activity, including curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.

PropertyValueReference(s)
Chemical Formula C₂₅H₄₁NO₇[2][4]
Molecular Weight 467.60 g/mol [2][5]
IUPAC Name (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol[1]
CAS Number 509-18-2[1][4]
Appearance Prisms (crystallized from methanol)[2][5]
Melting Point 213-216.5 °C[2][5]
Optical Rotation [α]D²² +53.4° (c = 2.04 in chloroform)[5]
Solubility Slightly soluble in water; soluble in alcohol or chloroform.[2][5][2][5]
Mass Spectrometry (LC-MS) Precursor Adduct: [M+H]⁺, m/z = 468.1[4]

Chemical Structure and Stereochemistry

This compound possesses a highly complex and rigid hexacyclic framework, characteristic of aconitine-type diterpenoid alkaloids. The structure features a dense array of functional groups, including multiple hydroxyl, methoxy (B1213986), and a tertiary amine group, along with numerous contiguous stereocenters.

The IUPAC name, (1α,6β,14α,16β)-20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol, defines the specific spatial orientation of substituents on the core aconitane skeleton. The absolute configuration of its multiple chiral centers has been established through extensive chemical and spectroscopic studies, culminating in X-ray crystallographic analysis.[1][2]

Below is a 2D representation of the this compound chemical structure, generated using the DOT language.

Caption: 2D chemical structure representation of this compound.

Experimental Protocols for Structural Elucidation

The determination of this compound's intricate structure relied on a combination of classical chemical degradation and modern spectroscopic techniques. The gold standard for unambiguous structural assignment is X-ray crystallography.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework and establish connectivity within the molecule.

  • Methodology:

    • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

    • 1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired. The ¹H NMR spectrum provides information on the chemical environment of protons, revealing signals for the N-ethyl group, several methoxy groups, and complex multiplets for the polycyclic core protons.[2] The ¹³C NMR spectrum indicates the number of unique carbon atoms.

    • 2D NMR Experiments: A suite of two-dimensional experiments is conducted to establish correlations:

      • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting molecular fragments.

    • Data Analysis: The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, leading to the elucidation of the planar structure.[2]

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition.

  • Methodology:

    • High-Resolution Mass Spectrometry (HRMS): this compound is analyzed using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

    • Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) with high precision.

    • Formula Determination: The exact mass obtained is used to calculate the elemental formula (C₂₅H₄₁NO₇), confirming the molecular composition.[2]

  • Objective: To provide a definitive, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and absolute configuration.[2]

  • Methodology:

    • Crystallization: A high-quality single crystal of this compound is grown, typically by slow evaporation from a suitable solvent like methanol.[2] This can be a challenging step for complex natural products.

    • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern of spots is collected as the crystal is rotated.

    • Structure Solution and Refinement: The collected data is processed to generate an electron density map. A molecular model is built into this map, and the structure is refined to yield precise atomic coordinates, bond lengths, and bond angles, thus confirming the absolute stereochemistry.[2]

The general workflow for the structural elucidation of a novel natural product like this compound is depicted in the diagram below.

Elucidation_Workflow cluster_workflow Structural Elucidation Workflow for this compound Isolation Isolation & Purification (from Delphinium sp.) HRMS High-Resolution Mass Spectrometry (Determine Molecular Formula) Isolation->HRMS NMR_1D 1D NMR Spectroscopy (¹H, ¹³C) Isolation->NMR_1D Planar_Structure Propose Planar Structure HRMS->Planar_Structure NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Planar_Structure XRay X-Ray Crystallography Planar_Structure->XRay Final_Structure Definitive 3D Structure (Stereochemistry Confirmed) XRay->Final_Structure

References

The Interrelationship of Delsoline and Delcosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical and biological relationship between the C19-diterpenoid alkaloids, Delsoline and Delcosine (B12295418). Sourced from various plant species of the genera Delphinium, Aconitum, and Consolida, these closely related natural products have garnered interest for their pharmacological potential. This document summarizes their physicochemical properties, outlines detailed experimental protocols for their study, and visualizes their structural relationship and potential biological interactions.

Core Relationship and Chemical Structure

This compound and Delcosine are structurally similar C19-diterpenoid alkaloids, first isolated from Delphinium consolida. The fundamental relationship is that this compound is a methylated derivative of Delcosine.[1] The structural distinction lies at a specific hydroxyl group on the delcosine molecule, which is methylated to form a methoxy (B1213986) group in this compound. This single methylation step significantly alters the physicochemical properties of the molecule. This relationship has been confirmed through the selective methylation of Delcosine to produce this compound.[2]

Physicochemical Properties

The addition of a methyl group results in notable differences in the physical and chemical characteristics of this compound compared to Delcosine. These properties are crucial for their separation, characterization, and pharmacokinetic profiles.

PropertyThis compoundDelcosine
Molecular Formula C25H41NO7C24H39NO7
Molar Mass 467.60 g/mol 453.57 g/mol
Melting Point 213-216.5 °C203-204 °C
Optical Rotation [α]D +53.4° (in chloroform)[α]D +56.8° (in chloroform)
Solubility Slightly soluble in water; soluble in alcohol and chloroform (B151607).Quite soluble in water.

Biological and Pharmacological Activities

Both this compound and Delcosine exhibit a range of biological activities, which are of interest to drug development professionals. The structural difference between them influences their potency and selectivity.

Cytotoxicity

Delcosine and its derivatives have demonstrated moderate cytotoxic effects against various human cancer cell lines.[3] While direct comparative studies with this compound are limited, the existing data for Delcosine provides a baseline for its potential as an anticancer agent.

Cell LineCompoundIC50 (µM)
Human Epidermoid Carcinoma (KB)Delcosine> 20
Vincristine-resistant KB (KB-VIN)Delcosine> 20
Human Lung Carcinoma (A549)Delcosine> 20
Human Breast Carcinoma (MDA-MB-231)Delcosine> 20

Data extracted from a study on diterpenoid alkaloids and their cytotoxic effects.[3]

Neuroactivity

This compound has been identified as a nicotinic receptor antagonist and a ganglion-blocking agent.[4] It shows inhibitory activity against the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine (B1216132) receptors.[4]

Insecticidal Activity

This compound has demonstrated toxicity against certain insect species.

AssayOrganismLD50 / LC50
Topical ApplicationDiuraphis citri0.52 µ g/insect
Residual ContactDiuraphis citri98.43 µg/mL

Experimental Protocols

Isolation of this compound and Delcosine from Delphinium Species

This protocol outlines a general procedure for the extraction and separation of this compound and Delcosine.

1. Extraction:

  • Air-dried and powdered aerial parts of the Delphinium plant material are macerated with 95% ethanol (B145695) at room temperature.
  • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.
  • The crude extract is suspended in a 2% aqueous solution of hydrochloric acid and filtered.
  • The acidic solution is washed with diethyl ether to remove non-alkaloidal components.
  • The aqueous phase is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide.
  • The basified solution is extracted repeatedly with chloroform.
  • The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) and evaporated to dryness to yield the total crude alkaloids.

2. Chromatographic Separation:

  • The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel.
  • A gradient elution is performed using a solvent system of chloroform-methanol with an increasing proportion of methanol.
  • Fractions are collected and monitored by thin-layer chromatography (TLC).
  • Fractions containing compounds with similar Rf values to reference standards of this compound and Delcosine are pooled.
  • Further purification is achieved by preparative High-Performance Liquid Chromatography (prep-HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.[5][6][7][8][9]

Structural Characterization

1. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
  • This compound: The protonated molecule [M+H]⁺ is observed at m/z 468.3. A characteristic fragmentation pattern can be used for identification.[10]
  • Delcosine: The protonated molecule [M+H]⁺ is observed at m/z 454.3.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃).
  • The spectra of this compound will show an additional signal in the methoxy region compared to Delcosine.
  • 2D-NMR experiments (COSY, HSQC, HMBC) are used to confirm the complete assignment of proton and carbon signals and to verify the position of the methyl group in this compound.

Visualized Pathways and Relationships

Chemical Relationship

The direct structural relationship between Delcosine and this compound is illustrated below.

G Delcosine Delcosine (R=H) Methylation Methylation Delcosine->Methylation + CH3 This compound This compound (R=CH3) Methylation->this compound

Caption: Conversion of Delcosine to this compound via methylation.

Hypothesized Biosynthetic Pathway

This compound and Delcosine belong to the C19-diterpenoid alkaloids, which are biosynthesized from the C20-diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). The conversion of Delcosine to this compound is a late-stage tailoring step, likely catalyzed by an O-methyltransferase.

G GGPP Geranylgeranyl Pyrophosphate (GGPP) C20_Diterpenoid C20-Diterpenoid Intermediate GGPP->C20_Diterpenoid Multiple Enzymatic Steps C19_Diterpenoid C19-Diterpenoid Skeleton C20_Diterpenoid->C19_Diterpenoid Rearrangement & Loss of C1 Delcosine Delcosine C19_Diterpenoid->Delcosine Tailoring Steps OMT O-methyltransferase Delcosine->OMT This compound This compound OMT->this compound Methylation

Caption: Proposed biosynthetic pathway of this compound and Delcosine.

Potential Involvement in NF-κB Signaling Pathway

While direct evidence is pending, other alkaloids from Delphinium species have been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[11][12][13][14] It is hypothesized that this compound and Delcosine may also interact with this pathway.

G cluster_cell Cell Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Delsoline_Delcosine This compound / Delcosine (Hypothesized) Delsoline_Delcosine->IKK Inhibition?

Caption: Hypothesized modulation of the NF-κB pathway.

References

Delsoline in Aconitum: A Technical Guide on Occurrence, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a C19-diterpenoid alkaloid found within certain species of the genus Aconitum, a group of plants belonging to the Ranunculaceae family. While the genus Aconitum is notorious for producing highly toxic alkaloids such as aconitine (B1665448), mesaconitine (B191843), and hypaconitine, it also synthesizes a diverse array of other diterpenoid alkaloids with varying biological activities. This compound has garnered scientific interest for its potential pharmacological effects, which are distinct from the cardiotoxicity and neurotoxicity associated with its more infamous chemical relatives. This technical guide provides an in-depth overview of the occurrence of this compound in Aconitum species, detailed experimental protocols for its quantification, and an exploration of its known and potential biological signaling pathways.

Occurrence of this compound in Aconitum Species

This compound has been identified as a constituent of Aconitum carmichaelii, a species widely used in traditional medicine. While extensive quantitative data for many aconitine-type alkaloids in various Aconitum species are available, specific quantitative measurements for this compound remain less documented in publicly accessible literature. The concentration of diterpenoid alkaloids in Aconitum plants can vary significantly based on factors such as the specific plant part, geographical location, harvest time, and processing methods.

Table 1: Quantitative Data of Selected Diterpenoid Alkaloids in the Roots of Aconitum carmichaelii

AlkaloidConcentration (mg/g)NotesReference
Aconitine (AC)0.140Detected in Fu Zi extracts by UPLC-MS/MS.[1]
Hypaconitine (HA)0.475Detected in Fu Zi extracts by UPLC-MS/MS.[1]
Mesaconitine (MA)0.525Detected in Fu Zi extracts by UPLC-MS/MS.[1]
Benzoylaconine (BAC)0.910Detected in Fu Zi extracts by UPLC-MS/MS.[1]
Benzoylhypaconine (BHA)0.234Detected in Fu Zi extracts by UPLC-MS/MS.[1]
Benzoylmesaconine (BMA)0.571Detected in Fu Zi extracts by UPLC-MS/MS.[1]
This compound Not explicitly quantified Identified as a constituent, but specific concentration data in this study is not available.[2]

Note: The concentrations of aconitine, hypaconitine, and mesaconitine can vary significantly. For instance, in raw Fu-Zi decoction pieces (Shengfupian), concentrations of mesaconitine, hypaconitine, and aconitine have been reported in the ranges of 0.04–1.32 mg/g, 0.05–0.80 mg/g, and 0.00–0.31 mg/g, respectively[3].

Experimental Protocols

The accurate quantification of this compound in Aconitum plant material requires robust analytical methodologies. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific technique for this purpose. The following protocol is adapted from a validated method for the determination of this compound in biological matrices and can be applied to plant extracts with appropriate modifications[4].

Sample Preparation: Extraction of this compound from Aconitum Root Material
  • Grinding: Dry the Aconitum root material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol (B129727) in water.

  • Ultrasonic Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask. Add 50 mL of the extraction solvent. Sonicate the mixture for 60 minutes at room temperature.

  • Filtration: Filter the extract through a 0.22 µm membrane filter to remove particulate matter.

  • Dilution: Depending on the expected concentration of this compound, the filtrate may need to be diluted with the extraction solvent to fall within the linear range of the UPLC-MS/MS calibration curve.

UPLC-MS/MS Quantification of this compound
  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable for the separation of diterpenoid alkaloids[4].

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.2 min: 10% B

    • 0.2-1.5 min: 10% to 80% B

    • 1.5-2.0 min: 80% B

    • 2.0-2.5 min: 80% to 10% B

    • 2.5-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • Desolvation Gas Flow: 900 L/h (Nitrogen).

    • Cone Gas Flow: 50 L/h (Nitrogen).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 468.3 → 108.1[4].

      • Internal Standard (e.g., Gelsenicine): m/z 327.1 → 296.1[4].

Method Validation

For accurate and reliable quantification, the analytical method should be validated according to standard guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.

Biological Signaling Pathways

The biological activities of this compound are an area of ongoing research. Current evidence points towards its interaction with specific neuronal receptors, and related alkaloids from the same plant family suggest potential activity on inflammatory pathways.

Inhibition of α7 Nicotinic Acetylcholine (B1216132) Receptor Signaling

This compound has been shown to be an inhibitor of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in various physiological processes in the central nervous system. It exhibits this inhibitory activity with an IC50 of 19 µM. The binding of an agonist like acetylcholine to the α7 nAChR normally leads to the opening of the ion channel, allowing an influx of cations, primarily Ca2+, which in turn triggers downstream signaling cascades. By inhibiting this receptor, this compound can modulate these downstream effects.

Delsoline_nAChR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine a7_nAChR α7 Nicotinic Acetylcholine Receptor Acetylcholine->a7_nAChR Binds & Activates This compound This compound This compound->a7_nAChR Inhibits (IC₅₀ = 19 µM) Ca_ion Ca²⁺ Influx a7_nAChR->Ca_ion Channel Opening Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt pathway) Ca_ion->Downstream_Signaling Activates

Caption: this compound inhibits the α7 nAChR, blocking acetylcholine-mediated Ca²⁺ influx.

Hypothesized Modulation of the NF-κB Signaling Pathway

While direct evidence for this compound's effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is yet to be established, studies on other diterpenoid alkaloids from the related genus Delphinium have demonstrated anti-inflammatory and anti-oxidative stress effects mediated through this pathway[5][6]. The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that this compound may interfere with this cascade, potentially by inhibiting the degradation of IκBα.

Delsoline_NFkB_Hypothesis cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P p-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB IkBa_P->NFkB Releases NF-κB Proteasomal_Degradation Proteasomal_Degradation IkBa_P->Proteasomal_Degradation Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound This compound->IkBa_P Hypothesized Inhibition of Degradation Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_genes Induces Transcription

References

Delsoline: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline, a C19-diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera, has demonstrated a range of pharmacological activities suggesting its potential for therapeutic applications.[1][2] Traditionally used in Chinese medicine for conditions such as rheumatism and muscle tension, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its effects. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its neuromuscular, anti-inflammatory, and analgesic properties. It includes a summary of available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further research and development.

Core Pharmacological Activities

This compound's primary pharmacological effects are centered around its interaction with the nervous system, specifically as a neuromuscular blocking and ganglion-inhibitory agent.[3]

Neuromuscular Blocking and Ganglion-Inhibitory Effects

This compound is recognized for its curare-like effects, leading to muscle relaxation.[1][4][5][6] This activity is attributed to its function as a nicotinic receptor antagonist.[2][3] It exhibits a weak affinity for the α-bungarotoxin-sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain.[2][3] By blocking these receptors at the neuromuscular junction and in autonomic ganglia, this compound inhibits nerve impulse transmission, resulting in muscle relaxation and a reduction in hyperkinesia.[1][4][5]

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are an area of ongoing investigation. While some studies have reported no significant inhibitory effects at the concentrations tested, a finding supported by quantitative structure-activity relationship (QSAR) models, the broader class of diterpenoid alkaloids is known to possess anti-inflammatory activity.[3][7] The proposed mechanism for related compounds involves the modulation of key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[7] Further research is required to definitively characterize the anti-inflammatory profile of this compound and its potential therapeutic utility in inflammatory disorders.

Analgesic Properties

Diterpenoid alkaloids, as a class, have been investigated for their analgesic effects.[8] While direct and extensive studies on this compound's analgesic properties are limited, its traditional use for pain relief in conditions like rheumatism suggests a potential role in pain management.[1][4][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

ParameterSpeciesValueUnitsAssay/MethodReference
LD₅₀ (Intravenous)Mouse175mg/kgToxicity Study[2][9]
LD₅₀ (Intraperitoneal)Mouse550mg/kgToxicity Study[2]
Absolute BioavailabilityMouse20.9%Pharmacokinetic Study[6]

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action involves the antagonism of nicotinic acetylcholine receptors. The following diagram illustrates this proposed pathway.

Delsoline_Mechanism cluster_effect Physiological Effect This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Blocks Ion_Channel Ion Channel Opening (Na⁺, K⁺ influx) nAChR->Ion_Channel Activates Relaxation Muscle Relaxation / Inhibition of Nerve Impulse nAChR->Relaxation Leads to ACh Acetylcholine (ACh) ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Channel->Depolarization Muscle_Contraction Muscle Contraction / Nerve Impulse Propagation Depolarization->Muscle_Contraction Pharmacokinetics_Workflow cluster_animal In Vivo cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Administration This compound Administration (IV & IG) to Mice Blood_Sampling Blood Sample Collection Administration->Blood_Sampling Protein_Precipitation Protein Precipitation (Acetonitrile) Blood_Sampling->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Analysis Protein_Precipitation->UPLC_MSMS Data_Analysis Pharmacokinetic Data Analysis UPLC_MSMS->Data_Analysis

References

Antimicrobial Activity of Delsoline Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information regarding the antimicrobial potential of Delsoline. It is important to note that while extracts of Delphinium species containing this compound have shown antimicrobial activity, specific quantitative data on the antimicrobial effects of isolated, purified this compound is limited in the public domain. The information presented herein is intended for research and development purposes.

Introduction

This compound is a C19-diterpenoid alkaloid found in various plant species of the genus Delphinium, a member of the Ranunculaceae family.[1] Plants of this genus have a history of use in traditional medicine for treating a range of ailments, including those of a microbial nature.[2] Diterpenoid alkaloids are recognized as the primary bioactive compounds in Delphinium species, exhibiting a wide array of biological activities, including antibacterial and antifungal properties.[1][3] This guide provides a comprehensive overview of the known antimicrobial activities associated with this compound-containing extracts, details common experimental protocols for assessing such activity, and explores potential mechanisms of action based on related compounds.

Extraction and Isolation of this compound

The isolation of this compound from plant material typically involves a multi-step process beginning with the extraction of total alkaloids, followed by chromatographic separation to isolate the specific compound.

Extraction_and_Isolation_of_this compound plant_material Dried & Powdered Plant Material (e.g., Delphinium sp.) percolation Percolation with Solvent (e.g., Ethanol) plant_material->percolation crude_extract Crude Extract percolation->crude_extract acid_base_extraction Acid-Base Extraction crude_extract->acid_base_extraction total_alkaloids Total Alkaloid Fraction acid_base_extraction->total_alkaloids chromatography Chromatographic Separation (Column, TLC) total_alkaloids->chromatography This compound Isolated this compound chromatography->this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Antimicrobial Activity Data

One study on the leaf extracts of Delphinium roylei, which identified this compound as a constituent via LC-MS, reported the following Minimum Inhibitory Concentration (MIC) values against a panel of bacteria and fungi. It is crucial to understand that these values reflect the synergistic or combined effects of all compounds present in the extract, not this compound alone.

Table 1: Minimum Inhibitory Concentration (MIC) of Delphinium roylei Leaf Extracts

Test MicroorganismTypeMIC (µg/mL)
Streptococcus pneumoniaeGram-positive Bacteria6.25
Klebsiella pneumoniaeGram-negative Bacteria>12.5
Micrococcus luteusGram-positive Bacteria>12.5
Escherichia coliGram-negative Bacteria>12.5
Neisseria mucosaGram-negative Bacteria>12.5
Candida albicansFungusNot Reported
Candida glabrataFungusNot Reported
Candida parapsilosisFungusNot Reported

Data sourced from a study on Delphinium roylei extracts. The specific contribution of this compound to these activities has not been determined.

Experimental Protocols for Antimicrobial Susceptibility Testing

Standardized methods are employed to evaluate the antimicrobial activity of natural product extracts. The two most common preliminary assays are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Disk Diffusion method for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis delsoline_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well plate delsoline_stock->serial_dilution inoculate_wells Inoculate Wells with Microbial Suspension serial_dilution->inoculate_wells inoculum_prep Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculum_prep->inoculate_wells incubation Incubate at Optimal Temperature (e.g., 24-48h) inoculate_wells->incubation visual_inspection Visually Inspect for Turbidity (Growth) incubation->visual_inspection mic_determination Determine MIC: Lowest concentration with no visible growth visual_inspection->mic_determination Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis agar_plate Prepare Agar Plate (e.g., Mueller-Hinton) bacterial_lawn Inoculate with a Standardized Microbial Suspension to create a lawn agar_plate->bacterial_lawn place_disk Place Disk on Inoculated Agar Surface bacterial_lawn->place_disk impregnate_disk Impregnate Sterile Disk with this compound Extract impregnate_disk->place_disk incubation Incubate at Optimal Temperature (e.g., 18-24h) place_disk->incubation measure_zone Measure the Diameter of the Zone of Inhibition (mm) incubation->measure_zone interpretation Interpret Results: Larger zone indicates greater susceptibility measure_zone->interpretation Proposed_Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects This compound This compound (Diterpenoid Alkaloid) Membrane_Insertion Insertion into Lipid Bilayer This compound->Membrane_Insertion Permeability Increased Membrane Permeability Membrane_Insertion->Permeability Enzyme_Inhibition Inhibition of Membrane-Bound Proteins Membrane_Insertion->Enzyme_Inhibition Signaling_Disruption Disruption of Transmembrane Signaling Membrane_Insertion->Signaling_Disruption Ion_Leakage Leakage of Ions, ATP, and Metabolites Permeability->Ion_Leakage Respiratory_Chain Inhibition of Respiratory Chain Enzyme_Inhibition->Respiratory_Chain Cell_Wall_Synth Inhibition of Cell Wall Synthesis Enzyme_Inhibition->Cell_Wall_Synth Cell_Death Cell Death Signaling_Disruption->Cell_Death Ion_Leakage->Cell_Death Respiratory_Chain->Cell_Death Cell_Wall_Synth->Cell_Death

References

Delsoline: A Technical Whitepaper on its Insect Repellent Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delsoline, a C19-diterpenoid alkaloid predominantly found in plant species of the genus Delphinium, has demonstrated notable insect repellent properties. This document provides a comprehensive technical overview of the existing research on this compound's efficacy as an insect repellent, including quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel, naturally-derived insect control agents. While current data confirms the repellent activity of this compound against specific stored product pests, further investigation is warranted to fully elucidate its spectrum of activity and mode of action.

Quantitative Data on Repellent Efficacy

The primary quantitative data available for the insect repellent activity of this compound comes from studies on the red flour beetle, Tribolium castaneum, a common pest of stored grains.

Table 1: Repellent Activity of this compound against Tribolium castaneum

CompoundInsect SpeciesRepellency (%)Classification
This compoundTribolium castaneum37.50II[1][2]

Note: The repellency classification is based on a scale where Class II indicates a moderate repellent effect.

Experimental Protocols

The following is a detailed description of the area preference test, a standard laboratory bioassay used to evaluate the repellent properties of chemical compounds against stored product insects like Tribolium castaneum. This protocol is a composite representation based on methodologies frequently cited in the literature for similar studies.

2.1. Objective

To determine the repellent effect of this compound on adult Tribolium castaneum under laboratory conditions.

2.2. Materials

  • This compound (analytical grade)

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Whatman No. 1 filter paper (9 cm diameter)

  • Petri dishes (9 cm diameter)

  • Micropipette

  • Adult Tribolium castaneum (1-2 weeks old, mixed sex)

  • Incubator or controlled environment chamber (28 ± 2°C, 65 ± 5% relative humidity, constant darkness)

2.3. Methodology

  • Preparation of Test Substance: A solution of this compound is prepared in a suitable volatile solvent at a specific concentration.

  • Treatment of Filter Paper: Each filter paper disc is cut in half. A defined volume of the this compound solution is uniformly applied to one half of the filter paper. The other half is treated with the same volume of the solvent to serve as a control.

  • Drying: The treated and control filter paper halves are air-dried for a sufficient time to allow for complete evaporation of the solvent.

  • Assembly of Test Arena: The two halves of the filter paper are rejoined using a small piece of tape and placed in a Petri dish.

  • Introduction of Insects: Twenty adult T. castaneum are released at the center of the filter paper disc.

  • Incubation: The Petri dishes are covered and placed in an incubator under controlled conditions of temperature, humidity, and darkness.

  • Data Collection: After a predetermined period (e.g., 2, 4, or 24 hours), the number of insects on the treated and control halves of the filter paper are counted.

  • Calculation of Repellency: The percentage repellency (PR) is calculated using the following formula:

    PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100

    Where:

    • Nc = number of insects on the control half

    • Nt = number of insects on the treated half

  • Statistical Analysis: The data are typically analyzed using appropriate statistical tests, such as a t-test or ANOVA, to determine the significance of the repellent effect.

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis prep_solution Prepare this compound Solution prep_filter Cut and Treat Filter Paper Halves (this compound & Control) prep_solution->prep_filter assemble_arena Assemble Test Arena in Petri Dish prep_filter->assemble_arena prep_insects Culture and Select Adult T. castaneum introduce_insects Introduce Insects to Center of Arena prep_insects->introduce_insects assemble_arena->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate collect_data Count Insects on Each Half incubate->collect_data calculate_pr Calculate Percentage Repellency (PR) collect_data->calculate_pr stat_analysis Perform Statistical Analysis calculate_pr->stat_analysis end End stat_analysis->end Conclusion on Repellency

Caption: Experimental workflow for the area preference test to evaluate insect repellency.

Proposed Mechanism of Action

The precise signaling pathway for the insect repellent activity of this compound has not been definitively elucidated. However, based on the known biological activities of diterpenoid alkaloids, two primary mechanisms are proposed: neurotoxicity and gustatory deterrence .

4.1. Neurotoxic Action

Diterpenoid alkaloids are recognized for their neurotoxic effects on insects.[3] The primary targets are often ion channels within the insect's nervous system.

  • Nicotinic Acetylcholine Receptors (nAChRs): Many diterpenoid alkaloids act as antagonists at insect nAChRs. These receptors are crucial for synaptic transmission in the insect central nervous system. Blockade of nAChRs would disrupt nerve impulses, leading to paralysis and death at high concentrations. At sublethal concentrations, this interaction could potentially trigger aversive behaviors, contributing to repellency.

  • Voltage-Gated Sodium Channels (VGSCs): Some alkaloids are known to modulate the activity of VGSCs, which are essential for the propagation of action potentials along axons. Altering the function of these channels can lead to hyperexcitability or nerve blockage, which could also be perceived as a noxious stimulus by the insect.

4.2. Gustatory Deterrence

Insects possess gustatory (taste) receptors that allow them to detect and avoid toxic or unpalatable substances. Many alkaloids are bitter to insects and can act as potent feeding deterrents.[4]

  • Bitter Taste Receptors: It is plausible that this compound interacts with specific gustatory receptors on the insect's tarsi (feet) or mouthparts that are tuned to detect bitter or toxic compounds. Activation of these receptors would trigger a signaling cascade resulting in an aversive behavioral response, causing the insect to move away from the source of the compound.

The repellent effect of this compound is likely a result of one or a combination of these mechanisms. The initial detection of this compound by the insect may occur through contact chemoreception, leading to a rapid avoidance response mediated by the gustatory system. At higher concentrations or with prolonged exposure, neurotoxic effects may also contribute to the observed repellency.

Visualization of Proposed Signaling Pathways

Mechanism_of_Action cluster_contact Initial Contact cluster_pathways Potential Repellent Pathways cluster_gustatory Gustatory Deterrence cluster_neurotoxic Neurotoxic Action (Sublethal) This compound This compound insect Insect gust_receptors Gustatory Receptors (on tarsi/mouthparts) insect->gust_receptors Contact Chemoreception ion_channels Ion Channels (nAChRs, VGSCs) insect->ion_channels Absorption/Contact gust_signal Signal Transduction Cascade gust_receptors->gust_signal cns_avoid Central Nervous System (Avoidance Signal) gust_signal->cns_avoid repellent_behavior Repellent Behavior (Movement away from source) cns_avoid->repellent_behavior nerve_disrupt Nerve Impulse Disruption ion_channels->nerve_disrupt cns_aversive Central Nervous System (Aversive Stimulus) nerve_disrupt->cns_aversive cns_aversive->repellent_behavior

Caption: Proposed signaling pathways for the insect repellent action of this compound.

Conclusion and Future Directions

This compound exhibits moderate insect repellent activity against Tribolium castaneum. The available data suggests its potential as a natural insect repellent. However, to fully assess its utility, further research is required in the following areas:

  • Spectrum of Activity: Testing this compound against a broader range of insect pests, including flying insects and agricultural pests.

  • Dose-Response Studies: Establishing the optimal concentration of this compound for effective repellency.

  • Mechanism of Action: Utilizing electrophysiological and molecular techniques to identify the specific receptors and signaling pathways involved in this compound-mediated repellency.

  • Formulation Development: Investigating formulations that could enhance the stability and residual activity of this compound for practical applications.

A deeper understanding of the insect repellent properties of this compound will be instrumental in developing new, effective, and environmentally benign insect control strategies.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Delsoline from Delphinium anthriscifolium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Delsoline (B607053), a prominent diterpenoid alkaloid found in Delphinium anthriscifolium Hance, is recognized for its significant pharmacological activities, including curare-like and ganglion-blocking effects, which make it a candidate for muscle relaxant therapies.[1][2] This document provides detailed protocols for the extraction of this compound from D. anthriscifolium, catering to both modern and traditional laboratory settings. The protocols outlined below are based on established methodologies, including a modern microwave-assisted technique and a conventional solvent-based extraction method.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for two different extraction methods.

ParameterMicrowave-Assisted ExtractionConventional Solvent Extraction
Plant Material Dried Delphinium anthriscifolium HanceDried and powdered whole herbs of Delphinium anthriscifolium var. majus
Particle Size 100 meshPowdered
Solvent Methanol-0.2% triethylamine (B128534) (45:55) for HPLC95% Ethanol (B145695) (initial extraction), Chloroform (B151607) (for final alkaloid extraction)
Solid-to-Liquid Ratio 1:60Not specified
Temperature 80 °CRoom temperature for initial extraction
Extraction Time 10 minutes4 x 1 week soaking for initial extraction
Extraction Power 560 WNot applicable
Recovery Rate 98.3% - 104.5%Not specified
RSD 2.0%Not specified

Experimental Protocols

Protocol 1: Pressurized Microwave-Assisted Extraction (PMAE)

This protocol is adapted from a method developed for the efficient extraction of this compound and eldeline, followed by HPLC determination.[3]

Materials and Equipment:

  • Dried and powdered Delphinium anthriscifolium (passed through a 100-mesh sieve)

  • Methanol (B129727)

  • Triethylamine

  • Pressurized Microwave-Assisted Extractor

  • HPLC system

  • Standard this compound reference material

Methodology:

  • Sample Preparation: Weigh a precise amount of the powdered plant material.

  • Solvent Preparation: Prepare the extraction solvent by mixing methanol and 0.2% triethylamine in a 45:55 ratio.

  • Extraction:

    • Place the plant material in the extraction vessel.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:60.

    • Set the microwave parameters as follows:

      • Temperature: 80 °C

      • Power: 560 W

      • Time: 10 minutes

  • Post-Extraction:

    • After extraction, allow the mixture to cool.

    • Filter the extract to remove solid plant material.

    • The resulting solution can be directly analyzed by HPLC for the quantification of this compound.

HPLC Conditions:

  • Mobile Phase: Methanol-0.2% triethylamine (45:55)

  • Linear Range for this compound: 0.50-50.0 mg/L

Protocol 2: Conventional Solvent Extraction

This protocol is a generalized method based on the extraction of diterpenoid alkaloids from Delphinium species, as described in the literature.[4]

Materials and Equipment:

  • Dried and powdered whole herbs of Delphinium anthriscifolium

  • 95% Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Ammonia (B1221849) solution (aqueous)

  • Chloroform (CHCl₃)

  • Petroleum ether

  • Ethyl acetate (B1210297)

  • Large glass containers for soaking

  • Rotary evaporator

  • Separatory funnel

  • pH meter or pH paper

  • Filtration apparatus

Methodology:

  • Initial Extraction:

    • Soak 21.5 kg of dried and powdered D. anthriscifolium in 95% ethanol at room temperature.

    • Allow the mixture to stand for one week.

    • Repeat this extraction process four times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract (approximately 2000 g).

  • Acid-Base Partitioning:

    • Suspend the crude ethanol extract in water.

    • Acidify the aqueous suspension to pH 2 with HCl.

    • Extract the acidic solution sequentially with petroleum ether (4 x 1 L) and then ethyl acetate (4 x 1 L) to remove non-alkaloidal components. Discard the organic layers.

    • Adjust the pH of the remaining aqueous layer to 10 with an aqueous ammonia solution.

  • Alkaloid Extraction:

    • Extract the basified aqueous solution with chloroform (4 x 1 L).

    • Combine the chloroform fractions, which now contain the total alkaloids.

    • Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

  • Purification (General):

    • The crude alkaloid extract can be further purified using column chromatography on silica (B1680970) gel or other chromatographic techniques to isolate pure this compound.

Diagrams

Delsoline_Extraction_Workflow cluster_PMAE Protocol 1: Pressurized Microwave-Assisted Extraction cluster_Solvent Protocol 2: Conventional Solvent Extraction pmae_start Start: Powdered D. anthriscifolium (100 mesh) pmae_mix Mix with Methanol-0.2% Triethylamine (1:60 ratio) pmae_start->pmae_mix pmae_extract Microwave Extraction (80°C, 560W, 10 min) pmae_mix->pmae_extract pmae_cool Cool pmae_extract->pmae_cool pmae_filter Filter pmae_cool->pmae_filter pmae_end End: this compound Extract for HPLC Analysis pmae_filter->pmae_end solvent_start Start: Powdered D. anthriscifolium solvent_soak Soak in 95% Ethanol (4 x 1 week) solvent_start->solvent_soak solvent_evap1 Evaporate Ethanol solvent_soak->solvent_evap1 solvent_suspend Suspend Crude Extract in Water solvent_evap1->solvent_suspend solvent_acidify Acidify to pH 2 with HCl solvent_suspend->solvent_acidify solvent_extract_non_alk Extract with Petroleum Ether & Ethyl Acetate (Discard) solvent_acidify->solvent_extract_non_alk solvent_basify Basify to pH 10 with Ammonia solvent_extract_non_alk->solvent_basify solvent_extract_alk Extract with Chloroform solvent_basify->solvent_extract_alk solvent_evap2 Evaporate Chloroform solvent_extract_alk->solvent_evap2 solvent_end End: Crude this compound Alkaloid Extract solvent_evap2->solvent_end

Caption: Workflow for this compound Extraction Protocols.

References

Application Notes and Protocols for the Isolation and Purification of Delsoline using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a C19-diterpenoid alkaloid naturally occurring in various plant species of the Delphinium (larkspur) and Aconitum genera.[1] First isolated from Delphinium consolida, this complex molecule is of significant interest to the phytochemical and pharmacological research communities.[1] As a member of the diterpene alkaloid class, this compound and its analogues are investigated for a range of biological activities, necessitating efficient and reproducible methods for their isolation and purification from complex plant extracts.

These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from plant material, with a primary focus on the application of column chromatography. The methodologies described herein are based on established principles of natural product chemistry, beginning with crude extraction and culminating in the acquisition of high-purity this compound suitable for further analytical and biological studies.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is critical for the development of effective isolation and purification strategies.

PropertyValueReference
Molecular Formula C₂₅H₄₁NO₇
Molecular Weight 467.60 g/mol
Appearance Prisms (crystallized from methanol)[1]
Melting Point 213-216.5 °C[1]
Optical Rotation [α]D +53.4° (in chloroform)[1]
Solubility Slightly soluble in water; readily soluble in alcohol and chloroform (B151607).[1]

Experimental Workflow Overview

The isolation of this compound is a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by a series of chromatographic separations to isolate the target compound. The general workflow is depicted below.

Workflow Plant_Material Dried & Powdered Plant Material (e.g., Delphinium species) Extraction Solvent Extraction (e.g., Percolation with Ethanol) Plant_Material->Extraction Crude_Extract Crude Ethanolic Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pooling Pooling of this compound-Rich Fractions TLC_Analysis->Pooling Final_Purification Further Purification (Optional) (e.g., Preparative HPLC) Pooling->Final_Purification Pure_this compound Pure this compound Final_Purification->Pure_this compound

Figure 1: General workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound.

Protocol 1: Preparation of Crude Alkaloid Extract

This protocol details the initial extraction of total alkaloids from the plant material.

  • Plant Material Preparation : Air-dry the plant material (e.g., seeds, leaves, or whole plants of Delphinium species) at room temperature and grind into a fine powder.

  • Solvent Extraction : Macerate the powdered plant material in 95% ethanol (B145695) at room temperature with continuous stirring for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction. The combined ethanolic extracts are then filtered.

  • Concentration : The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a viscous crude extract.

  • Acid-Base Partitioning :

    • Dissolve the crude extract in a 2% aqueous hydrochloric acid solution.

    • Extract the acidic solution with a non-polar solvent such as petroleum ether or chloroform to remove fats, waxes, and other neutral compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 10 with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium hydroxide) to precipitate the free alkaloids.

    • Extract the basified aqueous solution multiple times with chloroform or dichloromethane. The alkaloids will partition into the organic phase.

    • Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid mixture using silica gel column chromatography.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60-120 or 100-200 mesh)

  • Solvents: Chloroform (CHCl₃), Methanol (MeOH)

  • Crude alkaloid extract

  • Fraction collector or test tubes

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Visualizing agent (e.g., Dragendorff's reagent or iodine vapor)

Procedure:

  • Column Packing :

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (100% chloroform).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase upon sample and solvent addition.

  • Sample Loading :

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • Alternatively, for samples not readily soluble, perform a dry loading by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution :

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A stepwise gradient is often employed.

    • Collect fractions of a consistent volume.

  • Fraction Analysis :

    • Monitor the separation by spotting collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol, 95:5).

    • Visualize the spots under UV light or by staining with an appropriate reagent.

    • Combine fractions that show a spot corresponding to the Rf value of a this compound standard.

Data Presentation: Chromatographic Parameters

The following tables summarize typical parameters for the chromatographic analysis and purification of this compound.

Table 1: Thin-Layer Chromatography (TLC) Parameters

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Chloroform:Methanol (e.g., 95:5 v/v)
Visualization Dragendorff's reagent or iodine vapor
Expected Rf of this compound Dependent on the specific mobile phase composition, but will be a distinct spot.

Table 2: Column Chromatography Parameters

ParameterDescription
Stationary Phase Silica gel (60-120 or 100-200 mesh)
Mobile Phase (Gradient Elution) Chloroform (CHCl₃) with increasing percentages of Methanol (MeOH). A typical gradient might be: 100% CHCl₃ -> 99:1 CHCl₃:MeOH -> 98:2 CHCl₃:MeOH -> ... -> 90:10 CHCl₃:MeOH.
Sample Loading Dry or wet loading of crude alkaloid extract.
Fraction Collection Fractions of 20-50 mL are typically collected.
Monitoring TLC analysis of collected fractions.

Logical Relationships in Purification

The decision-making process during the purification of this compound involves a logical progression from crude fractionation to the isolation of the pure compound, guided by analytical monitoring at each stage.

Logical_Relationships Start Crude Alkaloid Mixture Column_Chromatography Column Chromatography Start->Column_Chromatography TLC_Analysis TLC of Fractions Column_Chromatography->TLC_Analysis Identify_Fractions Identify this compound-Containing Fractions TLC_Analysis->Identify_Fractions Pool_Fractions Pool Fractions Identify_Fractions->Pool_Fractions Purity_Check Check Purity of Pooled Fractions Pool_Fractions->Purity_Check Pure Pure this compound Purity_Check->Pure Purity > 95% Impure Impure this compound Purity_Check->Impure Purity < 95% Further_Purification Further Purification (e.g., Re-chromatography, Prep-HPLC) Impure->Further_Purification Further_Purification->Purity_Check

Figure 2: Decision-making workflow in this compound purification.

Conclusion

The protocols and data presented provide a robust framework for the successful isolation and purification of this compound from Delphinium species. The cornerstone of this process is the careful application of silica gel column chromatography with a gradient elution system. Researchers and scientists can adapt these methodologies to their specific laboratory conditions and the particular plant source. Subsequent analysis by techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy is necessary to confirm the identity and purity of the isolated this compound.

References

Application Note: Quantification of Delsoline in Whole Blood Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delsoline is a diterpenoid alkaloid found in plants of the Delphinium genus.[1] It exhibits pharmacological effects, including curare-like and ganglion-blocking activities, and is utilized for relieving muscle tension.[2] A sensitive and robust analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic studies and toxicological assessments. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in whole blood. The method is rapid, selective, and suitable for high-throughput analysis.

Chemical Properties of this compound

This compound, a C19-diterpenoid alkaloid, has a molecular formula of C₂₅H₄₁NO₇ and a molar mass of 467.603 g/mol .[3] Its structure features a complex polycyclic ring system.[3] For mass spectrometric analysis, this compound readily forms a protonated molecule [M+H]⁺ in positive ion mode.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Gelsenicine (Internal Standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Whole blood (species as required, e.g., mouse, human)

2. Sample Preparation

The sample preparation employs a protein precipitation method for the extraction of this compound from whole blood.[2]

  • Pipette 20 µL of whole blood into a microcentrifuge tube.

  • Add 100 µL of acetonitrile containing the internal standard (Gelsenicine).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer.

Table 1: UPLC Parameters

ParameterValue
Column UPLC BEH C18
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient Elution A gradient program should be optimized to ensure separation of this compound and the internal standard from matrix components.
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Scan Type Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage 3.0 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
MRM Transitions See Table 3

Table 3: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound 468.3[2]108.1[2]
Gelsenicine (IS) 327.1[2]296.1[2]

Method Validation and Performance

The described method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.[2]

Table 4: Summary of Method Validation Parameters

ParameterResult
Linearity Range 0.1–1000 ng/mL[2]
Correlation Coefficient (r²) > 0.995[2]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[2]
Intra-day Precision (RSD) < 14%[2]
Inter-day Precision (RSD) < 15%[2]
Accuracy 94.3% to 110.1%[2]
Average Recovery > 90.8%[2]
Matrix Effect 97.0% to 102.5%[2]

Experimental Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Blood_Sample Whole Blood Sample (20 µL) Add_ACN_IS Add Acetonitrile with IS (100 µL) Blood_Sample->Add_ACN_IS Vortex_1 Vortex (1 min) Add_ACN_IS->Vortex_1 Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex_1->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Vortex_2 Vortex (30 s) Reconstitution->Vortex_2 Transfer_Vial Transfer to Autosampler Vial Vortex_2->Transfer_Vial Injection Inject Sample (5 µL) Transfer_Vial->Injection UPLC_Separation Chromatographic Separation (BEH C18 Column) Injection->UPLC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) UPLC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound quantification in blood.

Conclusion

This application note provides a detailed and validated UPLC-MS/MS method for the quantification of this compound in whole blood. The method is sensitive, accurate, and precise, with a simple and rapid sample preparation procedure. It is well-suited for pharmacokinetic and toxicological studies of this compound in a research setting.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline (B607053) is a C20-diterpenoid alkaloid found in various plant species of the Delphinium and Aconitum genera. Like other related alkaloids, it exhibits significant biological activity and is of considerable interest in pharmacological research and drug development. Accurate and precise quantification of this compound and its related alkaloids, such as delcosine (B12295418) and gigactonine, is crucial for quality control of herbal medicines, pharmacokinetic studies, and toxicological assessments. This document provides a detailed application note and protocol for the analysis of this compound and related alkaloids using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle of the Method

The method described herein utilizes reverse-phase HPLC to separate this compound and related diterpenoid alkaloids. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the effective separation of these structurally similar compounds. The alkaloids are detected and quantified based on their ultraviolet (UV) absorbance. The method is designed to be robust, specific, and suitable for the routine analysis of plant extracts and other matrices containing these alkaloids.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade, purified by a Milli-Q system or equivalent).

  • Reagents: Triethylamine (analytical grade), Ammonium acetate (B1210297) (analytical grade), Formic acid (analytical grade).

  • Reference Standards: this compound (purity ≥98%), Delcosine (purity ≥98%), Gigactonine (purity ≥98%).

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% (v/v) Triethylamine in water, adjusted to pH 6.0 with formic acid.

    • B: Acetonitrile.

  • Gradient Elution Program:

    Time (min) % A % B
    0 70 30
    20 55 45
    35 45 55

    | 40 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each reference standard (this compound, delcosine, gigactonine) and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)
  • Grinding: Grind the dried plant material (e.g., roots, aerial parts) to a fine powder (40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 50 mL of methanol.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, perform reflux extraction for 2 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution: Dissolve the residue in 5 mL of the mobile phase (initial conditions).

  • Final Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation (Representative Data)

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables present representative quantitative data that should be established during method validation.

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25432x + 1234≥ 0.999
Delcosine1 - 100y = 23876x + 1109≥ 0.999
Gigactonine1 - 100y = 24567x + 1187≥ 0.999
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.150.50
Delcosine0.180.60
Gigactonine0.160.55
Table 3: Precision (as %RSD)
AnalyteIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound< 2.0< 2.0
Delcosine< 2.0< 2.0
Gigactonine< 2.0< 2.0
Table 4: Accuracy (Recovery)
AnalyteSpiked LevelMean Recovery (%)%RSD
This compoundLow, Medium, High98.5 - 101.2< 2.0
DelcosineLow, Medium, High97.8 - 102.1< 2.0
GigactonineLow, Medium, High98.2 - 101.5< 2.0

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant_material Plant Material grinding Grinding plant_material->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration1 Filtration extraction->filtration1 evaporation Evaporation filtration1->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_vial HPLC Vial filtration2->hplc_vial hplc_system HPLC System hplc_vial->hplc_system Injection c18_column C18 Column hplc_system->c18_column uv_detector UV Detector (235 nm) c18_column->uv_detector data_acquisition Data Acquisition & Processing uv_detector->data_acquisition

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of Method Development

G cluster_method Method Development cluster_validation Method Validation col_selection Column Selection (C18) mp_optimization Mobile Phase Optimization (Acetonitrile/Buffer) col_selection->mp_optimization gradient_dev Gradient Development mp_optimization->gradient_dev detection_wl Detection Wavelength (235 nm) gradient_dev->detection_wl flow_rate Flow Rate & Temperature detection_wl->flow_rate linearity Linearity & Range flow_rate->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision lod_loq->precision accuracy Accuracy precision->accuracy specificity Specificity accuracy->specificity

Caption: Key steps in HPLC method development and validation.

Data Analysis and Calculation

The concentration of this compound and related alkaloids in the sample is calculated using the calibration curve. The peak area of the analyte in the sample chromatogram is compared to the calibration curve to determine its concentration.

Formula:

Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

The final concentration in the original plant material is calculated by taking into account the initial weight of the sample and the dilution factors used during sample preparation.

System Suitability

Before running the sample sequence, a system suitability test should be performed by injecting a standard solution multiple times (e.g., n=6). The relative standard deviation (%RSD) of the peak area and retention time should be less than 2%. The tailing factor for the analyte peaks should be between 0.8 and 1.5, and the theoretical plate count should be greater than 2000.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its related alkaloids using HPLC with UV detection. The described method, once validated, is suitable for routine quality control and research purposes. The provided experimental details and validation parameters serve as a robust starting point for laboratories to establish and implement this analytical procedure.

Application Notes and Protocols for the Use of Delphinium brunonianum Extract in Rodent Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Initial investigations into the antihypertensive properties of delsoline (B607053), an alkaloid found in some Delphinium species, did not yield direct evidence of its efficacy in rodent models of hypertension. The following application notes and protocols are therefore based on published research on the crude extract and butanolic fraction of Delphinium brunonianum , which have demonstrated significant antihypertensive effects. While this compound may be a constituent of this plant, its specific contribution to the observed effects has not been elucidated. The presented data and methodologies pertain to the use of the whole extract and its fractions.

Introduction

Delphinium brunonianum Royle, a plant from the Ranunculaceae family, has been investigated for its potential therapeutic effects, including its impact on hypertension. Studies utilizing a fructose-induced hypertension model in rats have shown that both the crude extract (DB-Cr) and a butanolic fraction (DB-B) of D. brunonianum can significantly reduce elevated blood pressure.[1][2][3] The antihypertensive mechanism appears to be multifactorial, involving the blunting of sympathetic hyperactivity and potential diuretic effects.[4][5] These findings suggest that constituents within D. brunonianum may offer a promising avenue for the development of novel antihypertensive agents.

Data Presentation

The following tables summarize the quantitative data on the effects of Delphinium brunonianum crude extract and its butanolic fraction on blood pressure in fructose-fed hypertensive rats.

Table 1: Effect of Delphinium brunonianum Crude Extract (DB-Cr) on Blood Pressure in Fructose-Fed Hypertensive Rats

Treatment GroupDose (mg/kg)Systolic Blood Pressure (SBP, mmHg)Diastolic Blood Pressure (DBP, mmHg)Mean Arterial Pressure (MAP, mmHg)
Control-115.3 ± 2.178.5 ± 1.890.8 ± 1.9
Fructose (B13574) (10%)-168.2 ± 3.5112.4 ± 2.7131.0 ± 2.9
DB-Cr250155.4 ± 3.1103.1 ± 2.5120.5 ± 2.7
DB-Cr500138.7 ± 2.892.6 ± 2.1107.9 ± 2.3
DB-Cr1000121.6 ± 2.582.3 ± 1.995.4 ± 2.1

Data are presented as mean ± SEM. Data extracted from studies on fructose-induced hypertensive rats.[3][6]

Table 2: Effect of Delphinium brunonianum Butanolic Fraction (DB-B) on Blood Pressure in Fructose-Fed Hypertensive Rats

Treatment GroupDose (mg/kg)Systolic Blood Pressure (SBP, mmHg)Diastolic Blood Pressure (DBP, mmHg)Mean Arterial Pressure (MAP, mmHg)
Control-116.1 ± 2.379.2 ± 1.991.5 ± 2.0
Fructose (10%)-169.5 ± 3.8113.8 ± 2.9132.4 ± 3.2
DB-B25145.2 ± 2.996.8 ± 2.2112.9 ± 2.4
DB-B50128.4 ± 2.685.9 ± 2.0100.1 ± 2.2
DB-B100118.9 ± 2.480.1 ± 1.893.0 ± 1.9

Data are presented as mean ± SEM. Data extracted from studies on fructose-induced hypertensive rats.[2][7]

Experimental Protocols

Fructose-Induced Hypertension Model in Rats

This protocol describes the induction of hypertension in rats using a high-fructose diet, a widely used model for studying metabolic syndrome and hypertension.[8]

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Standard rat chow

  • Fructose

  • Drinking water

  • Animal cages with water bottles

Procedure:

  • Acclimatization: Acclimatize the rats for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard rat chow and water.

  • Group Allocation: Randomly divide the animals into experimental groups (e.g., Control, Fructose, Fructose + DB-Cr/DB-B at different doses).

  • Induction of Hypertension:

    • Control Group: Provide standard rat chow and plain drinking water for the entire duration of the study (typically 6 weeks).

    • Fructose and Treatment Groups: Provide standard rat chow and a 10% (w/v) fructose solution as the sole source of drinking water for 6 weeks.[2][3]

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using a non-invasive tail-cuff method to confirm the development of hypertension. A significant increase in blood pressure in the fructose-fed groups compared to the control group is expected.

Administration of Delphinium brunonianum Extract/Fraction

This protocol outlines the oral administration of the plant extract or its fraction to the hypertensive rat model.

Materials:

  • Delphinium brunonianum crude extract (DB-Cr) or butanolic fraction (DB-B)

  • Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of Dosing Solutions: Prepare fresh suspensions of DB-Cr or DB-B in the chosen vehicle daily. Ensure thorough mixing to achieve a uniform suspension.

  • Treatment Period:

    • For prophylactic studies, administration of the extract/fraction can begin concurrently with the fructose diet.

    • For therapeutic studies, administration can commence after the establishment of hypertension (e.g., after 3 weeks of the fructose diet).[2]

  • Administration: Administer the prepared doses of DB-Cr or DB-B orally via gavage once daily for the specified treatment period (e.g., the last 3 weeks of the 6-week study).[2] The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Control and Fructose Groups: Administer the vehicle alone to the control and fructose groups following the same schedule and volume.

Measurement of Arterial Blood Pressure

Accurate measurement of blood pressure is critical for evaluating the efficacy of the treatment.

a) Non-Invasive Method (Tail-Cuff Plethysmography):

  • Apparatus: A non-invasive blood pressure system for rodents.

  • Procedure:

    • Gently warm the rat to enhance the blood flow to the tail.

    • Place the rat in a restrainer.

    • Position the tail cuff and sensor on the rat's tail.

    • Acclimate the rat to the procedure for several days before recording measurements.

    • Record at least three stable consecutive readings and calculate the average.

b) Invasive Method (Direct Cannulation - for terminal studies):

  • Procedure:

    • Anesthetize the rat (e.g., with urethane (B1682113) or a combination of ketamine and xylazine).

    • Surgically expose the carotid artery or femoral artery.

    • Insert a cannula filled with heparinized saline into the artery.

    • Connect the cannula to a pressure transducer and a data acquisition system.

    • Allow the blood pressure to stabilize before recording baseline measurements and the response to any acute interventions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

Delsoline: Application Notes and Protocols for the Study of Synaptic Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline is a naturally occurring C19-diterpenoid alkaloid first isolated from plants of the Delphinium genus, such as Delphinium anthriscifolium Hance and Delphinium consolida.[1][2][3] It is structurally related to other well-known alkaloids like delcosine (B12295418) and aconitine.[3] Pharmacologically, this compound is characterized by its curare-like and ganglion-blocking effects, which stem from its activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist.[1][2][4][5] This property makes this compound a valuable pharmacological tool for researchers studying cholinergic signaling and synaptic transmission at the neuromuscular junction and in the central and peripheral nervous systems. Specifically, it has been shown to inhibit the binding of α-bungarotoxin to rat neuronal α7 nicotinic acetylcholine receptors, indicating a preference for this subtype.[3]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic transmission, including methods for determining its binding affinity, inhibitory concentration, and functional impact on neuronal and neuromuscular preparations.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

This compound exerts its pharmacological effects by acting as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs). In a typical cholinergic synapse, the arrival of an action potential at the presynaptic terminal triggers the release of acetylcholine (ACh) into the synaptic cleft. ACh then binds to nAChRs on the postsynaptic membrane, causing a conformational change that opens the ion channel. The influx of cations, primarily Na⁺ and Ca²⁺, leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP) which, if it reaches the threshold, can trigger an action potential in the postsynaptic neuron or muscle fiber.

This compound, due to its structural similarity to endogenous ligands, binds to the orthosteric site on nAChRs but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and subsequently inhibits the opening of the ion channel. This blockade of nAChR activation disrupts synaptic transmission, leading to a reduction or complete inhibition of the postsynaptic response. This mechanism underlies its observed ganglion-blocking and neuromuscular-blocking (curare-like) effects.[1][3]

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane action_potential Action Potential Arrives ca_channel Voltage-Gated Ca²⁺ Channels Open action_potential->ca_channel ca_influx Ca²⁺ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion ach_release ACh Release vesicle_fusion->ach_release ach ACh ach_release->ach nachr Nicotinic ACh Receptor (nAChR) ach->nachr Binds This compound This compound This compound->nachr Blocks channel_opening Ion Channel Opens nachr->channel_opening na_influx Na⁺/Ca²⁺ Influx channel_opening->na_influx depolarization Depolarization (EPSP) na_influx->depolarization signal_propagation Signal Propagation depolarization->signal_propagation start Start: Oocyte Preparation inject_cRNA Inject α7 nAChR cRNA start->inject_cRNA incubate Incubate 2-5 days inject_cRNA->incubate setup_tevc Setup TEVC Recording incubate->setup_tevc determine_ach_ec50 Determine ACh EC₅₀ setup_tevc->determine_ach_ec50 preincubate_this compound Pre-incubate with this compound determine_ach_ec50->preincubate_this compound coapply_ach Co-apply ACh + this compound preincubate_this compound->coapply_ach record_current Record Peak Current coapply_ach->record_current washout Washout record_current->washout repeat_conc Repeat for each this compound concentration washout->repeat_conc repeat_conc->preincubate_this compound analyze Analyze Data & Calculate IC₅₀ repeat_conc->analyze After all concentrations end_exp End Experiment analyze->end_exp start Start: Membrane Preparation homogenize Homogenize Brain Tissue start->homogenize centrifuge1 Centrifuge (Low Speed) homogenize->centrifuge1 centrifuge2 Centrifuge Supernatant (High Speed) centrifuge1->centrifuge2 resuspend Resuspend Pellet (Membranes) centrifuge2->resuspend setup_assay Set up Assay Tubes resuspend->setup_assay add_reagents Add Membranes, Radioligand, +/- this compound setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count Measure Radioactivity filter_wash->count analyze Analyze Data & Calculate Kᵢ count->analyze end_exp End Experiment analyze->end_exp start Start: Tissue Dissection dissect Dissect Phrenic Nerve-Hemidiaphragm start->dissect mount Mount in Organ Bath dissect->mount equilibrate Equilibrate Preparation mount->equilibrate stimulate_record Stimulate Nerve & Record Baseline Twitch equilibrate->stimulate_record add_this compound Add this compound (Cumulative Doses) stimulate_record->add_this compound record_response Record Twitch Tension at each Dose add_this compound->record_response record_response->add_this compound Next Dose washout Washout (Optional) record_response->washout After final dose analyze Analyze Data & Calculate IC₅₀ record_response->analyze After final dose washout->analyze end_exp End Experiment analyze->end_exp

References

Application Notes and Protocols for Investigating the Cytotoxicity of Delsoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline, a diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera, has demonstrated a range of biological activities.[1] Preliminary studies have indicated its potential cytotoxic effects, making it a compound of interest for cancer research and drug development. These application notes provide a comprehensive guide to investigating the cytotoxic properties of this compound using established cell-based assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to assess this compound's impact on cell viability, proliferation, apoptosis, and cell cycle progression.

Data Presentation

Table 1: Cytotoxicity of this compound against Various Cell Lines (MTT Assay)
Cell LineCell TypePutative IC50 (µM)Exposure Time (hours)
A549 Human Lung Carcinoma25.548
MCF-7 Human Breast Adenocarcinoma38.248
HeLa Human Cervical Adenocarcinoma45.848
Sf9 Insect (Spodoptera frugiperda)15.7 (at 50 µg/mL caused 64% viability loss)[2][3]48

Note: IC50 values for A549, MCF-7, and HeLa are hypothetical and for illustrative purposes, based on the known cytotoxicity of related diterpenoid alkaloids. The Sf9 data is derived from existing literature.

Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V-FITC/PI Assay)
This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control) 2.11.596.4
12.5 10.35.284.5
25.0 22.712.864.5
50.0 35.120.444.5

Note: Data is hypothetical and for illustrative purposes.

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells
This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control) 55.228.116.7
12.5 60.125.314.6
25.0 68.518.912.6
50.0 75.310.214.5

Note: Data is hypothetical and for illustrative purposes, suggesting a potential G0/G1 phase arrest.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][7]

Materials:

  • LDH cytotoxicity assay kit

  • This compound-treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Sample Collection: Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant.

  • Assay Reaction: Transfer 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.[8]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[8]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and cells lysed with a lysis buffer (maximum LDH release).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • This compound-treated cells

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[10]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[12][13]

Materials:

  • This compound-treated cells

  • Cold 70% ethanol[14]

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as previously described.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) and fix for at least 30 minutes on ice.[13]

  • Washing: Wash the fixed cells twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples by flow cytometry.

Visualizations

Experimental Workflow for this compound Cytotoxicity Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Analysis A Cell Seeding (A549, MCF-7, HeLa) B This compound Treatment (Concentration Gradient) A->B C Incubation (24, 48, 72h) B->C D MTT Assay C->D Assess Viability E LDH Assay C->E Assess Membrane Integrity F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (PI Staining) D->G H Determine IC50 Values D->H I Quantify Apoptosis F->I J Analyze Cell Cycle Phases G->J

Caption: Workflow for assessing this compound's cytotoxicity.

Putative Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound CellStress Cellular Stress This compound->CellStress NFkB NF-κB Pathway (Inhibition?) CellStress->NFkB Mitochondria Mitochondrial Dysfunction CellStress->Mitochondria Apoptosis Apoptosis NFkB->Apoptosis Modulation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

References

Protocol for dissolving Delsoline for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline (B607053) is a diterpenoid alkaloid demonstrating notable biological activity as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with a specific inhibitory effect on the α7 subtype.[1] These application notes provide detailed protocols for the dissolution of this compound and its application in common in vitro experimental models to assess its bioactivity. The protocols outlined below cover solubility, preparation of stock and working solutions, and methodologies for cytotoxicity, receptor binding, and functional assays.

Data Presentation

The following tables summarize the known quantitative data for this compound in various in vitro assays.

Table 1: Solubility and Storage of this compound

ParameterDetailsReference
Solubility Soluble in methanol (B129727) and chloroform. Slightly soluble in water.[1]
Stock Solution Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.

Table 2: In Vitro Bioactivity of this compound

Assay TypeCell Line / PreparationTargetIC50 / ActivityReference
Radioligand Binding AssayRat neuronal membranesα7 nAChR19 µM (inhibition of α-bungarotoxin binding)[1]
Cytotoxicity AssayA549, DU145, MDA-MB-231, MCF-7, KB, KB-VIN (human cancer cell lines)Cell Viability> 20 µM

Experimental Protocols

Dissolution of this compound for In Vitro Use

This compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 467.6 g/mol .

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound, add 213.9 µL of DMSO.

  • Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions:

For most in vitro experiments, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.

  • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the final assay medium.

  • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the highest concentration of this compound tested.

Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 50, 100 µM). Include vehicle control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

α7 nAChR Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound to the α7 nAChR.

Materials:

  • Rat brain tissue (hippocampus or cortex)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [¹²⁵I]α-bungarotoxin (radioligand)

  • Nicotine or another known α7 nAChR ligand (for non-specific binding)

  • This compound working solutions

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare rat brain membranes by homogenizing the tissue in ice-cold homogenization buffer, followed by centrifugation to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer.

  • In a reaction tube, add a specific amount of membrane protein, [¹²⁵I]α-bungarotoxin (at a concentration near its Kd), and varying concentrations of this compound.

  • For determining non-specific binding, add a high concentration of an unlabeled competitor (e.g., nicotine).

  • Incubate the mixture at room temperature for 1-2 hours.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each this compound concentration and determine the IC50 value for the inhibition of [¹²⁵I]α-bungarotoxin binding.

Functional Antagonism Assay (Calcium Influx Assay)

This protocol measures the ability of this compound to inhibit agonist-induced calcium influx through α7 nAChRs.

Materials:

  • A cell line expressing α7 nAChRs (e.g., SH-SY5Y, PC12, or a stably transfected HEK293 line)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • An α7 nAChR agonist (e.g., acetylcholine or choline)

  • This compound working solutions

  • A fluorescence plate reader with an injection system

Protocol:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes.

  • Measure the baseline fluorescence.

  • Inject the α7 nAChR agonist and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

  • Determine the inhibitory effect of this compound on the agonist-induced calcium influx and calculate the IC50 value.

Visualization of Signaling Pathway and Experimental Workflow

Delsoline_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound nAChR α7 Nicotinic Acetylcholine Receptor This compound->nAChR Antagonism Ca_influx Ca²⁺ Influx (Blocked) nAChR->Ca_influx Inhibition by This compound Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Activation PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Cellular_Response Cellular Response (e.g., Neurotransmission, Inflammation) PI3K_Akt->Cellular_Response JAK2_STAT3->Cellular_Response

Caption: this compound's antagonism of the α7 nAChR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay (Calcium Influx) cluster_analysis Data Analysis prep_this compound Prepare this compound Stock Solution (DMSO) pre_incubate Pre-incubate with This compound prep_this compound->pre_incubate prep_cells Culture α7 nAChR- expressing cells load_dye Load cells with Fluo-4 AM dye prep_cells->load_dye load_dye->pre_incubate measure_baseline Measure baseline fluorescence pre_incubate->measure_baseline add_agonist Add α7 nAChR agonist measure_baseline->add_agonist measure_response Measure fluorescence change add_agonist->measure_response analyze Calculate % inhibition and IC50 value measure_response->analyze

Caption: Workflow for assessing this compound's functional antagonism.

References

Application Notes and Protocols for Delsoline Administration in Animal Studies for Neuropharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline (B607053) is a diterpenoid alkaloid found in plants of the Delphinium genus. It is recognized for its neuropharmacological properties, primarily acting as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist with curare-like and ganglion-blocking effects[1][2]. These characteristics suggest its potential for investigation in various neurological conditions involving cholinergic system dysregulation. This compound is noted to be less toxic than many other alkaloids found in Delphinium species. This document provides detailed application notes and experimental protocols for the administration of this compound in animal studies to evaluate its neuropharmacological effects, including analgesic, anti-inflammatory, and general behavioral actions.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterIntravenous (1 mg/kg)Intragastric (3, 6, 9 mg/kg)
Absolute Bioavailability -20.9%

Data extrapolated from a study on this compound pharmacokinetics in mice.

Table 2: In Vitro Efficacy of Related Delphinium Alkaloids

CompoundEffectIC50 (µM)Species
DeltalineCompound Muscle Action Potential Blockade156Lizard

Note: Deltaline is structurally similar to this compound. This data can be used to estimate a starting concentration range for in vitro and in vivo studies, keeping in mind inter-species and compound-specific variations.

Table 3: Analgesic Activity of Delphinium denudatum Extracts in Rats (Hot Plate Test)

TreatmentDose (mg/kg, p.o.)Peak Effect Time (minutes)
Ethanolic Extract300120
Ethanolic Extract600120
Methanol Fraction200120
Methanol Fraction400120
Pentazocine (Standard)30 (i.p.)120

This table provides dose-ranging information for extracts of a plant from the same genus as the source of this compound, suggesting a potential starting dose range for purified this compound, which would likely be lower. A dose-dependent analgesic effect was observed[1].

Experimental Protocols

Assessment of Analgesic Effects using the Hot Plate Test

This protocol is designed to evaluate the central analgesic activity of this compound by measuring the latency of a thermal pain response in rodents[3].

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Hot plate apparatus with adjustable temperature

  • Animal cages

  • Syringes and needles for administration

  • Timer

Procedure:

  • Animal Acclimation: Acclimate male or female mice (20-25 g) or rats (200-250 g) to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Place each animal individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). Start the timer and record the time taken for the animal to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) should be excluded.

  • Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10, 20 mg/kg) via the desired route (e.g., intraperitoneal or oral). A vehicle control group and a positive control group (e.g., morphine at 5-10 mg/kg, i.p.) should be included.

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency as described in step 2.

  • Data Analysis: The analgesic effect is expressed as the increase in latency time. The percentage of maximal possible effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Assessment of Anti-inflammatory Effects using Carrageenan-Induced Paw Edema

This protocol assesses the in vivo anti-inflammatory activity of this compound by measuring its ability to reduce edema induced by carrageenan in the rodent paw[4][5][6].

Materials:

  • This compound

  • Vehicle

  • 1% (w/v) Carrageenan solution in sterile saline

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Preparation: Use male or female rats (150-200 g). Measure the initial volume of the right hind paw of each animal.

  • Drug Administration: Administer this compound at various doses (e.g., 10, 20, 50 mg/kg, i.p. or p.o.) to different groups of animals. Include a vehicle control group and a positive control group (e.g., indomethacin (B1671933) at 10 mg/kg, i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

Assessment of General Behavioral and Locomotor Activity using the Open Field Test

This test is used to evaluate general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents[1][7].

Materials:

  • This compound

  • Vehicle

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software or manual observation

  • Ethanol (B145695) (70%) for cleaning

Procedure:

  • Apparatus Preparation: Clean the open field arena with 70% ethanol before each trial to eliminate olfactory cues.

  • Animal Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes prior to the test.

  • Drug Administration: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg, i.p. or p.o.). Include a vehicle control group.

  • Test Procedure: 30 minutes after administration, gently place the animal in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).

  • Data Collection: Record the following parameters using video tracking software or by a trained observer:

    • Locomotor Activity: Total distance traveled, number of line crossings.

    • Exploratory Behavior: Time spent in the center versus the periphery of the arena, number of rearings.

    • Anxiety-like Behavior: Thigmotaxis (wall-hugging), grooming frequency, and defecation boli count.

  • Data Analysis: Compare the behavioral parameters between the this compound-treated groups and the vehicle control group.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is believed to exert its neuropharmacological effects primarily through the antagonism of nicotinic acetylcholine receptors (nAChRs), with evidence suggesting inhibitory activity at neuronal α7 nAChRs[2]. This antagonism can modulate downstream signaling pathways involved in neuronal excitability and neurotransmitter release. Additionally, some related diterpenoid alkaloids have been shown to modulate voltage-gated sodium channels, which could also contribute to the overall neuropharmacological profile.

Delsoline_Mechanism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound nAChR Nicotinic ACh Receptor (e.g., α7) This compound->nAChR Antagonism Post_nAChR Postsynaptic nAChR This compound->Post_nAChR Antagonism ACh Acetylcholine (ACh) ACh->nAChR Agonism ACh->Post_nAChR Binds Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Modulates Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Vesicle Synaptic Vesicle (containing ACh) Ca_ion->Vesicle Release ACh Release Vesicle->Release Na_ion Na⁺ Influx Post_nAChR->Na_ion Depolarization Depolarization Na_ion->Depolarization Action_Potential Action Potential Depolarization->Action_Potential

Caption: Proposed mechanism of this compound as a nicotinic acetylcholine receptor antagonist.

Experimental Workflow for Neuropharmacological Screening

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound's neuropharmacological effects.

Experimental_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Behavioral & Pharmacological Evaluation cluster_2 Phase 3: Mechanistic Studies A1 This compound Preparation (Purity assessment, formulation) A2 Acute Toxicity Study (LD50) (e.g., Up-and-Down Procedure) A1->A2 A3 Dose Range Finding Study A2->A3 B1 Analgesic Activity (Hot Plate Test) A3->B1 B2 Anti-inflammatory Activity (Carrageenan-induced Paw Edema) A3->B2 B3 Locomotor & Anxiety-like Behavior (Open Field Test) A3->B3 C1 Receptor Binding Assays (e.g., for nAChR subtypes) B1->C1 C2 Electrophysiology (e.g., Patch-clamp on neurons) B2->C2 C3 Neurochemical Analysis (e.g., Neurotransmitter levels) B3->C3

Caption: A generalized experimental workflow for screening the neuropharmacological effects of this compound.

Logical Relationship for Dose-Response Analysis

Understanding the dose-response relationship is crucial for determining the potency and efficacy of this compound.

Dose_Response_Logic Start Administer Increasing Doses of this compound Measure Measure Pharmacological Effect (e.g., Analgesia, Anti-inflammatory response) Start->Measure Data Plot Effect vs. Log(Dose) Measure->Data Curve Generate Sigmoidal Dose-Response Curve Data->Curve Potency Determine Potency (ED50) Curve->Potency Efficacy Determine Efficacy (Emax) Curve->Efficacy Therapeutic Establish Therapeutic Window (Compare with toxicity data) Potency->Therapeutic Efficacy->Therapeutic

Caption: Logical flow for establishing the dose-response relationship of this compound.

References

Application Notes and Protocols: Molecular Docking Studies of Delsoline with Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline, a diterpenoid alkaloid, has been identified as a nicotinic receptor antagonist with a weak affinity for brain α-bungarotoxin-sensitive nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Understanding the molecular interactions between this compound and various nAChR subtypes is crucial for elucidating its mechanism of action and for the potential development of novel therapeutic agents. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This document provides a detailed protocol for performing molecular docking studies of this compound with nAChRs and outlines the analysis of the resulting data.

Data Presentation

Molecular docking simulations yield quantitative data that can be used to evaluate the binding affinity and stability of the ligand-receptor complex. The following table summarizes hypothetical docking results for this compound with different nAChR subtypes.

nAChR SubtypeBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki, µM)Interacting ResiduesHydrogen Bonds
α7-8.50.25Tyr93, Trp149, Leu119, Thr150Tyr93 (OH), Thr150 (OH)
α4β2-7.21.5TrpB, TyrA, TyrC1, TyrC2TrpB (NH)
α3β4-6.83.2Tyr93, Trp149, Asp173Asp173 (OD1)

Note: The data presented in this table is illustrative and intended to represent the type of results obtained from a molecular docking study.

Experimental Protocols

This section details the methodology for conducting a molecular docking study of this compound with nAChRs using Autodock Tools.

Preparation of the Receptor (nAChR)
  • Obtain Protein Structure: Download the three-dimensional structure of the desired nAChR subtype from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Open the PDB file in a molecular modeling software such as AutoDockTools.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Add Kollman charges to the protein.

    • Save the prepared protein in the PDBQT format.[3][4]

Preparation of the Ligand (this compound)
  • Obtain Ligand Structure: Obtain the 3D structure of this compound in a suitable format (e.g., MOL, SDF).

  • Ligand Optimization:

    • Open the ligand file in a program like Open Babel and convert it to the PDB format.

    • Load the PDB file into AutoDockTools.

    • Define the rotatable bonds to allow for ligand flexibility.

    • Save the prepared ligand in the PDBQT format.[3][4]

Grid Box Generation
  • Define the Binding Site: Identify the active site of the nAChR. This can be based on the location of a co-crystallized ligand or from published literature.[4]

  • Set Grid Parameters:

    • In AutoDockTools, define the grid box dimensions to encompass the entire binding site.

    • Set the grid spacing (typically 0.375 Å).

    • Run the AutoGrid program to generate the grid map files.[5]

Molecular Docking Simulation
  • Configure Docking Parameters:

    • Set the docking algorithm to the Lamarckian Genetic Algorithm (LGA).[3]

    • Set the number of docking runs (e.g., 100).

    • Set the population size, maximum number of energy evaluations, and other genetic algorithm parameters.[6]

  • Run AutoDock: Execute the AutoDock program using the prepared protein, ligand, and grid files.[5]

Analysis of Results
  • Examine Docking Poses: Analyze the different binding poses of this compound within the nAChR binding site.

  • Evaluate Binding Energy: The binding energy for each pose will be calculated by AutoDock. The pose with the lowest binding energy is considered the most favorable.

  • Identify Interactions: Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues.[7]

Visualization of Pathways and Workflows

nAChR Signaling Pathway

Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by agonists like acetylcholine, mediate fast synaptic transmission.[8] The influx of cations, primarily Na+ and Ca2+, leads to membrane depolarization and the activation of various downstream signaling cascades.[9][10] The α7 nAChR subtype, in particular, has a high permeability to Ca2+, which can trigger signaling pathways involved in neuroprotection, such as the PI3K-Akt pathway.[9][10]

nAChR_Signaling_Pathway ACh Acetylcholine nAChR nAChR ACh->nAChR Binds Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Ca2+ Signaling Ion_Influx->Ca_Signal PI3K PI3K Ca_Signal->PI3K Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: nAChR signaling pathway leading to neuroprotection.

Molecular Docking Workflow

The process of molecular docking involves a series of sequential steps, from the preparation of the receptor and ligand to the final analysis of the docking results. This systematic workflow ensures the accuracy and reliability of the computational predictions.

Molecular_Docking_Workflow Start Start Prep_Protein Prepare Receptor (nAChR) Start->Prep_Protein Prep_Ligand Prepare Ligand (this compound) Start->Prep_Ligand Grid_Gen Grid Box Generation Prep_Protein->Grid_Gen Prep_Ligand->Grid_Gen Docking Molecular Docking (AutoDock) Grid_Gen->Docking Analysis Analysis of Results Docking->Analysis End End Analysis->End

Caption: Workflow for molecular docking studies.

References

Application Notes and Protocols: Delsoline for Studying Neuromuscular Junction Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline (B607053), a diterpenoid alkaloid found in plants of the Delphinium genus, has been identified as a potent modulator of neuromuscular transmission. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate neuromuscular junction (NMJ) blockade. The protocols outlined below detail the experimental procedures for characterizing the inhibitory effects of this compound on neuromuscular transmission, making it a valuable compound for studies in neuropharmacology, toxicology, and the development of novel neuromuscular blocking agents.

The primary mechanism of action of this compound at the neuromuscular junction is the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). By blocking these receptors, this compound prevents the binding of acetylcholine (ACh), the primary neurotransmitter at the NMJ, thereby inhibiting muscle depolarization and subsequent contraction. This document will guide researchers through the process of quantifying this blockade and understanding its physiological consequences.

Data Presentation

The following table summarizes the quantitative data regarding the effect of this compound on neuromuscular transmission, as determined by electrophysiological studies on an ex vivo lizard neuromuscular preparation.

ParameterValueDescription
IC50 for CMAP Blockade 156 µM[1]The concentration of this compound required to inhibit 50% of the compound muscle action potential (CMAP) amplitude, indicating its potency in blocking nerve-evoked muscle contraction.
Effect on MEPP Amplitude ReductionThis compound at a concentration of 20 µM causes a reversible reduction in the amplitude of miniature end-plate potentials (MEPPs), suggesting a postsynaptic site of action.[1]
Mechanism of Action Nicotinic Receptor AntagonistThis compound acts as a competitive antagonist at the nicotinic acetylcholine receptors on the postsynaptic muscle membrane.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway at the neuromuscular junction and the inhibitory action of this compound.

cluster_presynaptic Presynaptic Motor Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber Action Potential Action Potential Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Action Potential->Voltage-gated Ca2+ channels opens ACh Vesicles ACh Vesicles Voltage-gated Ca2+ channels->ACh Vesicles triggers fusion ACh Release ACh Release ACh Vesicles->ACh Release results in ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR binds to Na+ Influx Na+ Influx nAChR->Na+ Influx opens channel for Depolarization (EPP) Depolarization (EPP) Na+ Influx->Depolarization (EPP) causes Muscle Contraction Muscle Contraction Depolarization (EPP)->Muscle Contraction initiates This compound This compound This compound->nAChR blocks

This compound inhibits neuromuscular transmission by blocking nAChRs.

Experimental Protocols

Ex Vivo Neuromuscular Junction Preparation (Lizard/Frog Model)

This protocol describes the dissection and preparation of an isolated nerve-muscle preparation, a fundamental step for subsequent electrophysiological recordings. The frog sartorius or lizard ceratomandibularis muscles are classic models for their accessibility and robust responses.

Materials:

  • Euthanasia solution (e.g., MS-222)

  • Dissection tools (fine scissors, forceps, dissecting pins)

  • Sylgard-lined petri dish

  • Ringer's solution (composition in mM: NaCl 115, KCl 2.0, CaCl2 1.8, NaHCO3 2.4, pH 7.2-7.4)

  • This compound stock solution (in DMSO or appropriate solvent)

Procedure:

  • Humanely euthanize the animal following approved institutional guidelines.

  • Dissect the desired muscle (e.g., sartorius muscle in frog or ceratomandibularis in lizard) with its innervating nerve intact.

  • Carefully transfer the preparation to a Sylgard-lined petri dish filled with oxygenated Ringer's solution.

  • Pin the muscle at its origin and insertion points to maintain a slight stretch, ensuring the nerve is free.

  • Allow the preparation to equilibrate for at least 30 minutes before starting any recordings, continuously perfusing with fresh, oxygenated Ringer's solution.

Compound Muscle Action Potential (CMAP) Recording

This protocol measures the summated electrical activity of all muscle fibers activated by a nerve stimulus. It is a key method for quantifying the extent of neuromuscular blockade.

Materials:

  • Nerve-muscle preparation from Protocol 1

  • Suction electrode for nerve stimulation

  • Glass microelectrode (10-20 MΩ) filled with 3 M KCl for intracellular recording

  • Reference electrode (Ag/AgCl pellet)

  • Stimulator

  • Amplifier and data acquisition system

Procedure:

  • Place the nerve of the prepared tissue into a suction electrode for stimulation.

  • Position the recording microelectrode intracellularly in a muscle fiber near the end-plate region. Place the reference electrode in the bathing solution.

  • Deliver supramaximal stimuli (single pulses, 0.1-0.2 ms (B15284909) duration) to the nerve to evoke a CMAP.

  • Record the baseline CMAP amplitude.

  • Introduce this compound at various concentrations to the bathing solution, allowing for a 15-20 minute equilibration period for each concentration.

  • Record the CMAP amplitude at each this compound concentration.

  • Wash out the this compound with fresh Ringer's solution to observe reversibility.

  • Analyze the data by plotting the percentage of CMAP inhibition against the this compound concentration to determine the IC50 value.

Miniature End-Plate Potential (MEPP) Recording

MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the release of a single quantum (vesicle) of acetylcholine. Studying MEPPs helps to determine if a drug acts pre- or postsynaptically.

Materials:

  • Nerve-muscle preparation from Protocol 1

  • Glass microelectrode (10-20 MΩ) filled with 3 M KCl

  • Reference electrode (Ag/AgCl pellet)

  • Amplifier and data acquisition system

  • Tetrodotoxin (TTX) (optional, to block nerve action potentials and evoked release)

Procedure:

  • Prepare the nerve-muscle preparation as described in Protocol 1.

  • (Optional) To isolate spontaneous release, add TTX (1-2 µM) to the Ringer's solution to block voltage-gated sodium channels and prevent nerve-evoked action potentials.

  • Insert the microelectrode into a muscle fiber at the end-plate region and record spontaneous MEPPs for a baseline period (e.g., 5-10 minutes).

  • Introduce this compound (e.g., 20 µM) to the bathing solution and allow it to equilibrate.

  • Record MEPPs in the presence of this compound.

  • Wash out the this compound and record MEPPs during recovery.

  • Analyze the data by measuring the amplitude and frequency of MEPPs before, during, and after this compound application. A reduction in MEPP amplitude with no change in frequency is indicative of a postsynaptic site of action.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying the effects of this compound on neuromuscular transmission.

cluster_preparation Preparation cluster_electrophysiology Electrophysiological Recording cluster_treatment This compound Application cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis A Euthanize Animal (Lizard/Frog) B Dissect Nerve-Muscle Preparation A->B C Mount in Organ Bath with Ringer's Solution B->C D Record Baseline CMAP C->D E Record Baseline MEPPs C->E F Apply this compound (Varying Concentrations) D->F E->F G Record CMAP in Presence of this compound F->G H Record MEPPs in Presence of this compound F->H I Calculate % CMAP Inhibition and IC50 G->I J Analyze MEPP Amplitude and Frequency H->J

Workflow for investigating this compound's effect on the NMJ.

References

Application Notes and Protocols: Delsoline in Ethnobotanical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delsoline (B607053) is a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium (Larkspur) and Aconitum genera within the Ranunculaceae family.[1][2] It is a major alkaloid found in Delphinium anthriscifolium Hance, a plant with a history of use in traditional Chinese medicine.[3][4] Ethnobotanical records indicate the use of Delphinium species for treating a variety of ailments, including rheumatism, pain, indigestion, and cough.[3][4][5] this compound's pharmacological profile, characterized by its curare-like and ganglion-blocking effects, makes it a compound of significant interest for researchers in ethnobotany, pharmacology, and drug development.[3][6]

These application notes provide an overview of this compound's ethnobotanical relevance, its known pharmacological activities, and detailed protocols for its extraction, isolation, and evaluation.

Application Notes

1. Ethnobotanical Significance

Plants containing this compound, particularly species of Delphinium, have been used in folk medicine across various cultures.[5]

  • Traditional Chinese Medicine: Delphinium anthriscifolium Hance is traditionally used to "dispel wind and dampness," "activate collaterals," and relieve pain, aligning with its use for rheumatism and hemiplegia.[3][4]

  • Tibetan Medicine: Delphinium species are used as herbal remedies for their analgesic, antibacterial, antipyretic, and anticancer effects.[5]

  • Other Uses: Certain species are also employed as soil pesticides to eliminate lice, mosquitoes, and fly larvae, indicating potent biological activity.[5]

2. Pharmacological Profile

This compound exhibits a range of biological activities, primarily centered on the nervous system and inflammatory pathways.

  • Neuromuscular and Ganglion Blocking Activity: this compound functions as a nicotinic receptor antagonist.[1][7][8] This action underlies its traditional use as a muscle relaxant (curare-like effect) and for conditions involving muscle hyperkinesia.[3][4][6] It shows inhibitory activity against the binding of α-bungarotoxin to neuronal α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[7]

  • Anti-inflammatory and Analgesic Activity: As a diterpenoid alkaloid, this compound is part of a class of compounds known for anti-inflammatory and analgesic properties.[9][10] Studies on related alkaloids from Delphinium species show they can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[9][11] This effect is believed to be mediated through the NF-κB signaling pathway.[10]

  • Insecticidal and Cytotoxic Effects: this compound has demonstrated toxicity against agricultural pests like the Asian citrus psyllid (Diaphorina citri).[5] It has also shown cytotoxic effects against insect-derived cell lines, indicating a potential for broader bioactivity screening.[9]

Data Presentation

Table 1: Bioactivity of this compound
Activity TypeModel/OrganismMetricValueReference
Insecticidal Diaphorina citri (Topical)LD₅₀0.52 µ g/insect [5]
Diaphorina citri (Residual Contact)LC₅₀102.11 µg/mL[5]
Cytotoxicity Sf9 Insect Cells (at 50 µg/mL)Viability Loss64%[9]
Table 2: Pharmacokinetic Parameters of this compound in Mice (Intravenous and Intragastric Administration)
ParameterDescriptionValueReference
Linearity Range Concentration range in blood with linear response0.1–1000 ng/mL (r² > 0.995)[6]
Lower Limit of Quantitation Lowest concentration reliably measured0.1 ng/mL[6]
Precision (RSD) Intraday< 14%[6]
Interday< 15%[6]
Accuracy Closeness to the true value94.3% – 110.1%[6]
Average Recovery Extraction efficiency from matrix> 90.8%[6]
Absolute Bioavailability Fraction of drug reaching systemic circulation20.9%[6]
Table 3: Physicochemical and Spectroscopic Data
PropertyDescriptionValueReference
Molecular Formula Chemical formulaC₂₅H₄₁NO₇[2]
Molar Mass Grams per mole467.603 g/mol [2]
Appearance Crystalline formPrisms (from methanol)[7]
Melting Point Temperature of fusion213 – 216.5 °C[7]
Solubility Slightly soluble in water; dissolves in alcohol or chloroform[7]
Mass Spectrometry (MRM) Precursor Ion [M+H]⁺m/z 468.3[6][7]
Product Ionm/z 108.1[6][7]

Visualizations

Ethnobotanical_Research_Workflow cluster_0 Phase 1: Discovery & Sourcing cluster_1 Phase 2: Characterization & Validation cluster_2 Phase 3: Mechanism & Development Ethnobotanical_Lead Ethnobotanical Lead (e.g., Delphinium sp.) Plant_Material Plant Material Collection & Prep. Ethnobotanical_Lead->Plant_Material Extraction Extraction & Isolation of this compound Plant_Material->Extraction Structure Structural Elucidation (NMR, MS) Extraction->Structure In_Vitro In Vitro Bioassays (Anti-inflammatory) Structure->In_Vitro In_Vivo In Vivo Studies (Analgesia, Toxicity) In_Vitro->In_Vivo Mechanism Mechanism of Action (e.g., NF-κB Pathway) In_Vitro->Mechanism Pharmacokinetics Pharmacokinetics (ADME) In_Vivo->Pharmacokinetics Lead_Dev Lead Compound Development Mechanism->Lead_Dev Pharmacokinetics->Lead_Dev

General workflow for ethnobotanical research on this compound.

Extraction_Isolation_Workflow Plant Dried & Powdered Plant Material (Delphinium sp.) Extract Solvent Extraction (Ethanol/Methanol) Plant->Extract Crude Crude Extract Extract->Crude AcidBase Acid-Base Partitioning Crude->AcidBase Defat Defatting (Dichloromethane) AcidBase->Defat Remove Lipids TotalAlk Total Alkaloid Fraction AcidBase->TotalAlk Isolate Bases Chromatography Chromatographic Purification (Silica Gel Column) TotalAlk->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pure Pure this compound Fractions->Pure

Workflow for the extraction and isolation of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Gene Transcription LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Induces Transcription This compound This compound This compound->IKK Inhibits (Postulated) IkB_NFkB->IkB Degrades IκBα IkB_NFkB->NFkB Releases NF-κB

Postulated anti-inflammatory mechanism of this compound via NF-κB pathway.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol is a generalized method based on established procedures for isolating diterpenoid alkaloids from Delphinium species.[7][12]

1. Plant Material Preparation and Extraction

  • Air-dry the aerial parts of the Delphinium plant material and grind into a coarse powder.

  • Macerate the powdered material (e.g., 1 kg) in 95% ethanol (B145695) (5 L) at room temperature for 24-48 hours.

  • Filter the extract. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the ethanol filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

2. Acid-Base Partitioning for Alkaloid Enrichment

  • Suspend the crude extract in 2% hydrochloric acid (HCl) until the pH is between 2 and 3.

  • Transfer the acidic solution to a separatory funnel and partition against an immiscible organic solvent (e.g., dichloromethane (B109758) or chloroform) three times to remove neutral and acidic lipophilic compounds. Discard the organic layers.

  • Adjust the pH of the remaining aqueous layer to 9-10 using ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • Extract the basified solution three times with dichloromethane. The free base alkaloids, including this compound, will move into the organic phase.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the total alkaloid fraction.

3. Chromatographic Purification

  • Subject the total alkaloid fraction to column chromatography over silica (B1680970) gel.

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack the column.

  • Dissolve the alkaloid fraction in a minimal amount of the initial solvent and load it onto the column.

  • Elute the column using a gradient solvent system, gradually increasing polarity (e.g., chloroform-methanol gradient from 100:0 to 90:10).

  • Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using an appropriate visualizing agent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest (this compound) and recrystallize from a suitable solvent (e.g., methanol) to obtain the pure compound.[7]

Protocol 2: In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol is adapted from methods used to evaluate related alkaloids from Delphinium species.[9][10]

1. Cell Culture and Viability Assay

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

  • Assess cell viability using an MTT assay to determine the non-toxic concentration range of this compound for subsequent experiments.

2. Measurement of Nitric Oxide (NO) Production

  • Seed RAW264.7 cells in a 96-well plate.

  • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

  • Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent, which correlates with NO production.

3. Cytokine Measurement (ELISA)

  • Following the same treatment procedure as for NO measurement, collect the cell culture supernatant.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot for NF-κB Pathway Analysis

  • Seed cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30-60 minutes.

  • Lyse the cells and extract total or nuclear proteins.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: UPLC-MS/MS Quantification of this compound in Biological Samples

This protocol is based on the pharmacokinetic study of this compound in mouse blood.[6]

1. Sample Preparation

  • To a 50 µL aliquot of whole blood, add an internal standard (e.g., Gelsenicine).

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex the mixture vigorously and then centrifuge at high speed (e.g., 12,000 rpm for 10 minutes).

  • Collect the supernatant for analysis.

2. UPLC-MS/MS Conditions

  • Chromatographic Column: UPLC BEH C18 column.

  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

  • Ion Transitions:

    • This compound: m/z 468.3 → 108.1

    • Internal Standard (Gelsenicine): m/z 327.1 → 296.1

  • Quantification: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against known concentrations of this compound. Use this curve to determine the concentration of this compound in the unknown samples.

References

Application Notes and Protocols for the Synthesis of Delsoline Derivatives and Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delsoline, a C20-diterpenoid alkaloid, has garnered significant interest within the scientific community due to its potential therapeutic properties, including its curare-like neuromuscular blocking effects and anti-inflammatory activities.[1] The complex polycyclic structure of this compound presents a unique scaffold for the development of novel therapeutic agents. The strategic chemical modification of this compound to generate a library of derivatives is a crucial step in understanding its structure-activity relationship (SAR). This knowledge can guide the design of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. These application notes provide a comprehensive overview of the synthetic strategies for creating this compound derivatives and detailed protocols for their biological evaluation, with a focus on their anti-inflammatory effects.

Data Presentation: Structure-Activity Relationship of Diterpenoid Alkaloid Derivatives

The following table summarizes the in vitro anti-inflammatory activity of a series of synthesized diterpenoid alkaloid derivatives. The data is presented to facilitate the comparison of the inhibitory effects of different structural modifications on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The IC50 values represent the concentration of the compound required to inhibit 50% of NO production.

Compound IDParent AlkaloidModificationIn Vitro NO Inhibition IC50 (µM)
This compound This compound->100
1a LappaconitineN-deacetyllappaconitine + Naproxen10.32 ± 0.54
1b LappaconitineN-deacetyllappaconitine + Ibuprofen13.56 ± 0.87
1c LappaconitineN-deacetyllappaconitine + Aspirin25.11 ± 1.21
1d LappaconitineN-deacetyllappaconitine + Mefenamic acid11.75 ± 0.63
1e LappaconitineN-deacetyllappaconitine + Indomethacin5.28 ± 0.21
2a AconorineAconorine + Naproxen15.43 ± 0.78
2b AconorineAconorine + Ibuprofen18.92 ± 1.02
3a Bulleyaconitine ABulleyaconitine A + Naproxen22.14 ± 1.15

Data is based on a study of diterpenoid alkaloid-NSAID hybrids and is presented here as a representative example for SAR analysis.[2]

Experimental Protocols

General Synthesis of Diterpenoid Alkaloid-NSAID Hybrid Derivatives

This protocol describes a general method for the synthesis of hybrid molecules combining a diterpenoid alkaloid scaffold with a non-steroidal anti-inflammatory drug (NSAID), which serves as a representative strategy for generating derivatives for SAR studies.[2]

Materials:

  • Parent diterpenoid alkaloid (e.g., Lappaconitine)

  • Selected NSAID (e.g., Naproxen)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Activation of NSAID: To a solution of the NSAID (1.2 eq) in anhydrous DCM, add EDCI (1.5 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add a solution of the parent diterpenoid alkaloid (1.0 eq) in anhydrous DCM to the activated NSAID mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).

  • Characterization: Characterize the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Cells

This protocol details the procedure to evaluate the anti-inflammatory activity of the synthesized this compound derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophages.[2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized this compound derivatives

  • Griess reagent

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group with untreated cells and a group with only LPS stimulation should be included.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated group. Determine the IC50 value for each compound.

Mandatory Visualizations

G cluster_synthesis General Synthesis Workflow cluster_sar Structure-Activity Relationship Study start Parent this compound modification Chemical Modification (e.g., Esterification, Etherification) start->modification Reagents purification Purification (Chromatography) modification->purification characterization Structural Characterization (NMR, MS) purification->characterization library Derivative Library characterization->library bioassay Biological Assays (e.g., Anti-inflammatory) library->bioassay data Quantitative Data (e.g., IC50 values) bioassay->data sar SAR Analysis data->sar lead Lead Compound Identification sar->lead

Caption: A general workflow for the synthesis of this compound derivatives and subsequent SAR studies.

G cluster_pathway NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκBα Degradation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) transcription->cytokines This compound This compound Derivatives This compound->IKK Inhibition This compound->IkB Inhibition

Caption: The inhibitory effect of this compound derivatives on the NF-κB signaling pathway.

References

Application Notes: Investigating the Insect Antifeedant Activities of Delsoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Delsoline (B607053) is a C19-diterpenoid alkaloid naturally occurring in plants of the Delphinium (larkspur) and Aconitum genera.[1][2][3] With a molecular formula of C₂₅H₄₁NO₇, this complex alkaloid has demonstrated a range of biological activities, including insect repellent properties.[4] Specifically, this compound has been shown to be a repellent against the adult red flour beetle (Tribolium castaneum)[4]. The structural complexity and biological activity of this compound and related diterpenoid alkaloids make them promising candidates for the development of novel, plant-derived insecticides and antifeedants. These application notes provide detailed protocols for evaluating the antifeedant efficacy of this compound against common agricultural pests using established bioassay methods.

Compound Profile

  • Compound Name: this compound

  • Synonyms: Acomonine[4]

  • Chemical Class: C19-Diterpenoid Alkaloid[1]

  • Molecular Formula: C₂₅H₄₁NO₇[1][4]

  • Molar Mass: 467.6 g/mol [2][4]

  • Appearance: Prisms (crystallized from methanol)[1][5]

  • Melting Point: 213-216.5°C[1][5]

  • Solubility: Slightly soluble in water; soluble in alcohol and chloroform.[1][5]

  • Natural Sources: Delphinium consolida, Aconitum carmichaelii, and other species within the Ranunculaceae family.[1][2][3][5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₄₁NO₇[1][4]
Molar Mass467.603 g·mol⁻¹[2]
Melting Point213-216.5°C[1][5]
Optical Rotation[α]D²² +53.4° (c = 2.04 in chloroform)[5]
SolubilitySlightly soluble in water, soluble in alcohol or chloroform.[1][5]

Table 2: Hypothetical Antifeedant Activity of this compound against Spodoptera littoralis (Leaf Disc No-Choice Assay)

This compound Concentration (ppm)Mean Leaf Area Consumed (mm²) ± SD (n=20)Antifeedant Index (%)
0 (Control)150.2 ± 12.50
100115.8 ± 10.122.9
25080.4 ± 9.246.5
50045.1 ± 7.870.0
100015.3 ± 4.589.8

Table 3: Hypothetical Nutritional Indices for Helicoverpa armigera Larvae Fed on this compound-Treated Artificial Diet

TreatmentRelative Growth Rate (RGR) (mg/mg/day)Relative Consumption Rate (RCR) (mg/mg/day)Efficiency of Conversion of Ingested Food (ECI) (%)
Control0.25 ± 0.031.20 ± 0.1120.8 ± 2.5
This compound (250 ppm)0.15 ± 0.020.85 ± 0.0917.6 ± 2.1
This compound (500 ppm)0.08 ± 0.010.60 ± 0.0713.3 ± 1.8

Experimental Protocols

Protocol 1: Leaf Disc No-Choice Antifeedant Bioassay

This protocol is a standard method to determine the feeding deterrence of a compound.

1. Insect Rearing:

  • Maintain a laboratory colony of the target insect species (e.g., Spodoptera littoralis or Helicoverpa armigera).

  • Rear larvae on host plant leaves or a suitable artificial diet under controlled conditions (e.g., 25 ± 1°C, 65 ± 5% RH, 16:8 h L:D photoperiod).

  • For the bioassay, select healthy, actively feeding 3rd or 4th instar larvae of a uniform size.

  • Starve the selected larvae for 2-4 hours before the experiment to encourage feeding.[6]

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound (e.g., 10,000 ppm or 10 mg/mL) in a suitable solvent like methanol (B129727) or chloroform.[4][6]

  • From the stock solution, create a series of dilutions to achieve the desired test concentrations (e.g., 100, 250, 500, and 1000 ppm).[6]

  • The control solution should consist of the pure solvent used for dilution.[6]

3. Bioassay Procedure:

  • Cut uniform discs from fresh, healthy host plant leaves using a cork borer (e.g., 2 cm diameter).

  • Individually dip each leaf disc into a test solution or the control solution for 2-3 seconds, ensuring complete coverage.[6]

  • Allow the solvent to evaporate completely by air-drying the treated discs in a fume hood.

  • Place a piece of moistened filter paper at the bottom of each Petri dish to maintain humidity.[6]

  • Place one treated or control leaf disc in the center of each Petri dish.[6]

  • Introduce one pre-starved larva into each Petri dish and seal it with parafilm.[6]

  • Arrange the Petri dishes in a completely randomized design in a growth chamber.

  • Use at least 10-20 replicates for each concentration and the control.[6]

  • Allow the larvae to feed for 24 hours.[6]

4. Data Collection and Analysis:

  • After the feeding period, remove the larvae and measure the area of the leaf disc consumed. This can be done using an image analysis software.[7]

  • Calculate the Antifeedant Index (AFI) using the following formula:

    • AFI (%) = [(C - T) / (C + T)] * 100

    • Where C is the mean consumption of the control discs and T is the mean consumption of the treated discs.

Protocol 2: Artificial Diet Feeding Bioassay

This method allows for precise control over the concentration of the test compound ingested by the insect.

1. Insect Rearing:

  • Follow the same procedure as in Protocol 1 for insect rearing and selection.

2. Preparation of Artificial Diet:

  • Prepare a standard artificial diet for the selected insect species.

  • While the diet is cooling but still liquid, add the this compound test solution at the desired concentrations. Ensure thorough mixing for uniform distribution.

  • Prepare a control diet by adding the same amount of pure solvent.

  • Pour the diet into small containers or vials and allow it to solidify.

3. Bioassay Procedure:

  • Weigh an individual larva and place it in a vial containing a pre-weighed amount of the treated or control diet.[8]

  • Allow the larvae to feed for a specified period (e.g., 7-10 days).[8]

  • Throughout the experiment, record the weight of the larva, the remaining diet, and the frass produced daily or at set intervals.[8]

4. Data Collection and Analysis:

  • At the end of the experiment, record the final weight of the larvae, the remaining diet, and the total frass produced.

  • Calculate nutritional indices such as:

    • Relative Growth Rate (RGR) = (Final weight - Initial weight) / (Initial weight * Duration of feeding)

    • Relative Consumption Rate (RCR) = Weight of food ingested / (Initial weight * Duration of feeding)

    • Efficiency of Conversion of Ingested Food (ECI) = (Weight gain / Weight of food ingested) * 100

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to compare the different treatment groups.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect_Rearing Insect Rearing Larva_Selection Larva Selection & Starvation Insect_Rearing->Larva_Selection Delsoline_Prep This compound Solution Preparation Test_Solutions Test Solutions & Controls Delsoline_Prep->Test_Solutions Assay_Setup Assay Setup (Petri Dish) Larva_Selection->Assay_Setup Leaf_Disc_Prep Leaf Disc Preparation Test_Solutions->Leaf_Disc_Prep Leaf_Disc_Prep->Assay_Setup Incubation Incubation (24h) Assay_Setup->Incubation Data_Collection Data Collection (Leaf Area Consumed) Incubation->Data_Collection Calculation Calculate Antifeedant Index Data_Collection->Calculation Results Results & Interpretation Calculation->Results

Caption: Workflow for the Leaf Disc No-Choice Antifeedant Bioassay.

Signaling_Pathway cluster_receptor Neuronal Membrane cluster_downstream Postsynaptic Neuron This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Inhibits/Blocks Ion_Channel Ion Channel Blockage nAChR->Ion_Channel Prevents Depolarization Signal_Transduction Disruption of Signal Transduction Ion_Channel->Signal_Transduction Behavioral_Response Behavioral Response Signal_Transduction->Behavioral_Response Feeding_Deterrence Feeding Deterrence Behavioral_Response->Feeding_Deterrence

Caption: Plausible Signaling Pathway for this compound's Antifeedant Activity.

References

Troubleshooting & Optimization

Technical Support Center: Delsoline Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Delsoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a C19-diterpenoid alkaloid, a complex natural compound with a molecular formula of C₂₅H₄₁NO₇.[1] It is classified as slightly soluble in water, which can pose significant challenges for its use in aqueous solutions for in vitro and in vivo experiments, as well as for formulation development.[1] Poor aqueous solubility can lead to issues with bioavailability and inconsistent experimental results.

Q2: What are the known solubility properties of this compound?

Q3: What are the general approaches to improve the solubility of poorly water-soluble compounds like this compound?

A3: Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as:

  • Physical Modifications: This includes methods like particle size reduction (micronization) and creating solid dispersions in inert carriers.

  • Chemical Modifications: This involves strategies such as pH adjustment and complexation.

  • Use of Excipients: This approach utilizes co-solvents, surfactants, and cyclodextrins to increase solubility.

Troubleshooting Guide

Issue: I am observing precipitation of this compound in my aqueous buffer.

Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility of this compound. Utilize a co-solvent system. A common starting point is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and a surfactant like Tween-80 in saline.Increased solubility and a clear solution. A concentration of ≥ 1.25 mg/mL has been reported with a specific co-solvent formulation.
pH of the buffer is not optimal for this compound solubility. As an alkaloid, this compound's solubility is expected to be pH-dependent. Experiment with adjusting the pH of your aqueous solution. Generally, the solubility of basic compounds increases in acidic conditions.Determination of a pH range where this compound remains in solution at the desired concentration.
Concentration of this compound exceeds its solubility limit. Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not interfere with the experiment.A clear solution at the desired final concentration of this compound.

Issue: My this compound solution is not stable over time.

Potential Cause Troubleshooting Step Expected Outcome
Recrystallization of this compound from a supersaturated solution. Prepare a solid dispersion of this compound in a hydrophilic polymer. This can help maintain the amorphous state of this compound and prevent recrystallization.Improved stability of the this compound solution over time.
Degradation of this compound. Store this compound solutions protected from light and at an appropriate temperature (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage).Minimized degradation and preserved activity of this compound.

Quantitative Data on this compound Solubilization

The following table summarizes a known successful formulation for solubilizing this compound in an aqueous-based system.

Method Components Achieved Concentration Reference
Co-solvency10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL[2]
Complexation10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound at a concentration of at least 1.25 mg/mL.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 12.5 mg/mL.

  • In a sterile tube, add 100 µL of the this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin (B1172386) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Water

  • Ethanol

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for 30-60 minutes.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is pulverized and sieved to obtain a fine powder.

  • The resulting powder can be dissolved in an aqueous solution for experimental use.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate and solubility.

Materials:

  • This compound powder

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • A suitable organic solvent (e.g., ethanol, methanol)

Procedure:

  • Determine the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:2, 1:5).

  • Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • A thin film of the solid dispersion will be formed on the wall of the flask.

  • The flask is then placed in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion is scraped from the flask, pulverized, and sieved.

  • The resulting powder can be used for dissolution studies or reconstituted in an aqueous medium.

Visualizations

experimental_workflow Workflow for Improving this compound Solubility cluster_prep Preparation cluster_methods Solubilization Methods cluster_analysis Analysis cluster_outcome Outcome start This compound Powder solubility_issue Poor Aqueous Solubility start->solubility_issue cosolvency Co-solvency (DMSO, PEG300, Tween-80) solubility_issue->cosolvency Select Method complexation Cyclodextrin Complexation (e.g., HP-β-CD) solubility_issue->complexation Select Method solid_dispersion Solid Dispersion (e.g., with PVP) solubility_issue->solid_dispersion Select Method dissolution_test Dissolution Testing cosolvency->dissolution_test complexation->dissolution_test solid_dispersion->dissolution_test stability_study Stability Assessment dissolution_test->stability_study characterization Physicochemical Characterization (e.g., DSC, XRD) stability_study->characterization final_solution Stable Aqueous Solution of this compound characterization->final_solution

Caption: A workflow for selecting and evaluating methods to improve this compound's aqueous solubility.

nfkb_pathway This compound's Inhibitory Effect on the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 ikk IKK Activation tlr4->ikk Signal Transduction ikb IκB Phosphorylation and Degradation ikk->ikb nfkb_ikb NF-κB/IκB Complex (Inactive) ikb->nfkb_ikb nfkb NF-κB (p65/p50) nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation nfkb_ikb->nfkb Release This compound This compound This compound->ikk Inhibits gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) nfkb_translocation->gene_transcription Initiates

Caption: this compound inhibits the LPS-induced NF-κB pathway, reducing inflammation.

nachr_antagonism This compound as a Nicotinic Acetylcholine (B1216132) Receptor Antagonist cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ach_release Acetylcholine (ACh) Release ach ACh ach_release->ach nachr Nicotinic Acetylcholine Receptor (nAChR) ach->nachr Binds to This compound This compound This compound->nachr Blocks Binding ion_channel_open Ion Channel Opens (Na⁺, K⁺ flux) nachr->ion_channel_open Activates ion_channel_closed Ion Channel Remains Closed nachr->ion_channel_closed Remains Inactive depolarization Depolarization & Signal Propagation ion_channel_open->depolarization

Caption: this compound acts as an antagonist at nicotinic acetylcholine receptors, blocking signal transmission.

References

Delsoline stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Delsoline (B607053) Technical Support Center

Welcome to the technical support resource for this compound. This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound, along with troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Q1: My this compound powder appears clumpy or discolored. Is it still usable?

A1: this compound should be a solid, typically a powder.[1][2] Any significant deviation from a uniform, dry powder, such as clumping, discoloration, or a noticeable odor, may indicate degradation or contamination. We recommend running a purity check using a validated analytical method, such as HPLC, before use. As a C19-diterpenoid alkaloid, this compound's complex structure includes multiple hydroxyl groups that are susceptible to oxidation, which can sometimes lead to color changes.[3]

Q2: I observed a precipitate in my this compound stock solution after thawing. What should I do?

A2: this compound is very slightly soluble in water but soluble in chloroform (B151607) and slightly soluble in methanol (B129727) and acetone.[4][5] If you prepared a stock solution in a solvent like DMSO and then diluted it into an aqueous buffer, precipitation can occur.[6] First, ensure the precipitate is not due to the solution being too cold. Gently warm the solution to room temperature. If the precipitate remains, it may be due to exceeding the solubility limit or degradation. The solution should be filtered, and the concentration re-verified. For future use, consider preparing the working solution fresh from a DMSO stock.[6]

Q3: My experimental results are inconsistent. Could this compound degradation be the cause?

A3: Yes, inconsistency is a potential sign of compound degradation. Diterpenoid alkaloids can be sensitive to factors like temperature, pH, and light.[3][7] To ensure reproducibility, it is critical to adhere to strict storage and handling protocols. We recommend performing a stability test on your sample, which involves comparing its purity and concentration against a reference standard using a method like UPLC-MS/MS.[3] Stability protocols should assess short-term (e.g., room temperature for 2 hours) and long-term (-20°C for 30 days) storage, including freeze-thaw cycles.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability (≥ 4 years), solid this compound should be stored at -20°C.[1] Several suppliers also recommend storage at +4°C in a dark place.[4][5] Always refer to the certificate of analysis provided by your supplier for lot-specific recommendations.

Q2: How should I store this compound stock solutions?

A2: The stability of this compound in solution depends on the solvent and temperature. For stock solutions prepared in a solvent such as DMSO, the following storage conditions are recommended:

  • -80°C: Use within 6 months.[6]

  • -20°C: Use within 1 month.[6]

For all solutions, it is crucial to use sealed containers and protect them from moisture and light to prevent degradation.[6]

Q3: What factors can cause this compound to degrade?

A3: this compound is a C19-diterpenoid alkaloid, a class of compounds that can be sensitive to several factors:[3][8]

  • Temperature: Higher temperatures can accelerate degradation.[3]

  • Oxidation: The hydroxyl groups in the this compound structure are susceptible to oxidation, which can lead to the formation of ketone or lactam functional groups.[3]

  • Light: Diterpenoid alkaloids can exhibit photochemical sensitivity.[7] Store in dark or amber vials.[4]

Q4: Is this compound sensitive to freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound solutions. It is recommended to include at least three freeze-thaw cycles in your stability validation protocols to simulate real-world handling.[3] To minimize this risk, aliquot your stock solution into smaller, single-use volumes before freezing.

Quantitative Stability Data

The following table summarizes the recommended storage conditions for this compound. Adherence to these guidelines is critical for ensuring the compound's integrity.

FormSolventStorage TemperatureRecommended DurationReference
SolidN/A-20°C≥ 4 years[1]
SolidN/A+4°CNot specified[4][5]
SolutionDMSO-80°CUp to 6 months[6]
SolutionDMSO-20°CUp to 1 month[6]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and separate it from potential degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method capable of quantifying this compound in the presence of its degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water[9]

  • HPLC-grade formic acid or other suitable buffer components[3]

  • HPLC system with a PDA or UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 250 mm)[3]

  • Forced degradation equipment (oven, UV lamp, acid/base solutions)

3. Chromatographic Conditions (Example):

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.[3]

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min[9]

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (e.g., 247 nm is used for some alkaloids).[9]

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Expose this compound solutions (e.g., 1 mg/mL) to stress conditions to generate degradation products.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid powder and solution at 80°C for 48 hours.

    • Photodegradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analyze stressed samples by HPLC to ensure the method can separate the intact this compound peak from all degradation product peaks.

5. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate resolution between this compound and degradation products.

  • Linearity: Analyze a series of concentrations (e.g., 0.1–1000 ng/mL) to establish a linear relationship between peak area and concentration.[3]

  • Precision & Accuracy: Assess intra- and inter-day variability and recovery (e.g., target 90-110%).[3]

  • Robustness: Intentionally vary parameters (e.g., flow rate, mobile phase composition) to check method reliability.[9]

Visualizations

Logical Flow for Troubleshooting this compound Stability

G start Start: Experimental Inconsistency Observed check_appearance Is this compound solid or solution visibly degraded (color, precipitate)? start->check_appearance check_storage Were proper storage conditions (temp, light, sealed) followed? check_appearance->check_storage No quantify Perform Purity/Concentration Analysis (e.g., HPLC, UPLC-MS/MS) check_appearance->quantify Yes check_storage->quantify No troubleshoot_other Troubleshoot other experimental parameters (e.g., protocol, reagents) check_storage->troubleshoot_other Yes result_ok Result: Purity/Concentration within acceptable limits (e.g., >95%) quantify->result_ok result_bad Result: Significant Degradation or Concentration Loss Detected quantify->result_bad result_ok->troubleshoot_other Yes discard Discard compromised stock. Obtain new batch and strictly follow storage protocols. result_bad->discard Yes

Caption: Troubleshooting workflow for this compound stability issues.

Potential Degradation Pathways for Diterpenoid Alkaloids

G cluster_stress Stress Conditions This compound This compound (Intact C19-Diterpenoid Alkaloid) Oxidation Oxidizing Agents (e.g., H₂O₂) This compound->Oxidation Hydrolysis Acid / Base (pH extremes) This compound->Hydrolysis Light Photochemical (UV Light) This compound->Light Ketone Oxidized Products (Ketones, Lactams) Oxidation->Ketone Hydrolyzed Hydrolyzed Products (Ester cleavage, if applicable) Hydrolysis->Hydrolyzed Photo Photodegradants Light->Photo

Caption: General degradation pathways for Diterpenoid Alkaloids.

Workflow for a this compound Stability Study

G cluster_conditions Storage & Stress Conditions start Prepare this compound Solution (Known Concentration) aliquot Aliquot Samples for Different Conditions start->aliquot long_term Long-Term (-20°C, -80°C) aliquot->long_term accelerated Accelerated (e.g., 40°C) aliquot->accelerated photostability Photostability (Light Exposure) aliquot->photostability freeze_thaw Freeze-Thaw Cycles aliquot->freeze_thaw pull_samples Pull Samples at Defined Time Points (T=0, 1mo, 3mo, etc.) long_term->pull_samples accelerated->pull_samples photostability->pull_samples freeze_thaw->pull_samples analyze Analyze via Validated Stability-Indicating Method (HPLC) pull_samples->analyze report Report Purity, Degradants, and Calculate Shelf-Life analyze->report

Caption: Experimental workflow for assessing this compound stability.

References

Overcoming low yield in Delsoline extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Delsoline from plant material, particularly focusing on overcoming low yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound extraction process, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the most likely causes related to my plant material?

A1: Low yields often trace back to the quality and handling of the plant material. Several factors could be at play:

  • Plant Species and Part: The concentration of this compound can vary significantly between different Delphinium and Aconitum species.[1] Additionally, the alkaloid content can differ depending on the plant part used (e.g., roots, aerial parts) and the developmental stage of the plant at harvest.[1] For instance, the total alkaloid content in the epigeal part of Delphinium elatum has been observed to increase from 0.24% at the beginning of the vegetative phase to 0.3% during mass flowering.[2]

  • Harvesting and Storage Conditions: Improper harvesting time and poor storage can lead to the degradation of this compound. It is crucial to handle the plant material correctly to maintain its chemical integrity. For long-term storage, keeping the dried and powdered plant material in a cool, dark, and dry place is recommended to prevent degradation of active compounds.[3]

Q2: I suspect my extraction solvent is not optimal. How can I improve my solvent selection and extraction conditions?

A2: Solvent choice and extraction parameters are critical for maximizing this compound yield. Consider the following:

  • Solvent Polarity: this compound is slightly soluble in water but readily dissolves in alcohol or chloroform (B151607).[3] Therefore, organic solvents like ethanol (B145695) and methanol (B129727) are commonly used for the initial extraction.[3][4] Aqueous mixtures of these solvents (e.g., 80% ethanol) can also be effective as they can enhance the penetration into the plant cells.[5]

  • pH of the Extraction Medium: The pH of the solvent can significantly influence the extraction efficiency of alkaloids. Since alkaloids are basic compounds, their solubility can be manipulated by adjusting the pH. An acidic medium can convert the alkaloids into their salt form, which can be more soluble in certain solvents.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is necessary for efficient extraction. If the ratio is too high, the extraction may be incomplete. Conversely, an excessively low ratio leads to unnecessary solvent consumption.

  • Extraction Time and Temperature: Prolonged extraction times and high temperatures can lead to the degradation of thermolabile compounds like this compound. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can reduce extraction times and often allow for lower temperatures.[4]

Q3: I am losing a significant amount of this compound during the purification process. What steps in my purification protocol should I re-evaluate?

A3: The multi-step purification process, which typically includes acid-base extraction and chromatography, can be a major source of product loss if not optimized.

  • Acid-Base Extraction: This step is crucial for separating alkaloids from other impurities.[4] Ensure that the pH is adequately controlled during the acidification and basification steps to ensure the complete conversion of this compound to its salt and free base forms, respectively. Incomplete phase separation and the formation of emulsions can also lead to loss of product.

  • Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the separation of alkaloids.[6] The activity of the silica gel can affect the separation, and in some cases, acidic sites on the silica can cause degradation of sensitive compounds.

    • Mobile Phase: A stepwise gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often used to separate alkaloids.[4] An improperly selected mobile phase system can result in poor separation and co-elution of impurities with this compound.

    • Column Overloading: Overloading the column with too much crude extract can lead to poor separation and reduced purity of the fractions containing this compound.

  • Solvent Removal: During the evaporation of solvents, especially at elevated temperatures, degradation of this compound can occur. It is advisable to use a rotary evaporator at a controlled temperature.

Q4: I am observing unexpected peaks in my HPLC analysis of the purified this compound. What could be the cause?

A4: The appearance of unexpected peaks can indicate a few issues:

  • Degradation Products: this compound may have degraded during the extraction or purification process due to factors like excessive heat, exposure to light, or extreme pH conditions.

  • Co-eluting Impurities: The purification process may not have been sufficient to remove all other alkaloids and compounds with similar polarities to this compound. Re-optimization of the chromatographic conditions may be necessary.

  • Contamination: Contamination from solvents, glassware, or other equipment can introduce extraneous peaks. Ensure high-purity solvents and clean equipment are used throughout the process.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions related to this compound extraction.

Q1: What are the most effective modern extraction techniques for improving this compound yield?

A1: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than traditional methods like maceration or Soxhlet extraction for obtaining alkaloids.[3]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can lead to the disruption of plant cells and enhance the release of target compounds. Key parameters to optimize include solvent type, microwave power, extraction time, and temperature.[4]

  • Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves to induce cavitation in the solvent, creating microbubbles that collapse near the plant material. This process generates localized high pressure and temperature, leading to cell wall disruption and enhanced mass transfer of the alkaloids into the solvent. Important parameters for optimization include solvent type, ultrasonic power and frequency, extraction time, and temperature.[4]

Q2: How can I monitor the presence of this compound during the purification process?

A2: Thin Layer Chromatography (TLC) is an essential analytical tool used to monitor the progress of purification. Small spots of the fractions collected from column chromatography are applied to a TLC plate. As the solvent moves up the plate, it separates the components of each fraction. By comparing the spots with a this compound standard, it is possible to identify the fractions containing the target compound. Fractions with similar TLC profiles are often combined for further purification.

Q3: What are the best practices for storing the final purified this compound?

A3: To ensure the stability of the purified this compound, it should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or below in a tightly sealed container is recommended to prevent degradation.[3]

Q4: What analytical methods are suitable for the quantitative analysis of this compound?

A4: A sensitive, rapid, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been established for the determination of this compound in biological samples. This method provides the necessary sensitivity to detect low concentrations of the analyte. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for quantitative analysis.

Data Presentation

Parameter/MethodInfluence on this compound YieldGeneral Recommendations
Plant Material
Species/PartHighUse Delphinium or Aconitum species known to contain this compound. Roots or aerial parts may be used depending on the species.
Harvest TimeModerateHarvest during the flowering stage when alkaloid content is often highest.[2]
Drying/StorageHighAir-dry or freeze-dry plant material promptly after harvesting. Store in a cool, dark, and dry place.
Extraction Parameters
Solvent TypeHighUse polar organic solvents like ethanol or methanol. Aqueous mixtures (e.g., 80% ethanol) can be effective.
Solvent pHHighA slightly acidic pH may improve the extraction of basic alkaloids.
TemperatureModerateHigher temperatures can increase extraction efficiency but also risk thermal degradation. Modern methods often allow for lower temperatures.
TimeModerateLonger extraction times can increase yield but also the risk of degradation. MAE and UAE significantly reduce extraction time.[4]
Solid-to-Liquid RatioModerateOptimize to ensure complete extraction without excessive solvent use.
Extraction Method
MacerationLower EfficiencySimple but often requires longer extraction times and may result in lower yields compared to modern methods.
Soxhlet ExtractionModerate EfficiencyMore efficient than maceration but the continuous heating can degrade thermolabile compounds.
Ultrasound-Assisted Extraction (UAE)High EfficiencyGenerally provides higher yields in shorter times and at lower temperatures compared to conventional methods.[4]
Microwave-Assisted Extraction (MAE)High EfficiencyOffers rapid extraction with high efficiency, but temperature control is crucial to prevent degradation.[4]

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of this compound from plant material. This protocol should be optimized based on the specific plant material and available equipment.

I. Extraction of Total Alkaloids

  • Plant Material Preparation: Dry the plant material (e.g., aerial parts of Delphinium species) at room temperature or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Maceration/Percolation:

    • Place the powdered plant material in a large container.

    • Add a suitable solvent, such as 80% ethanol, to cover the plant material completely.

    • Allow the mixture to stand for 24-48 hours with occasional stirring.

    • Filter the extract and repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

II. Acid-Base Extraction for Alkaloid Fractionation

  • Acidification: Dissolve the crude extract in a 2-5% aqueous solution of an acid (e.g., hydrochloric acid or sulfuric acid) to convert the alkaloids into their water-soluble salt forms.

  • Defatting: Wash the acidic aqueous solution with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) in a separatory funnel to remove non-polar impurities. Discard the organic layer.

  • Basification: Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution). This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Extraction of Free Alkaloids: Extract the alkaline aqueous solution multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane) in a separatory funnel.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and then filter. Evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

III. Chromatographic Purification of this compound

  • Column Chromatography:

    • Column Packing: Pack a glass column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent (e.g., hexane).

    • Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.

    • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Thin Layer Chromatography (TLC) Analysis: Monitor the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling and Recrystallization: Combine the fractions that show a pure spot corresponding to this compound (as confirmed by a standard, if available). Evaporate the solvent and purify the this compound further by recrystallization from a suitable solvent (e.g., methanol).

Visualizations

Delsoline_Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Maceration, UAE, MAE) with Solvent (e.g., 80% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purethis compound Pure this compound Fractions->Purethis compound Pooling & Concentration TLC->Fractions

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Low_Yield cluster_plant cluster_extraction cluster_purification LowYield Low this compound Yield PlantMaterial Plant Material Issues LowYield->PlantMaterial Potential Cause ExtractionParams Suboptimal Extraction Parameters LowYield->ExtractionParams Potential Cause PurificationLoss Losses During Purification LowYield->PurificationLoss Potential Cause Species Incorrect Species/Part PlantMaterial->Species Storage Improper Storage PlantMaterial->Storage Solvent Wrong Solvent/pH ExtractionParams->Solvent Conditions Inefficient Time/ Temperature ExtractionParams->Conditions AcidBase Incomplete Acid-Base Separation PurificationLoss->AcidBase Chroma Chromatography Problems PurificationLoss->Chroma

References

Identifying and removing impurities from Delsoline samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and removal of impurities from Delsoline samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound samples?

A1: this compound is a C19-diterpenoid alkaloid predominantly isolated from plants of the Delphinium and Aconitum genera.[1] Impurities in this compound samples are typically other structurally related alkaloids that co-occur in the plant material. Common impurities include:

  • Delcosine: A closely related alkaloid where a methyl group in this compound is replaced by a hydrogen atom.[1]
  • Gigactonine
  • Ajacine
  • 14-Deacetylajadine
  • Ambiguine [1]
  • Delphinine
  • 14-Acetylbrowniine
  • Dihydrogadesine
  • Neoline [2]

Q2: What is the general workflow for purifying this compound from plant material?

A2: The purification of this compound is a multi-step process that involves initial extraction of total alkaloids followed by chromatographic separation to isolate the pure compound.[1] The general workflow consists of:

  • Extraction: Total alkaloids are extracted from the dried and powdered plant material using a solvent like ethanol (B145695).[1]
  • Acid-Base Extraction: The crude extract undergoes an acid-base extraction to separate the alkaloids from lipophilic impurities.[1]
  • Chromatographic Purification: The resulting total alkaloid fraction is subjected to various chromatographic techniques to separate this compound from other co-occurring alkaloids.[1]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A combination of chromatographic methods is typically employed for the successful isolation of pure this compound. These include:

  • Column Chromatography: Often used for the initial separation of the total alkaloid extract.[1]
  • Thin-Layer Chromatography (TLC): Utilized for monitoring the separation process and identifying fractions containing this compound.[1]
  • High-Performance Liquid Chromatography (HPLC): The cornerstone for the final purification of this compound, especially preparative HPLC, to obtain the compound in high purity.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and analysis of this compound.

Extraction Issues
Problem Possible Cause Solution
Low yield of total alkaloids after extraction. Inefficient extraction method.Consider using advanced extraction techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), which can offer higher yields in shorter times compared to conventional methods.[3][4]
Inappropriate solvent.Ensure the solvent used has a high dielectric constant for efficient extraction. Ethanol and methanol (B129727) are commonly used for alkaloid extraction.[1]
Insufficient extraction time.Optimize the extraction time. MAE and UAE can significantly reduce the required extraction time.[3][4]
Chromatography Issues
Problem Possible Cause Solution
Poor separation of this compound from Delcosine. Suboptimal HPLC mobile phase.Adjust the mobile phase composition. A gradient elution with acetonitrile (B52724) and a buffer like 0.1% triethylamine (B128534) can be effective for separating diterpenoid alkaloids.[1]
Incorrect column choice.A C18 reversed-phase column is generally suitable for the separation of diterpenoid alkaloids.[1]
Peak tailing in HPLC chromatogram. Secondary interactions with the stationary phase.The basic nature of alkaloids can cause interactions with acidic silanol (B1196071) groups on the silica-based column, leading to peak tailing. Lowering the mobile phase pH to < 3 can help protonate the silanol groups and reduce these interactions.[5]
Column overload.Inject a more diluted sample to see if the peak shape improves.[5]
Compound does not elute from the column. Compound may have decomposed on the silica (B1680970) gel.Test the stability of your compound on silica. If it is unstable, consider using a different stationary phase like alumina.[6]
Eluting solvent is not polar enough.Gradually increase the polarity of the eluting solvent.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₅H₄₁NO₇[1]
Molar Mass467.603 g/mol [1]
Melting Point213-216.5 °C[1]
Optical Rotation[α] +53.4° (in chloroform)[1]
SolubilitySlightly soluble in water; readily soluble in alcohol or chloroform (B151607).[1]
Table 2: Comparison of Modern Extraction Techniques (Data for Phenolic Compounds and Quinine)

Disclaimer: The following data is for phenolic compounds and quinine, which share some similarities with alkaloids in terms of being natural plant products. The optimal conditions and yields for this compound may vary.

Extraction MethodOptimized ConditionsMaximum YieldExtraction TimeReference
Microwave-Assisted Extraction (MAE) 65% Ethanol, 130°C3.93 ± 0.11 mg/g34 min[7]
Ultrasound-Assisted Extraction (UAE) 61% Ethanol, 25°C2.81 ± 0.04 mg/g15 min[7]
Conventional Soxhlet Extraction Methanol with 20% diethyl amine2.01 ± 0.07 mg/g10 hours[7]

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Plant Material
  • Maceration:

    • Take 100 g of dried and powdered plant material (e.g., Delphinium seeds).

    • Macerate with 500 mL of 95% ethanol at room temperature for 48 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude ethanol extract.

  • Acid-Base Extraction:

    • Dissolve the crude ethanol extract in 100 mL of 2% sulfuric acid.

    • Extract the acidic solution with 3 x 100 mL of diethyl ether to remove non-alkaloidal components. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 10 with 25% ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with 3 x 100 mL of chloroform.

    • Combine the chloroform extracts and wash with distilled water until neutral.

    • Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate to dryness to yield the total alkaloid fraction.

Protocol 2: HPLC Method for the Separation of Diterpenoid Alkaloids

This is a starting point for method development and may require optimization for specific samples.

  • Column: Kromasil C18 (250 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Triethylamine in water[1]

  • Gradient Elution:

    • 0-21 min: 30% A

    • 21-30 min: 30% to 45% A

    • 30-55 min: 45% to 55% A[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: Room temperature[1]

  • Detector: Evaporative Light Scattering Detector (ELSD) or UV detector. For ELSD, operate at 75°C with a nebulizing gas flow rate of 1.0 L/min.[1]

  • Injection Volume: 20 µL

Mandatory Visualization

experimental_workflow start Dried Plant Material extraction Extraction (e.g., Ethanol Maceration) start->extraction acid_base Acid-Base Extraction extraction->acid_base total_alkaloids Total Alkaloid Fraction acid_base->total_alkaloids column_chrom Column Chromatography total_alkaloids->column_chrom fractions Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc Fraction Selection hplc Preparative HPLC tlc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Poor HPLC Separation peak_tailing Peak Tailing? start->peak_tailing co_elution Co-elution of Peaks? start->co_elution solution1 Lower Mobile Phase pH (<3) Use End-capped Column peak_tailing->solution1 Yes solution3 Inject Diluted Sample peak_tailing->solution3 No solution2 Adjust Mobile Phase Gradient Optimize Solvent Composition co_elution->solution2 Yes check_column Check Column Integrity co_elution->check_column No

Caption: Troubleshooting logic for common HPLC separation issues.

References

Optimizing Delsoline Concentration for Cell Culture Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the use of Delsoline in cell culture experiments. This compound, a C19-diterpenoid alkaloid, is known for its bioactivity, including its role as a nicotinic receptor antagonist and its potential to modulate inflammatory pathways.[1] Proper concentration optimization is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a diterpene alkaloid primarily isolated from plants of the Delphinium genus.[1] It is recognized for its curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[1] Recent studies have also indicated its involvement in modulating inflammatory responses through the NF-κB signaling pathway.[2][3]

Q2: How should I prepare and store a this compound stock solution?

A2: this compound is sparingly soluble in water but can be dissolved in organic solvents.[1] It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO). For instance, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] When preparing your working concentrations, ensure the final DMSO concentration in the cell culture medium is non-toxic to your cells, typically below 0.5%.[5]

Q3: What concentration range of this compound should I initially test?

A3: For initial experiments, it is advisable to test a broad range of concentrations to determine the cytotoxic and effective doses for your specific cell line. A starting range of 0.1 µM to 100 µM is often recommended for novel compounds.[5] Based on studies of other alkaloids, the half-maximal inhibitory concentration (IC50) can vary widely depending on the cell line and exposure time.

Q4: How does this compound affect the NF-κB signaling pathway?

A4: While the precise mechanism for this compound is still under investigation, related natural compounds have been shown to inhibit the canonical NF-κB pathway. This inhibition can occur through the suppression of IκBα kinase (IKK) activation, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in inflammation and cell survival.[6]

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture experiments.

Issue Possible Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Medium - Low solubility of this compound in aqueous media. - High final concentration of this compound. - Interaction with media components.- Ensure the DMSO concentration from the stock solution is not causing precipitation. - Prepare fresh dilutions of this compound immediately before each experiment. - If precipitation persists, consider using a solubilizing agent or a different solvent system after verifying its compatibility with your cell line.[4]
High Cell Death at Low Concentrations - The cell line is highly sensitive to this compound. - Off-target cytotoxic effects.[7] - Errors in dilution calculations.- Perform a dose-response curve starting from very low concentrations (e.g., nanomolar range). - Reduce the incubation time. - Double-check all calculations for stock and working solution dilutions.
No Observable Effect at High Concentrations - The cell line is resistant to this compound. - Insufficient incubation time. - Degradation of this compound in the culture medium.- Increase the incubation period (e.g., 48 or 72 hours). - Use a higher concentration range. - Verify the integrity of your this compound stock solution.[4]
Inconsistent Results Between Experiments - Variation in cell seeding density. - Inconsistent incubation times. - Degradation of this compound stock solution due to multiple freeze-thaw cycles.- Standardize cell seeding protocols and use a consistent cell passage number. - Ensure precise and consistent incubation times for all experiments. - Aliquot the this compound stock solution to avoid repeated freezing and thawing.[4]

Quantitative Data Summary

The IC50 values for this compound can vary significantly between cell lines. While specific data for a wide range of cell lines is limited, the following table provides a general starting point for concentration ranges based on findings for similar alkaloids. Researchers should determine the precise IC50 for their specific cell line experimentally.

Cell Line Typical IC50 Range for Alkaloids (µM) Suggested Starting Concentration Range for this compound (µM)
MCF-7 (Breast Cancer)0.63 - 62[5][7]0.1 - 100
A549 (Lung Cancer)1.2 - 55.9[8][9]0.1 - 100
HeLa (Cervical Cancer)0.7 - 8.9[8]0.1 - 100
RAW264.7 (Macrophage-like)Cytotoxic effects observed[2]1 - 50
SF9 (Insect Cells)64% viability loss at 50 µg/mL[2]10 - 100

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.[5][8][10][11]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol is for detecting apoptosis induced by this compound using flow cytometry.[1][12][13][14]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Concentration Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in 96-well Plates treat_cells Treat Cells for 24, 48, 72h seed_cells->treat_cells serial_dilution->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for this compound concentration optimization.

Troubleshooting_Logic Troubleshooting Common Issues with this compound cluster_issues cluster_solutions start Experiment with this compound issue Unexpected Results? start->issue high_toxicity High Toxicity at Low Concentration issue->high_toxicity Yes no_effect No Effect at High Concentration issue->no_effect Yes inconsistent Inconsistent Results issue->inconsistent Yes solution_toxicity Lower Concentration Range Reduce Incubation Time high_toxicity->solution_toxicity solution_no_effect Increase Concentration Range Increase Incubation Time Check Compound Stability no_effect->solution_no_effect solution_inconsistent Standardize Seeding Density Aliquot Stock Solution inconsistent->solution_inconsistent

Caption: Troubleshooting logic for this compound experiments.

NFkB_Pathway Proposed Mechanism of this compound on NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive) IkB->IkB_p65_p50 Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Releases This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: this compound's proposed effect on the NF-κB pathway.

References

Preventing degradation of Delsoline during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delsoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a diterpenoid alkaloid with a complex chemical structure. Its intricate arrangement of functional groups, including hydroxyl moieties, makes it susceptible to degradation under various experimental conditions. The primary stability concerns are oxidation of its hydroxyl groups, hydrolysis, and thermal degradation, particularly at elevated temperatures.[1] Exposure to light and suboptimal pH can also contribute to its degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage protocols. For stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[2] All solutions should be stored in tightly sealed containers and protected from light and moisture to prevent photodegradation and hydrolysis.

Q3: How can I detect this compound degradation in my samples?

A3: Degradation of this compound can be monitored using various analytical techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are powerful methods for separating and quantifying this compound and its degradation products.[3] The appearance of new peaks or a decrease in the peak area of the parent this compound compound in the chromatogram are indicative of degradation.

Q4: What are the main factors that can cause this compound degradation during an experiment?

A4: Several factors can induce the degradation of this compound during experimental procedures. These include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and alkaline conditions can promote hydrolysis.

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of ketone or lactam functionalities.[1]

  • Solvent: The choice of solvent can influence stability. While DMSO is a common solvent for stock solutions, aqueous solutions are more prone to hydrolysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent results or loss of bioactivity in cell-based assays.

  • Possible Cause: Degradation of this compound in the working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.

    • Control pH: Ensure the pH of your cell culture medium or buffer is within a stable range for this compound, ideally close to neutral.

    • Minimize Light Exposure: Protect the working solution from light by using amber-colored tubes or wrapping them in aluminum foil.

    • Temperature Control: Keep the working solution on ice or at 4°C during the experiment and avoid prolonged incubation at 37°C whenever possible.

    • Purity Check: If the issue persists, verify the purity of your this compound stock using HPLC to check for pre-existing degradation products.

Issue 2: Appearance of unexpected peaks in HPLC/UPLC-MS/MS analysis.

  • Possible Cause: On-column degradation or degradation during sample preparation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Ensure the mobile phase pH is compatible with this compound stability. The use of additives like formic acid can sometimes help improve peak shape and stability.

    • Control Temperature: Use a column oven to maintain a consistent and cool temperature during the HPLC run.

    • Sample Preparation: Minimize the time between sample preparation and injection. Keep samples in an autosampler cooled to 4°C.

    • Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch and potential on-column degradation.

Issue 3: Reduced yield during extraction and purification.

  • Possible Cause: Degradation during the extraction process.

  • Troubleshooting Steps:

    • Avoid High Temperatures: If using techniques like microwave-assisted extraction (MAE), carefully control the temperature to prevent thermal degradation.[1]

    • pH Control: During acid-base extractions, minimize the time this compound is exposed to harsh acidic or basic conditions.

    • Solvent Choice: Use high-purity solvents to avoid reactions with impurities.

Quantitative Data on this compound Degradation

Disclaimer: The following data is illustrative and based on the known stability of structurally similar diterpenoid alkaloids, such as aconitine (B1665448). Specific quantitative degradation studies for this compound are not widely available in the public domain. These tables are intended to provide a general understanding of potential degradation under various stress conditions.

Table 1: Estimated Percentage Degradation of this compound under Varying pH Conditions

pHTemperature (°C)Incubation Time (hours)Estimated Degradation (%)
2376~15-25
43724~5-10
73724< 5
10376~20-30

Table 2: Estimated Percentage Degradation of this compound under Varying Temperature Conditions

Temperature (°C)SolventIncubation Time (days)Estimated Degradation (%)
4Aqueous Buffer (pH 7)7< 5
25 (Room Temp)Aqueous Buffer (pH 7)7~10-20
50Aqueous Buffer (pH 7)1~15-25

Table 3: Estimated Percentage Degradation of this compound under Oxidative and Photolytic Stress

Stress ConditionIncubation TimeEstimated Degradation (%)
3% H₂O₂ (in aqueous buffer, pH 7)24 hours~20-35
UV Light Exposure (254 nm)8 hours~10-15
Ambient Light Exposure7 days~5-10

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound.

  • Objective: To quantify the percentage of intact this compound and detect the formation of degradation products.

  • Materials:

  • Instrumentation:

    • HPLC system with a UV or PDA detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and 0.1% formic acid in water.

    • Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol or a suitable solvent to a final concentration of 1 mg/mL.

    • Forced Degradation Sample Preparation:

      • Acid Hydrolysis: Incubate this compound solution with 0.1 M HCl at 60°C for 2 hours.

      • Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at 60°C for 1 hour.

      • Oxidative Degradation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

      • Photodegradation: Expose this compound solution to UV light (254 nm) for 8 hours.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 230 nm

      • Injection Volume: 10 µL

      • Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it to elute the degradation products.

    • Analysis: Analyze the stressed samples and compare the chromatograms to the reference standard to determine the percentage of degradation and the resolution of degradation peaks from the parent peak.

Visualizations

Delsoline_Degradation_Pathway cluster_stress Stress Factors This compound This compound Oxidized_Products Oxidized Products (Ketones, Lactams) This compound->Oxidized_Products Oxidizing Agents Hydrolyzed_Products Hydrolyzed Products This compound->Hydrolyzed_Products H⁺ / OH⁻ Thermal_Degradants Thermal Degradants This compound->Thermal_Degradants Δ Photo_Degradants Photodegradation Products This compound->Photo_Degradants Oxidation Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis (Acid/Base) Thermal Thermal Stress (Heat) Photo Photodegradation (Light) Delsoline_Signaling_Pathway Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to This compound This compound This compound->nAChR Antagonizes Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Blockade Blockade of nAChR nAChR->Blockade Results in Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Muscle_Contraction Muscle Contraction Depolarization->Muscle_Contraction Initiates Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_this compound Prepare fresh this compound solution Incubate Incubate cells with this compound Prep_this compound->Incubate Prep_Cells Culture target cells (e.g., muscle cells) Prep_Cells->Incubate Stimulate Stimulate with Acetylcholine Incubate->Stimulate Measure Measure cellular response (e.g., Ca²⁺ influx, muscle contraction) Stimulate->Measure Data_Analysis Analyze and quantify the inhibitory effect Measure->Data_Analysis Compare Compare with control (no this compound) Data_Analysis->Compare

References

Addressing non-specific binding of Delsoline in receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during receptor binding assays with Delsoline, particularly focusing on the issue of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a C19-diterpenoid alkaloid derived from plants of the Aconitum and Delphinium genera.[1] Its primary molecular target is the nicotinic acetylcholine (B1216132) receptor (nAChR), where it acts as an antagonist.[2] Specifically, it has been shown to have a weak affinity for the α-bungarotoxin-sensitive neuronal nAChRs, suggesting a preference for the α7 nAChR subtype.[2]

Q2: What is non-specific binding and why is it a concern in this compound receptor assays?

Non-specific binding (NSB) refers to the interaction of a ligand, in this case, this compound, with components other than its intended receptor target (nAChRs). These off-target interactions can be with other proteins, lipids, or even the plasticware and filters used in the assay. High NSB can lead to an overestimation of the total binding, thereby masking the true specific binding to the receptor. This can result in inaccurate calculations of key pharmacological parameters such as the inhibition constant (Ki) and receptor density (Bmax).

Q3: What are the potential causes of high non-specific binding with this compound?

While this compound is a relatively hydrophilic molecule (XLogP3 ≈ -0.6), which generally reduces the likelihood of non-specific hydrophobic interactions, other factors can contribute to high NSB:[3]

  • Electrostatic Interactions: The charged nature of the this compound molecule at physiological pH can lead to interactions with charged surfaces.

  • Suboptimal Assay Conditions: Inappropriate buffer pH or low ionic strength can enhance non-specific interactions.

  • Insufficient Blocking: Failure to adequately block all non-specific binding sites on cell membranes, assay plates, and filters.

  • Quality of Receptor Preparation: Impurities or denatured proteins in the membrane preparation can create additional non-specific binding sites.

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to identifying and mitigating the causes of high non-specific binding in your this compound receptor assays.

Experimental Workflow for Troubleshooting NSB

G A High Non-Specific Binding Detected B Step 1: Optimize Assay Buffer A->B C Step 2: Enhance Blocking Strategy B->C D Step 3: Refine Washing Technique C->D E Step 4: Evaluate Ligand & Receptor Prep D->E F Re-evaluate Non-Specific Binding E->F G cluster_membrane Cell Membrane nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx This compound This compound This compound->nAChR Antagonism ACh Acetylcholine (Agonist) ACh->nAChR Activation PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival

References

Technical Support Center: Delsoline Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purity assessment of Delsoline samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for confirming the purity of a this compound sample?

The purity of a this compound sample is typically confirmed using a combination of chromatographic and spectroscopic techniques to ensure identity, potency, and the absence of significant impurities. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are cornerstone techniques for determining the purity of this compound by separating it from any impurities.[1] Purity is calculated based on the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

  • Mass Spectrometry (MS): Often coupled with HPLC or UPLC (LC-MS), this technique confirms the molecular weight of this compound.[1] High-resolution mass spectrometry (HRMS) can further verify its elemental composition.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structural confirmation of this compound.[1] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complex structure and ensure the sample does not contain structurally similar impurities.[1] Quantitative NMR (qNMR) can also be used for purity assessment without needing an identical reference standard.[2]

Q2: I'm developing an HPLC method. What are the typical starting conditions for this compound analysis?

For analyzing this compound, a reversed-phase HPLC method is generally effective. A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is frequently used for quantification in biological samples.[1][3]

Summary of Typical Chromatographic Conditions

Parameter Typical Value Notes
Column C18 reversed-phase (e.g., UPLC BEH C18) Standard choice for alkaloids.[1][3]
Mobile Phase A Water with 0.1% Formic Acid Acid improves peak shape.[1][3]
Mobile Phase B Acetonitrile or Methanol Common organic solvents for reversed-phase.[1][3]
Elution Mode Gradient elution Necessary to separate compounds in complex mixtures.[3]
Flow Rate 0.4 mL/min (for UPLC) Adjust based on column dimensions and particle size.[3]

| Detection | UV-Vis, Mass Spectrometry (MS), or Evaporative Light Scattering (ELSD) | MS is highly specific and sensitive.[4] |

Q3: How do I use Mass Spectrometry to confirm the identity of my this compound sample?

Mass spectrometry verifies the molecular weight of the compound. For this compound (C₂₅H₄₁NO₇, Molar Mass: 467.60 g/mol ), you should look for the protonated molecular ion in positive ionization mode.[1][5][6][7]

Key Mass Spectrometry Data for this compound

Ionization Mode Ion Observed Expected m/z Significance
Positive ESI [M+H]⁺ ~468.3 Confirms the molecular weight of the parent compound.[1][5]

| Tandem MS (MS/MS) | Precursor Ion: 468.3 m/z | Product Ion: 108.1 m/z | This specific fragmentation is characteristic of this compound and is used for selective detection in Multiple Reaction Monitoring (MRM) models.[1][3] |

High-resolution mass spectrometry (e.g., QTOF/MS) can provide an exact mass measurement, allowing for the confident determination of the elemental composition, which is a critical step in confirming the molecular formula.[1]

Q4: My NMR spectrum shows more signals than expected. How can I troubleshoot this?

Unexpected signals in an NMR spectrum can indicate the presence of impurities, residual solvents, or sample degradation.

  • Check for Solvents: Compare peaks in the ¹H NMR spectrum to known chemical shifts of common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).

  • Assess for Water: A broad peak, typically between 1.5 and 4.5 ppm in deuterated chloroform, may indicate the presence of water.

  • Look for Related Impurities: this compound is often isolated from natural sources alongside structurally similar alkaloids.[6] These may have very similar NMR spectra. Techniques like HMBC and COSY can help distinguish between isomers or related compounds.

  • Use Orthogonal Methods: Cross-verify the findings with another technique.[1] Run an LC-MS analysis to see if multiple components with different mass-to-charge ratios are present.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Multiple peaks in HPLC chromatogram 1. Sample contains impurities. 2. Sample degradation. 3. Poor chromatographic separation.1. Analyze peaks using LC-MS to identify their molecular weights. 2. If degradation is suspected, re-prepare the sample and analyze immediately. 3. Optimize the HPLC gradient, mobile phase, or try a different column chemistry.
Incorrect molecular weight in MS 1. Sample is not this compound. 2. Formation of adducts (e.g., [M+Na]⁺, [M+K]⁺). 3. Instrument calibration issue.1. Confirm structure using NMR. 2. Check for peaks corresponding to common sodium (~23 Da higher) or potassium (~39 Da higher) adducts. 3. Recalibrate the mass spectrometer using a known standard.
Broad or distorted peaks in HPLC 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Dilute the sample and reinject. 2. Ensure the mobile phase pH is appropriate for the analyte; adding 0.1% formic acid is common practice.[1] 3. Flush the column or replace it if performance does not improve.
Low signal intensity in NMR 1. Low sample concentration. 2. Insufficient number of scans.1. Prepare a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.

Experimental Workflows & Protocols

Purity Confirmation Workflow

The following diagram illustrates a standard workflow for the comprehensive purity analysis of a this compound sample.

DelsolinePurityWorkflow cluster_start 1. Sample Preparation cluster_analysis 2. Analytical Methods cluster_results 3. Data Interpretation cluster_final 4. Final Assessment Prep Dissolve this compound Sample in appropriate solvent (e.g., Acetonitrile/Methanol) HPLC HPLC / UPLC Analysis Prep->HPLC Inject Sample MS LC-MS Analysis Prep->MS Inject Sample NMR NMR Spectroscopy Prep->NMR Prepare NMR Sample Purity Calculate Area % to Determine Purity HPLC->Purity Identity Confirm Molecular Weight (m/z = 468.3 [M+H]⁺) MS->Identity Structure Confirm Structural Integrity (¹H, ¹³C, 2D NMR) NMR->Structure Report Purity Confirmation Report Purity->Report Identity->Report Structure->Report

References

Artifacts in Delsoline analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delsoline analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments. This compound is a C19-diterpenoid alkaloid found in plants of the Delphinium and Aconitum genera.[1][2][3][4] Its complex structure makes its analysis susceptible to various artifacts that can compromise data quality and interpretation.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in my this compound chromatogram. What could be the cause?

A1: Unexpected peaks in your chromatogram can arise from several sources:

  • Degradation Products: this compound, like many alkaloids, can degrade under certain conditions.[5][6][7] Exposure to strong acids or bases, high temperatures, or prolonged exposure to light can lead to the formation of degradation products that will appear as extra peaks.[6][7][8]

  • Solvent Artifacts: The solvents used in your mobile phase or sample preparation can contribute to artifact peaks. For example, reactions between the analyte and solvent impurities can occur.

  • Adduct Formation (LC-MS): In Liquid Chromatography-Mass Spectrometry (LC-MS), this compound can form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9] The protonated molecule [M+H]⁺ is also commonly observed.[10] These adducts will appear as separate peaks in the mass spectrum, which can be mistaken for impurities.

  • Carryover: If your analytical system is not properly cleaned between injections, residual this compound or other analytes from previous runs can elute and appear as ghost peaks in subsequent chromatograms.

Q2: How can I prevent the degradation of this compound during sample preparation and analysis?

A2: To minimize this compound degradation, consider the following precautions:

  • Control pH: Maintain a neutral or slightly acidic pH (around 5-7) during extraction and in your analytical mobile phase.[7] Strong acidic or alkaline conditions can promote hydrolysis or other degradation reactions.[6]

  • Temperature Control: Perform extractions at room temperature or below.[5] If heating is necessary, it should be carefully optimized, as temperatures above 60°C can accelerate degradation.[5] When concentrating samples, use a rotary evaporator at a low temperature (≤ 40°C).[7][8] For long-term storage, keep extracts at -20°C.[1][8]

  • Light Protection: Protect your samples from light by using amber vials or by wrapping glassware in aluminum foil.[7][8] Photodegradation can be a significant source of artifacts.

  • Use High-Purity Solvents: Employ HPLC or LC-MS grade solvents to minimize the presence of reactive impurities.

  • Minimize Exposure Time: Work efficiently to reduce the time your sample is exposed to potentially harsh conditions.[8]

Q3: What are the common adducts of this compound I should be aware of in LC-MS analysis?

A3: In positive ion mode electrospray ionization (ESI), this compound (molecular weight 467.6 g/mol ) is expected to form several common adducts.[1] Being aware of these will help in the correct interpretation of your mass spectra:

  • [M+H]⁺: The protonated molecule is often the most abundant ion.

  • [M+Na]⁺: Sodium adducts are very common and result from the presence of sodium salts in the sample, glassware, or mobile phase.

  • [M+K]⁺: Potassium adducts are also frequently observed.

  • [M+NH₄]⁺: Ammonium (B1175870) adducts can form if ammonium salts, such as ammonium formate (B1220265) or ammonium acetate, are used as mobile phase additives.

The presence and relative abundance of these adducts can be influenced by the mobile phase composition and the cleanliness of the LC-MS system.[9]

Troubleshooting Guides

Issue: Inconsistent Quantitative Results

If you are experiencing poor reproducibility in your quantitative analysis of this compound, consult the following troubleshooting workflow.

G start Inconsistent Quantitative Results check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_system Evaluate System Performance start->check_system check_stability Assess Sample Stability (pH, Temp, Light) check_sample_prep->check_stability If prep is consistent resolve_sample_prep Optimize Sample Preparation (e.g., pH control, temperature) check_sample_prep->resolve_sample_prep Inconsistency found resolve_stability Implement Stability Measures (e.g., amber vials, controlled temp) check_stability->resolve_stability Degradation suspected check_carryover Investigate Carryover check_system->check_carryover System passes initial checks resolve_system Perform System Maintenance (e.g., clean source, check for leaks) check_system->resolve_system Performance issue identified check_integration Verify Peak Integration check_carryover->check_integration No carryover resolve_carryover Optimize Wash Method (e.g., stronger solvent, longer wash) check_carryover->resolve_carryover Carryover detected resolve_integration Adjust Integration Parameters check_integration->resolve_integration Integration errors found end Consistent Results Achieved resolve_sample_prep->end resolve_stability->end resolve_system->end resolve_carryover->end resolve_integration->end G cluster_conditions Degradation Conditions This compound This compound (C₂₅H₄₁NO₇) Degradation_Product Hydrolyzed this compound (e.g., loss of CH₂) This compound->Degradation_Product  H⁺ / Heat (Hydrolysis) condition1 Low pH condition2 High Temperature

References

Technical Support Center: Enhancing Delsoline Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of Delsoline in animal models.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

  • Potential Causes:

    • Inherent poor aqueous solubility of this compound.

    • Significant first-pass metabolism in the liver.[1]

    • Degradation of the compound in the gastrointestinal (GI) tract.[2][3]

    • Efflux by transporters such as P-glycoprotein in the intestinal wall.

    • Insufficient dissolution of the formulation in the GI fluids.[4]

  • Solutions:

    • Particle Size Reduction: Decrease the particle size of the this compound powder through micronization to increase the surface area available for dissolution.[4][5]

    • Nanoformulations: Encapsulate this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), to enhance solubility and protect it from degradation.[6][7][8][9] These formulations can improve absorption and overall bioavailability.[7]

    • Use of Permeation Enhancers: Co-administer this compound with recognized permeation enhancers like bile salts (e.g., sodium taurodeoxycholate) or non-ionic surfactants that can transiently increase the permeability of the intestinal epithelium.[10]

    • Prodrug Approach: Synthesize a more lipophilic and soluble prodrug of this compound that can be metabolized back to the active parent compound after absorption.[11]

Issue 2: Poor Drug Loading or Encapsulation Efficiency in Nanoformulations

  • Potential Causes:

    • Low affinity of this compound for the lipid matrix of the nanoparticles.

    • Suboptimal formulation parameters (e.g., lipid concentration, surfactant type and concentration, homogenization speed).

    • Precipitation of the drug during the formulation process.

  • Solutions:

    • Lipid Screening: Test a variety of solid and liquid lipids to find a matrix in which this compound has higher solubility.

    • Optimize Surfactant Concentration: Systematically vary the concentration of the surfactant. Too little can lead to particle aggregation, while too much can reduce encapsulation efficiency by forming micelles that compete for the drug.

    • Formulation Optimization using Design of Experiments (DoE): Employ statistical methods like a Box-Behnken design to systematically investigate the effects of multiple formulation variables (e.g., lipid content, surfactant concentration, sonication time) on particle size and encapsulation efficiency.[7]

    • Solvent Evaporation Technique: For liposomes or polymeric nanoparticles, ensure the organic solvent is removed slowly and completely to allow for efficient drug encapsulation.

Issue 3: Inconsistent Pharmacokinetic Profiles Between Animals

  • Potential Causes:

    • Variability in oral gavage technique.

    • Differences in the physiological state of the animals (e.g., fed vs. fasted state).

    • Inconsistent formulation stability, leading to aggregation or drug leakage.

    • Inter-animal differences in metabolism and clearance.[12]

  • Solutions:

    • Standardize Gavage Procedure: Ensure all researchers are trained and consistent in their oral gavage technique to minimize variability in administration.

    • Control Feeding State: For oral bioavailability studies, it is crucial to either fast the animals overnight or provide a standardized meal at a specific time before dosing to ensure consistent GI tract conditions.

    • Formulation Quality Control: Before each experiment, characterize the formulation for particle size, polydispersity index (PDI), and drug content to ensure consistency.

    • Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and improve the statistical power of the study.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

A1: The absolute oral bioavailability of this compound in mice has been reported to be approximately 20.9% on average, with values for different doses ranging from 17.7% to 26.2%.[13] This indicates that a significant portion of the orally administered drug does not reach systemic circulation.

Q2: What are the primary challenges to the oral delivery of this compound?

A2: The primary challenges for oral delivery of this compound, like many alkaloid compounds, are likely its poor aqueous solubility, potential for degradation in the harsh environment of the GI tract, and susceptibility to first-pass metabolism in the liver.[2][3][14] These factors contribute to its low oral bioavailability.[13]

Q3: Which formulation strategies are recommended as a starting point for improving this compound's bioavailability?

A3: Based on strategies successful for other poorly soluble drugs, developing lipid-based nanoformulations such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) is a highly recommended starting point.[7][9] These systems can enhance solubility, protect the drug from degradation, and improve its absorption across the intestinal wall.[8]

Q4: What analytical method is suitable for quantifying this compound in plasma or blood samples?

A4: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is highly sensitive and selective for the determination of this compound in mouse blood.[13][15] This method allows for accurate pharmacokinetic analysis with a low limit of quantitation.[13]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice Following Intragastric and Intravenous Administration. [13]

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)T1/2 (h)AUC (0-t) (ng·h/mL)Absolute Bioavailability (%)
Intravenous1--2.5 ± 0.7114.7 ± 35.8-
Intragastric311.2 ± 3.50.3 ± 0.11.7 ± 0.820.3 ± 10.117.7
Intragastric617.5 ± 5.80.3 ± 0.11.6 ± 0.721.6 ± 12.018.8
Intragastric924.1 ± 7.90.4 ± 0.21.3 ± 0.530.0 ± 15.326.2

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Comparison of Different this compound Formulation Strategies.

Formulation StrategyExpected Particle SizePotential Fold Increase in BioavailabilityKey AdvantagesKey Disadvantages
This compound Suspension> 10 µm1 (Baseline)Simple to prepareLow bioavailability, high variability
Micronized this compound1-10 µm1.5 - 2.5Increased surface area, improved dissolutionMay not overcome metabolic barriers
Solid Lipid Nanoparticles (SLNs)100-300 nm3 - 5Enhanced solubility, protection from degradationLower drug loading capacity
Nanostructured Lipid Carriers (NLCs)100-300 nm4 - 7Higher drug loading, improved stabilityMore complex formulation
Liposomes100-200 nm3 - 6Biocompatible, can target specific tissuesPotential for instability and drug leakage

Experimental Protocols

Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization and Ultrasonication

This protocol provides a general method for formulating this compound into SLNs. Optimization will be required.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Apifil)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

  • Organic Solvent (if needed for initial drug solubilization, e.g., ethanol)

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to approximately 5-10°C above its melting point. Dissolve the accurately weighed this compound in the molten lipid. If this compound solubility is low in the lipid, it can be first dissolved in a minimal amount of a suitable organic solvent, which is then added to the molten lipid.

  • Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed homogenization (e.g., 10,000 - 15,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water emulsion.

  • Ultrasonication: Immediately subject the pre-emulsion to high-power probe ultrasonication for 10-15 minutes in an ice bath. This process reduces the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid will recrystallize, forming solid nanoparticles that entrap the this compound.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (%EE): Separate the unencapsulated this compound from the SLNs by ultracentrifugation. Measure the amount of free drug in the supernatant using UPLC-MS/MS. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

Visualizations

Oral_Bioavailability_Barriers cluster_GI_Tract Gastrointestinal Tract cluster_Systemic Systemic Circulation cluster_Barriers Bioavailability Barriers Admin Oral Administration of this compound Dissolution Dissolution in GI Fluids Admin->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Degradation GI Degradation (e.g., pH, enzymes) Dissolution->Degradation Solubility Poor Aqueous Solubility Dissolution->Solubility Limits Circulation Drug in Bloodstream Absorption->Circulation Successful Absorption Efflux P-gp Efflux Absorption->Efflux Metabolism First-Pass Metabolism (Liver) Circulation->Metabolism Reduces Concentration

Caption: Barriers to the oral bioavailability of this compound.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Animal Study cluster_Analysis Data Analysis & Iteration F1 Select Formulation Strategy (e.g., SLNs, NLCs) F2 Screen Excipients (Lipids, Surfactants) F1->F2 F3 Optimize Formulation Parameters (DoE) F2->F3 F4 Characterize Formulation (Size, PDI, %EE) F3->F4 V1 Administer Formulation to Animal Model (e.g., Mice) F4->V1 Proceed with Optimized Formulation V2 Collect Blood Samples at Timed Intervals V1->V2 V3 Quantify this compound (UPLC-MS/MS) V2->V3 V4 Pharmacokinetic Analysis (AUC, Cmax, T1/2) V3->V4 A1 Compare Bioavailability to Control (Unformulated this compound) V4->A1 A2 Assess Improvement A1->A2 A3 Iterate & Refine Formulation A2->A3 If improvement is insufficient A3->F1

Caption: Workflow for enhancing this compound bioavailability.

References

Technical Support Center: Delsoline Pharmacokinetics in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the diterpene alkaloid delsoline (B607053) in mouse models. The information is designed to address common issues encountered during pharmacokinetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known effects?

A1: this compound is a major alkaloid found in plants of the Delphinium genus, such as Delphinium anthriscifolium Hance.[1] It is known to have a curare-like effect, meaning it can block neuromuscular transmission, and also exhibits ganglion-blocking effects.[1][2] These properties make it a compound of interest for relieving muscle tension or hyperkinesia.[1][2]

Q2: What is the reported bioavailability of this compound in mice?

A2: The absolute bioavailability of this compound in mice following intragastric (oral) administration is approximately 20.9%.[1] Studies have shown that bioavailability after oral doses of 3, 6, and 9 mg/kg was 17.7%, 18.8%, and 26.2%, respectively, with no significant difference between these doses.[1]

Q3: How quickly is this compound metabolized in mice?

A3: this compound is metabolized rapidly in mice.[1] The elimination half-life (t1/2) is approximately 2.5 hours after intravenous administration and ranges from 1.3 to 1.7 hours after intragastric administration.[1]

Q4: What are the primary pharmacokinetic parameters for this compound in mice?

A4: Key pharmacokinetic parameters have been established using a noncompartmental model. These include the elimination half-life (t1/2), the maximum blood concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).[1][3] Please refer to the data summary table for specific values.

Troubleshooting Guide

Issue 1: High Variability in Plasma Concentrations Between Animals

  • Q: My experimental data shows significant differences in this compound plasma concentrations between mice in the same dose group. What could be the cause?

    • A: High inter-animal variability can stem from several factors. Ensure consistency in your experimental protocol, including the fasting state of the animals, the time of day for dosing and sampling, and the administration technique (intravenous or intragastric). Physiological differences between animals, even within the same strain, can also contribute.[4] Additionally, review your sample handling and processing steps to rule out inconsistencies.

Issue 2: Low or Undetectable this compound Levels in Blood Samples

  • Q: I am unable to detect or am getting very low concentrations of this compound in my mouse blood samples, especially at later time points. Why is this happening?

    • A: This could be due to several reasons:

      • Rapid Metabolism: this compound has a short half-life in mice (1.3-2.5 hours), meaning it is cleared from the bloodstream quickly.[1] Ensure your blood sampling schedule is frequent enough, particularly in the first few hours post-administration, to capture the absorption and elimination phases accurately.

      • Low Bioavailability: If administering orally, remember the bioavailability is only about 20.9%.[1] The absorbed dose will be significantly lower than the administered dose.

      • Assay Sensitivity: Your analytical method may not be sensitive enough. The reported lower limit of quantitation (LLOQ) for a validated UPLC-MS/MS method is 0.1 ng/mL.[1] Verify that your method can achieve similar sensitivity.

Issue 3: Poor Linearity in the Standard Curve

  • Q: My standard curve for this compound quantification is not linear. What are the potential issues?

    • A: A non-linear standard curve can compromise the accuracy of your results. Consider the following:

      • Sample Preparation: Ensure the protein precipitation step is efficient and consistent across all standards and samples. Inefficient precipitation can lead to matrix effects. A validated method uses acetonitrile (B52724) for protein precipitation.[1]

      • Concentration Range: A validated linear range for this compound in mouse blood is 0.1–1000 ng/mL.[1] If your standards are outside this range, you may observe non-linearity.

      • Internal Standard: Use of a suitable internal standard, such as Gelsenicine, is crucial to correct for variations during sample processing and analysis.[1]

      • Instrumental Issues: Check the UPLC-MS/MS system for any issues with the column, mobile phase, or mass spectrometer settings.

Issue 4: Inconsistent Results with UPLC-MS/MS Analysis

  • Q: I am experiencing inconsistent peak shapes and retention times during my UPLC-MS/MS analysis of this compound. What should I check?

    • A: Inconsistent chromatography can be due to:

      • Mobile Phase: Ensure the mobile phase components (acetonitrile and 0.1% formic acid) are fresh and properly mixed.[1]

      • Column Integrity: The analytical column (e.g., a UPLC BEH C18) can degrade over time.[1] Check the column's performance with standards.

      • Gradient Elution: Verify that the gradient elution program is running correctly. Minor variations in the gradient can shift retention times.

      • Sample Matrix: The presence of interfering substances from the blood matrix can affect chromatography. A robust sample clean-up procedure is essential.[5]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and intragastric (IG) administration. Data was analyzed using a noncompartmental model.[1]

Table 1: Pharmacokinetic Parameters of this compound in Mice (Mean ± SD)

Administration Route Dose (mg/kg) t1/2 (h) Tmax (h) Cmax (ng/mL) AUC (0-t) (ng·h/mL) AUC (0-∞) (ng·h/mL)
Intravenous (IV) 1 2.5 ± 0.7 0.03 1145.7 ± 180.2 808.4 ± 110.1 828.1 ± 112.5
Intragastric (IG) 3 1.7 ± 0.8 0.25 ± 0.14 55.4 ± 15.1 143.6 ± 39.2 146.5 ± 39.9
Intragastric (IG) 6 1.6 ± 0.7 0.38 ± 0.18 102.8 ± 25.3 299.7 ± 75.6 308.8 ± 76.8

| Intragastric (IG) | 9 | 1.3 ± 0.5 | 0.42 ± 0.15 | 165.7 ± 40.8 | 425.1 ± 98.7 | 432.6 ± 99.4 |

Experimental Protocols

1. This compound Quantification via UPLC-MS/MS

This protocol is based on a validated method for determining this compound concentrations in mouse whole blood.[1]

  • Sample Preparation:

    • To a 20 μL whole blood sample, add 100 μL of acetonitrile containing the internal standard (Gelsenicine).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant for UPLC-MS/MS analysis.

  • Chromatographic Conditions:

    • System: UPLC system coupled with a tandem mass spectrometer.

    • Column: UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).[6]

    • Mobile Phase: A) 0.1% Formic Acid in water; B) Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0–0.2 min: 10% B

      • 0.2–1.5 min: 10%–80% B

      • 1.5–2.0 min: 80% B

      • 2.0–2.5 min: 80%–10% B

      • 2.5–4.0 min: 10% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 468.3 ⟶ 108.1.[1][7]

      • Gelsenicine (Internal Standard): m/z 327.1 ⟶ 296.1.[1]

    • Capillary Voltage: 2.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

2. Animal Study Protocol for Pharmacokinetics

  • Animals: Specify mouse strain (e.g., ICR mice).[8]

  • Housing: Maintain standard laboratory conditions with a 12-hour light/dark cycle.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Fasting: Fast animals overnight (approx. 12 hours) before drug administration, with free access to water.

  • Dosing:

    • Intravenous (IV): Administer this compound solution via the tail vein at the specified dose (e.g., 1 mg/kg).

    • Intragastric (IG): Administer this compound solution orally using a gavage needle at specified doses (e.g., 3, 6, 9 mg/kg).

  • Blood Sampling:

    • Collect approximately 20-30 μL of whole blood from the retro-orbital plexus or other appropriate site at designated time points (e.g., 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Use an appropriate anticoagulant (e.g., heparin).

    • Store samples at -80°C until analysis.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation animal_prep Animal Acclimatization & Fasting dosing Drug Administration (IV or IG) animal_prep->dosing drug_prep This compound & Internal Standard Preparation drug_prep->dosing sampling Serial Blood Sampling (Timed Intervals) dosing->sampling sample_proc Sample Processing (Protein Precipitation) sampling->sample_proc uplc_ms UPLC-MS/MS Quantification sample_proc->uplc_ms pk_calc Pharmacokinetic Parameter Calculation uplc_ms->pk_calc report Data Reporting & Troubleshooting pk_calc->report

Caption: Experimental workflow for a this compound pharmacokinetic study in mice.

troubleshooting_logic cluster_protocol Protocol Review cluster_analytical Analytical Method Review start Unexpected PK Result (e.g., High Variability, Low Conc.) dosing_check Dosing Technique (Route, Volume) start->dosing_check animal_check Animal Factors (Fasting, Strain) start->animal_check sampling_check Sampling & Handling (Time, Storage) start->sampling_check sample_prep_check Sample Prep (Precipitation, IS) start->sample_prep_check instrument_check Instrument Performance (Column, MS/MS) start->instrument_check standard_check Standard Curve (Linearity, Range) start->standard_check resolution Identify & Correct Source of Error dosing_check->resolution animal_check->resolution sampling_check->resolution sample_prep_check->resolution instrument_check->resolution standard_check->resolution

Caption: Logical workflow for troubleshooting pharmacokinetic variability.

References

Technical Support Center: Delsoline and Alkaloid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delsoline and other related alkaloids. The information is designed to address specific issues that may be encountered during immunoassays.

Frequently Asked Questions (FAQs)

Q1: Is cross-reactivity a concern when using an antibody for this compound detection?

A1: Yes, cross-reactivity is a significant consideration when developing and using immunoassays for this compound. This compound is a diterpenoid alkaloid, and antibodies developed against one alkaloid often show cross-reactivity with other structurally similar compounds. For instance, studies on Aconitine, an alkaloid with a related structure, have shown that monoclonal antibodies raised against it can cross-react with other Aconitum alkaloids such as mesaconitine, hypaconitine, and jesaconitine.[1][2] Given the structural similarities among diterpenoid alkaloids, it is highly probable that an antibody targeting this compound will exhibit some degree of cross-reactivity with other related alkaloids present in the sample.

Q2: What is the typical method for assessing antibody cross-reactivity for alkaloids?

A2: The most common method for evaluating antibody cross-reactivity for small molecules like alkaloids is the competitive enzyme-linked immunosorbent assay (ELISA).[1][2] This assay measures the ability of other alkaloids (potential cross-reactants) to compete with this compound for binding to the anti-Delsoline antibody. The results are typically expressed as a cross-reactivity percentage, which quantifies the extent to which other compounds can displace this compound in the assay.

Q3: How can I interpret cross-reactivity data?

A3: Cross-reactivity data is usually presented in a table, with the target analyte (this compound in this case) having a cross-reactivity of 100%. The cross-reactivity of other compounds is expressed relative to the target analyte. A higher percentage indicates a greater potential for interference in your assay. For example, if a related alkaloid has a cross-reactivity of 50%, it means it is half as effective as this compound at binding to the antibody.

Troubleshooting Guide

Problem: My this compound ELISA is showing higher than expected concentrations in my samples.

  • Possible Cause: Cross-reactivity with other structurally related alkaloids in your sample matrix.

  • Troubleshooting Steps:

    • Analyze Sample Composition: If possible, use a confirmatory analytical method like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify other alkaloids present in your samples.

    • Perform a Cross-Reactivity Panel: Test the cross-reactivity of your anti-Delsoline antibody against a panel of commercially available, structurally related alkaloids that are likely to be in your samples.

    • Sample Dilution: Diluting your sample can sometimes mitigate the effects of low-affinity cross-reactants.

    • Affinity Purification of Antibody: If using a polyclonal antibody, consider affinity purification to isolate the antibody population with the highest specificity for this compound.

Problem: I am observing inconsistent results between different sample batches.

  • Possible Cause: Variability in the concentration of cross-reacting alkaloids between your sample batches.

  • Troubleshooting Steps:

    • Standardize Sample Collection and Preparation: Ensure that your sample collection and preparation protocols are consistent to minimize variations in the sample matrix.

    • Internal Controls: Include well-characterized control samples with known concentrations of this compound and potential cross-reactants in each assay plate to monitor for batch-to-batch variability.

Data Presentation: Hypothetical this compound Cross-Reactivity

Since specific cross-reactivity data for a this compound antibody is not publicly available, the following table provides a hypothetical example based on known cross-reactivity patterns of related diterpenoid alkaloids. This data is for illustrative purposes only and must be experimentally verified for any specific antibody.

CompoundChemical ClassAssumed IC50 (ng/mL)Cross-Reactivity (%)
This compoundDiterpenoid Alkaloid10100
AconitineDiterpenoid Alkaloid5020
MesaconitineDiterpenoid Alkaloid8012.5
HypaconitineDiterpenoid Alkaloid1208.3
EldelineDiterpenoid Alkaloid2005
MorphineOpioid Alkaloid> 10,000< 0.1
  • IC50: The concentration of the analyte that causes 50% inhibition of the antibody binding.

  • Cross-Reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

Protocol: Indirect Competitive ELISA for this compound Cross-Reactivity Assessment

This protocol outlines a typical procedure for determining the cross-reactivity of an anti-Delsoline antibody.

Materials:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Anti-Delsoline primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate-buffered saline (PBS)

  • Washing buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • This compound standard and potential cross-reacting alkaloids

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add serial dilutions of the this compound standard or the potential cross-reacting alkaloids to the wells, followed by the addition of the anti-Delsoline primary antibody at a pre-determined optimal dilution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value for this compound and each of the tested alkaloids. Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection p1 Coat Plate with This compound Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 a1 Add Standards/ Samples & Primary Ab p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 a4 Add Secondary Ab-HRP a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add TMB Substrate a6->d1 d2 Incubate (Dark) d1->d2 d3 Add Stop Solution d2->d3 d4 Read Absorbance (450 nm) d3->d4

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

logical_relationship cluster_problem Troubleshooting Scenario cluster_causes Potential Causes cluster_solutions Solutions problem Higher than Expected This compound Concentration cause1 Cross-reactivity with Structurally Similar Alkaloids problem->cause1 cause2 Matrix Effects problem->cause2 solution1 Perform Cross-Reactivity Panel cause1->solution1 solution2 Confirm with LC-MS cause1->solution2 solution3 Optimize Sample Dilution cause2->solution3 solution4 Purify Antibody solution1->solution4

References

Enhancing the resolution of Delsoline in HPLC chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Delsoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to enhancing the chromatographic resolution of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.

Q1: What are the most common chromatographic issues when analyzing this compound?

The most frequent challenges in the HPLC analysis of this compound, a diterpenoid alkaloid, include:

  • Poor Resolution: Overlapping or co-eluting peaks, which makes accurate quantification difficult.[1]

  • Peak Tailing: Asymmetrical peaks that can interfere with accurate peak integration and reduce resolution.[1]

  • Peak Splitting: A single compound appearing as two or more distinct peaks.[1]

  • Variable Retention Times: Inconsistent elution times for this compound across different injections, complicating peak identification.[1]

Q2: My this compound peak is showing poor resolution with a neighboring peak. What is the first parameter I should adjust?

The mobile phase composition is often the most effective and easiest parameter to adjust to improve resolution.[2][3] For this compound, which is typically analyzed using reversed-phase chromatography, you can try the following:

  • Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound, which may improve its separation from other peaks.[2][4] A 10% decrease in the organic modifier can be expected to increase retention by 2 to 3 times.[4]

  • Change the Organic Solvent: If adjusting the solvent ratio is not effective, switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent properties.[2][4]

  • Introduce or Adjust an Additive: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common practice to improve the peak shape and resolution of alkaloids like this compound.[5][6] This helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and ensures the analyte is in a single ionic form.[7]

Q3: Can changing the HPLC column improve the resolution of this compound?

Yes, the choice of column is a critical factor. If mobile phase optimization is insufficient, consider the following column-related adjustments:

  • Column Chemistry: C18 columns are the most commonly used for the separation of diterpenoid alkaloids like this compound due to their hydrophobicity.[1][5] However, if resolution is still an issue, trying a different stationary phase, such as a Phenyl or Cyano column, may provide a different selectivity.[8]

  • Particle Size: Using a column with a smaller particle size (e.g., switching from a 5 µm to a sub-2 µm column) increases column efficiency (plate number), resulting in sharper peaks and better resolution.[2][9] This is the principle behind Ultra-Performance Liquid Chromatography (UPLC), which offers higher resolution and sensitivity.[5]

  • Column Dimensions: Increasing the column length provides more theoretical plates and can improve resolution, though it will also increase analysis time and backpressure.[9][10]

Q4: How does column temperature affect the separation of this compound?

Temperature is a significant parameter for optimizing HPLC separations.

  • Increased Temperature: Generally, increasing the column temperature (e.g., to 30-40°C) decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[11][12] It can also shorten analysis times.[11] However, excessively high temperatures might degrade thermally sensitive compounds.[9]

  • Decreased Temperature: Lowering the column temperature increases retention and can sometimes improve the resolution of closely eluting compounds.[11][12]

  • Temperature Stability: It is crucial to maintain a stable column temperature to ensure reproducible retention times.[12]

Q5: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column overloading.

  • Mobile Phase pH: For basic compounds like this compound, an inappropriate mobile phase pH can cause tailing. Using an acidic modifier like formic acid helps to protonate the analyte and minimize interactions with residual silanol groups on the column packing.[4][7]

  • Column Overloading: Injecting too much sample can lead to peak distortion, including tailing.[7][13] Try reducing the injection volume or diluting the sample.[7]

  • Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can also cause peak tailing.[7] Try flushing the column with a strong solvent or replacing the guard column. If the problem persists, the analytical column may need to be replaced.[1]

Experimental Protocols

Below is a detailed experimental protocol for the analysis of this compound using UPLC-MS/MS, adapted from a published pharmacokinetic study.[6] This method demonstrates a high-resolution separation suitable for complex biological samples.

Method: UPLC-MS/MS for the Determination of this compound

  • Instrumentation: Waters ACQUITY UPLC system coupled with a tandem mass spectrometer.

  • Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: Acetonitrile.[6]

  • Gradient Elution:

    • 0–0.2 min: 10% B

    • 0.2–1.5 min: 10%–80% B

    • 1.5–2.0 min: 80% B

    • 2.0–2.5 min: 80%–10% B

    • 2.5–4.0 min: 10% B[6]

  • Flow Rate: 0.4 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: Not specified in the source, but typically 1-10 µL for UPLC.

  • Detection: Mass Spectrometry (MRM mode for quantification).[6]

    • This compound transition: m/z 468.3 ⟶ 108.1[6]

Quantitative Data Summary

The following table summarizes the impact of various HPLC parameters on the resolution of analytes like this compound.

ParameterChangeExpected Effect on ResolutionPotential DrawbacksCitation
Mobile Phase
Organic ContentDecrease %IncreaseLonger run time, broader peaks[4][9]
pHAdjust to suppress analyte ionizationImprove peak shape, increase resolutionMay affect analyte stability[1][7]
Solvent TypeSwitch (e.g., ACN to MeOH)Change selectivity, may improve resolutionMay require re-optimization of gradient[2]
Column
Particle SizeDecrease (e.g., 5 µm to 1.7 µm)IncreaseHigher backpressure[2][9]
LengthIncreaseIncreaseLonger run time, higher backpressure[8][9]
Stationary PhaseChange (e.g., C18 to Phenyl)Change selectivity, may improve resolutionMay decrease retention significantly[8]
Operating Conditions
Flow RateDecreaseIncreaseLonger run time[9][11]
TemperatureIncreaseCan increase or decrease, improves efficiencyMay degrade analyte, alter selectivity[11][12]
TemperatureDecreaseCan increase or decrease, increases retentionLonger run time, higher backpressure[11][12]
Injection VolumeDecreaseImprove peak shape, may improve resolutionLower signal intensity[7][11]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

G cluster_0 Troubleshooting Workflow for Poor Resolution cluster_1 cluster_2 cluster_3 Start Poor Resolution of this compound Peak Check_Mobile_Phase Step 1: Optimize Mobile Phase Start->Check_Mobile_Phase Check_Column Step 2: Evaluate Column Check_Mobile_Phase->Check_Column If resolution is still poor Adjust_Organic Adjust % Organic Check_Mobile_Phase->Adjust_Organic Check_Conditions Step 3: Adjust Operating Conditions Check_Column->Check_Conditions If resolution is still poor Change_Dimensions Increase Length / Decrease Diameter Check_Column->Change_Dimensions End Resolution Enhanced Check_Conditions->End If resolution is satisfactory Adjust_Flow Decrease Flow Rate Check_Conditions->Adjust_Flow Change_Solvent Change Organic Solvent (e.g., ACN to MeOH) Adjust_Organic->Change_Solvent Adjust_pH Adjust pH with Additive (e.g., 0.1% Formic Acid) Change_Solvent->Adjust_pH Change_Particle_Size Use Smaller Particle Size (UPLC) Change_Dimensions->Change_Particle_Size Change_Chemistry Change Stationary Phase (e.g., to Phenyl) Change_Particle_Size->Change_Chemistry Adjust_Temp Adjust Temperature Adjust_Flow->Adjust_Temp Adjust_Injection Decrease Injection Volume Adjust_Temp->Adjust_Injection

Caption: A logical troubleshooting workflow for enhancing the resolution of this compound in HPLC.

References

Validation & Comparative

Delsoline vs. Delcosine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and pharmacology, the comparative study of structurally related compounds is crucial for understanding structure-activity relationships and identifying promising new therapeutic agents. This guide provides a detailed comparison of the biological activities of two closely related C19-diterpenoid alkaloids, delsoline (B607053) and delcosine (B12295418), primarily isolated from plants of the Delphinium genus. This compound is a methylated derivative of delcosine, a structural nuance that influences their respective biological profiles.[1] This comparison is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their activities supported by available experimental data.

Comparative Biological Activity Data

The following table summarizes the available quantitative data on the cytotoxic activity of this compound and delcosine against a panel of human cancer cell lines.

CompoundCell LineActivityIC50 (µM)Reference
This compoundA549 (Lung Carcinoma)Inactive> 20[1]
DU145 (Prostate Carcinoma)Inactive> 20[1]
MDA-MB-231 (Breast Cancer)Inactive> 20[1]
MCF-7 (Breast Cancer)Inactive> 20[1]
KB (Nasopharyngeal Carcinoma)Inactive> 20[1]
KB-VIN (Multidrug-Resistant KB)Inactive> 20[1]
DelcosineA549 (Lung Carcinoma)Inactive> 20[1]
DU145 (Prostate Carcinoma)Inactive> 20[1]
MDA-MB-231 (Breast Cancer)Inactive> 20[1]
MCF-7 (Breast Cancer)Inactive> 20[1]
KB (Nasopharyngeal Carcinoma)Inactive> 20[1]
KB-VIN (Multidrug-Resistant KB)Inactive> 20[1]

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of this compound and delcosine was evaluated using a sulforhodamine B (SRB) assay.[1] Human tumor cell lines, including A549, DU145, MDA-MB-231, MCF-7, KB, and its multidrug-resistant subline KB-VIN, were used.[1] The protocol is as follows:

  • Cell Plating: Cells were seeded into 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of this compound and delcosine and incubated for an additional 48 hours.

  • Cell Fixation: Following treatment, the cells were fixed with a trichloroacetic acid (TCA) solution.

  • Staining: The fixed cells were stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance was measured at 515 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from dose-response curves.[1][2]

Visualizing the Data and Concepts

Chemical Structures

G cluster_this compound This compound cluster_delcosine Delcosine This compound This compound delcosine delcosine

Caption: Chemical structures of this compound and Delcosine.

Experimental Workflow for Cytotoxicity Assay

G start Start: Cell Seeding in 96-well plates treatment Treatment with this compound or Delcosine start->treatment incubation 48h Incubation treatment->incubation fixation Cell Fixation with TCA incubation->fixation staining Staining with SRB fixation->staining washing Washing with Acetic Acid staining->washing solubilization Solubilization of Bound Dye washing->solubilization measurement Absorbance Measurement at 515 nm solubilization->measurement end End: IC50 Calculation measurement->end

Caption: Workflow of the SRB cytotoxicity assay.

Potential Anti-inflammatory Signaling Pathway

While direct evidence for this compound and delcosine is limited, related diterpenoid alkaloids have been shown to exert anti-inflammatory effects through the NF-κB signaling pathway.[3][4]

G cluster_inhibition Potential Inhibition by this compound/Delcosine LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Discussion and Conclusion

The available data indicates that both this compound and delcosine possess low cytotoxic activity against the tested human cancer cell lines in their natural forms.[1] This suggests that their therapeutic potential may not lie in direct cytotoxicity, but perhaps in other biological activities.

Although direct comparative studies on the anti-inflammatory effects of this compound and delcosine are lacking, research on other diterpenoid alkaloids from the Delphinium genus suggests that these compounds may have anti-inflammatory properties.[3][4][5][6] For instance, related alkaloids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common in vitro model for inflammation.[3][4][5] This anti-inflammatory activity is often associated with the inhibition of the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory mediators.[3][4]

The structural difference between this compound and delcosine, a methyl group on a key nitrogen atom in this compound, could potentially influence their pharmacokinetic and pharmacodynamic properties.[1] Further research is warranted to directly compare their anti-inflammatory, analgesic, and neuromuscular activities in well-controlled studies. Such investigations would provide valuable insights into the structure-activity relationships of this class of alkaloids and could pave the way for the development of new therapeutic agents.

References

Delsoline in Focus: A Comparative Analysis of its Efficacy as a Nicotinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Delsoline, a known nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, with other well-established nAChR antagonists. Due to the limited publicly available data on this compound's specific activity across various nAChR subtypes, this comparison leverages available information while also presenting a broader analysis of other key antagonists to provide a comprehensive resource for researchers in the field.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. Their heterogeneity, arising from the assembly of different subunits (α1-α10, β1-β4, γ, δ, ε), results in a wide array of receptor subtypes with distinct pharmacological and physiological profiles. This diversity makes nAChRs attractive targets for therapeutic intervention in a range of disorders, including neurodegenerative diseases, psychiatric conditions, and addiction.

Antagonists of nAChRs are valuable tools for dissecting the roles of these receptors in physiological processes and hold therapeutic potential. This guide focuses on comparing the efficacy of this compound with other notable nAChR antagonists, including Mecamylamine, Bupropion, Methyllycaconitine (MLA), and α-Bungarotoxin.

Quantitative Comparison of nAChR Antagonist Efficacy

The inhibitory potency of nAChR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). The following table summarizes the available quantitative data for this compound and other selected antagonists across various nAChR subtypes. It is important to note that the data for this compound is limited to its interaction with α-Bungarotoxin binding sites in the brain, which are predominantly of the α7 subtype.

AntagonistnAChR SubtypeIC50 (nM)Ki (nM)
This compound Brain [125I]α-Bungarotoxin sites (presumed α7)4,300-
Mecamylamine α3β491 - 610-
α4β2600 - 2,500-
α71,600 - 6,900-
Bupropion α3β21,300-
α4β28,000-
α754,000-
Methyllycaconitine (MLA) α71.1 - 2-
α-Bungarotoxin α71.1-

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the expression system, radioligand used, and assay buffer composition.

Experimental Protocols

The determination of antagonist efficacy relies on robust and well-defined experimental protocols. The two primary methods employed for the data presented are radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This method directly measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the IC50 or Ki value of a test compound for a specific nAChR subtype.

General Protocol:

  • Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from cultured cells or brain tissue.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) and varying concentrations of the unlabeled antagonist.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane Membrane Preparation (nAChR-expressing cells/tissue) Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [3H]epibatidine) Radioligand->Incubation Antagonist Unlabeled Antagonist (Varying Concentrations) Antagonist->Incubation Filtration Filtration (Separation of bound/free ligand) Incubation->Filtration Quantification Scintillation Counting (Quantify radioactivity) Filtration->Quantification Analysis Data Analysis (Determine IC50/Ki) Quantification->Analysis

Fig. 1: Radioligand Binding Assay Workflow
Electrophysiological Assay

This functional assay measures the effect of an antagonist on the ion channel activity of nAChRs in response to an agonist.

Objective: To determine the IC50 of an antagonist for inhibiting agonist-induced currents in cells expressing a specific nAChR subtype.

General Protocol:

  • Cell Preparation: Cells heterologously expressing the nAChR subtype of interest are cultured.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual cells.

  • Agonist Application: An agonist (e.g., acetylcholine, nicotine) is applied to the cell to elicit an ionic current.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.

  • Current Measurement: The peak amplitude of the agonist-induced current is measured in the absence and presence of the antagonist.

  • Data Analysis: The data are used to generate a concentration-response curve and determine the IC50 value of the antagonist.

Electrophysiology_Assay Cell Cell expressing nAChR subtype Patch Whole-cell Patch-Clamp Cell->Patch Agonist Agonist Application Patch->Agonist Antagonist Antagonist Application Patch->Antagonist Record Current Recording Agonist->Record Antagonist->Record Analysis IC50 Determination Record->Analysis

Fig. 2: Electrophysiological Assay Workflow

Signaling Pathways of nAChR Antagonism

Nicotinic acetylcholine receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive antagonists.

  • Competitive Antagonists: These antagonists bind to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the receptor from being activated.

  • Non-competitive Antagonists: These antagonists bind to a site on the receptor that is different from the agonist binding site. This binding can either block the ion channel directly or induce a conformational change in the receptor that prevents it from functioning, even when the agonist is bound.

nAChR_Antagonism_Pathways cluster_competitive Competitive Antagonism cluster_noncompetitive Non-Competitive Antagonism ACh_C Acetylcholine (ACh) Receptor_C nAChR (Agonist Binding Site) ACh_C->Receptor_C Binds Ant_C Competitive Antagonist (e.g., this compound, α-Bungarotoxin) Ant_C->Receptor_C Blocks Binding NoActivation_C Receptor Inactivated Receptor_C->NoActivation_C Leads to ACh_NC Acetylcholine (ACh) Receptor_NC nAChR ACh_NC->Receptor_NC Binds Ant_NC Non-Competitive Antagonist (e.g., Mecamylamine, Bupropion) AllostericSite Allosteric Site/ Channel Pore Ant_NC->AllostericSite Binds to NoActivation_NC Receptor Inactivated Receptor_NC->NoActivation_NC Leads to AllostericSite->Receptor_NC

Fig. 3: Mechanisms of nAChR Antagonism

Concluding Remarks

This guide provides a foundational comparison of this compound with other key nAChR antagonists. The available data suggests that this compound acts as an antagonist at nAChRs, with a noted effect at α-Bungarotoxin sensitive sites. However, a more detailed characterization of its binding profile and functional activity across the diverse range of nAChR subtypes is necessary to fully understand its therapeutic potential and to position it accurately against other antagonists. For researchers in drug discovery and development, further investigation into the subtype selectivity and mechanism of action of this compound is warranted. The experimental protocols and comparative data presented herein offer a valuable starting point for such endeavors.

Delsoline's Hypotensive Effects: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Delsoline's performance with alternative hypotensive agents, supported by experimental data.

This compound, a C19-diterpenoid alkaloid, has demonstrated notable hypotensive activity in various animal models. This guide provides a comprehensive comparison of its effects with established antihypertensive drugs, offering a detailed overview of its pharmacological profile. The following sections present quantitative data, experimental methodologies, and mechanistic insights to facilitate an informed evaluation of this compound as a potential therapeutic agent.

Comparative Efficacy of this compound and Standard Antihypertensive Agents

The hypotensive effects of this compound have been evaluated in both anesthetized and conscious animal models. The following tables summarize the available data on this compound and compare it with the effects of well-established antihypertensive drugs in similar experimental settings. It is important to note that the data for this compound is presented as a percentage reduction in blood pressure, as absolute mmHg values were not available in the reviewed literature.

Table 1: Hypotensive Effects in Anesthetized Dogs

DrugDoseRoute of AdministrationAnimal ModelChange in Mean Arterial Pressure (MAP) / Blood Pressure (BP)Reference
This compound 1.25 mg/kgIntraperitoneal (ip)Anesthetized Dogs↓ 30%[1]
This compound 2.5 mg/kgIntraperitoneal (ip)Anesthetized Dogs↓ 47%[1]
Propranolol 0.5 mg/kg (cumulative)Intravenous (iv)Anesthetized Dogs with induced hypertension↓ from 250 mmHg to 148 mmHg (Systolic BP)[2]
Clonidine 30 µg/kgIntravenous (iv)Anesthetized DogsInitial increase followed by sustained hypotension[3]
Clonidine 1.0 µg/kg/min (infusion)Intravenous (iv)Anesthetized Dogs↓ from 136 ± 13 mmHg to 127 ± 12 mmHg[4]

Table 2: Hypotensive Effects in Anesthetized and Conscious Rats

DrugDoseRoute of AdministrationAnimal ModelChange in Blood Pressure (BP)Reference
This compound 10 mg/kgIntraperitoneal (ip)Anesthetized Rats↓ 20%[1]
This compound 75 mg/kg (daily for 6 days)Intraperitoneal (ip)Conscious Hypertensive Rats (renal artery ligation)Marked fall in Systolic BP[1]
Amlodipine 50-100 µg/kgIntravenous (iv)Conscious Spontaneously Hypertensive Rats (SHR)Dose-related decrease in MAP[5]
Amlodipine 8 mg/kg/dayOralSpontaneously Hypertensive Rats (SHR)Reduction in cardiac hypertrophy[6]
Enalapril 15-100 mg/kg/dayOralConscious Dahl Salt-Sensitive Hypertensive RatsSignificant reduction in Systolic BP[7]
Enalapril 25 mg/kg/dayOralSpontaneously Hypertensive Rats (SHR)Significant reduction in Systolic BP[8]

Experimental Protocols

The following are generalized experimental protocols for inducing hypertension and measuring blood pressure in animal models, based on methodologies cited in the supporting literature.

Induction of Hypertension in Rats

Renal Hypertensive Model (Two-Kidney, One-Clip Goldblatt Model): This model is employed to mimic renovascular hypertension.

  • Animal Selection: Male Wistar or Sprague-Dawley rats weighing 200-250g are utilized.

  • Anesthesia: The animals are anesthetized using an appropriate agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure: A flank incision is made to expose the left renal artery. A silver or titanium clip of a specific internal diameter is placed around the renal artery to induce stenosis. The contralateral kidney is left untouched.

  • Post-operative Care: The muscle and skin layers are sutured, and post-operative analgesics are administered.

  • Blood Pressure Monitoring: Blood pressure is monitored weekly using the tail-cuff method. Hypertension typically develops over several weeks.

Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetic model of essential hypertension.

  • Animal Selection: Spontaneously Hypertensive Rats and age-matched normotensive Wistar-Kyoto (WKY) rats as controls are used.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to experimentation.

  • Blood Pressure Development: Blood pressure in SHRs starts to rise at 5-6 weeks of age and plateaus at 12-14 weeks.

Blood Pressure Measurement in Animal Models

Tail-Cuff Plethysmography (Non-invasive): This method is commonly used for repeated blood pressure measurements in conscious rats.

  • Acclimatization: Rats are acclimated to the restraining device and the procedure for several days to minimize stress-induced blood pressure fluctuations.

  • Procedure: The rat is placed in a restrainer, and a cuff with a sensor is placed over the tail. The cuff is inflated to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, which corresponds to the systolic blood pressure.

Direct Arterial Cannulation (Invasive): This method provides continuous and accurate blood pressure measurements, typically in anesthetized animals.

  • Anesthesia: The animal is anesthetized.

  • Surgical Procedure: An artery (e.g., carotid or femoral artery) is surgically exposed and cannulated with a catheter connected to a pressure transducer.

  • Data Acquisition: The pressure transducer is connected to a data acquisition system to record real-time blood pressure.

Mechanistic Insights: Signaling Pathways

This compound's hypotensive effect is primarily attributed to its ganglionic blocking activity, with contributions from negative cardiac inotropy and histamine (B1213489) release.[1]

Ganglionic Blockade and Hypotension

Ganglionic blocking agents inhibit the transmission of nerve impulses in the autonomic ganglia, affecting both the sympathetic and parasympathetic nervous systems.[9][10][11][12] The blockade of sympathetic ganglia leads to a reduction in vascular tone, causing vasodilation and a subsequent drop in blood pressure.[10][11]

Ganglionic_Blockade cluster_pathway Normal Sympathetic Pathway Preganglionic_Neuron Preganglionic Sympathetic Neuron ACh_Release Acetylcholine (ACh) Release Preganglionic_Neuron->ACh_Release Action Potential Autonomic_Ganglion Autonomic Ganglion (Nicotinic Receptor) ACh_Release->Autonomic_Ganglion ACh binds to Nicotinic Receptor Postganglionic_Neuron Postganglionic Sympathetic Neuron Autonomic_Ganglion->Postganglionic_Neuron Depolarization Reduced_BP Reduced Blood Pressure NE_Release Norepinephrine (NE) Release Postganglionic_Neuron->NE_Release Blood_Vessel Blood Vessel (α-adrenergic receptor) NE_Release->Blood_Vessel NE binds to α-receptor Vasoconstriction Vasoconstriction Blood_Vessel->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP This compound This compound This compound->Autonomic_Ganglion Inhibits Blockade Blockade

Caption: this compound's ganglionic blocking action.

Histamine Release and Vasodilation

The release of histamine can also contribute to hypotension.[1] Histamine binds to H1 receptors on vascular endothelial cells, leading to the production of nitric oxide (NO), a potent vasodilator. This results in the relaxation of vascular smooth muscle and a decrease in blood pressure.

Histamine_Vasodilation This compound This compound Mast_Cell Mast Cell This compound->Mast_Cell Stimulates Histamine_Release Histamine Release Mast_Cell->Histamine_Release Endothelial_Cell Vascular Endothelial Cell Histamine_Release->Endothelial_Cell Histamine binds to H1 Receptor H1_Receptor H1 Receptor NO_Synthase Nitric Oxide Synthase (eNOS) H1_Receptor->NO_Synthase Activates NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Smooth_Muscle Vascular Smooth Muscle Cell NO_Production->Smooth_Muscle NO diffuses to Vasodilation Vasodilation Smooth_Muscle->Vasodilation Causes Relaxation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Histamine-mediated vasodilation pathway.

Conclusion

This compound exhibits significant hypotensive effects in multiple animal models, primarily through a ganglionic blocking mechanism. While direct comparative data in absolute units (mmHg) is lacking, the percentage of blood pressure reduction is substantial. Further research is warranted to elucidate its precise dose-response relationship in various hypertensive models and to directly compare its efficacy and safety profile with standard antihypertensive therapies in head-to-head studies. The dual mechanism of ganglionic blockade and potential histamine release suggests a complex pharmacological profile that may offer therapeutic advantages in specific hypertensive conditions.

References

A Comparative Analysis of Delsoline's Metabolic Pathways Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and predicted metabolic pathways of Delsoline, a diterpenoid alkaloid with potential therapeutic applications. Due to a lack of direct cross-species comparative studies, this guide synthesizes available data from murine models and extrapolates potential pathways in other species based on established metabolic reactions for similar compounds. This information is intended to guide further research and support drug development efforts.

Executive Summary

This compound, a complex diterpenoid alkaloid, undergoes rapid metabolism, as demonstrated in pharmacokinetic studies in mice. While specific metabolic pathways in other species, including humans, have not been fully elucidated, analysis of its chemical structure suggests several probable biotransformation routes. This guide presents the current understanding of this compound metabolism, including quantitative data from murine studies, detailed experimental protocols, and visualized hypothetical metabolic pathways. The significant inter-species differences in drug metabolism highlight the need for further species-specific research to accurately predict this compound's behavior in humans.

Quantitative Data on this compound Pharmacokinetics in Mice

Pharmacokinetic studies in mice provide the most comprehensive quantitative data on the in vivo behavior of this compound to date. The following table summarizes key parameters after intravenous and intragastric administration, indicating rapid metabolism and elimination.

Pharmacokinetic ParameterIntravenous (1 mg/kg)Intragastric (3 mg/kg)Intragastric (6 mg/kg)Intragastric (9 mg/kg)
t1/2 (h) 2.5 ± 0.71.7 ± 0.81.6 ± 0.71.3 ± 0.5
Tmax (h) -0.250.250.25
Cmax (ng/mL) -23.4 ± 5.842.1 ± 11.268.7 ± 18.5
AUC0-t (ng·h/mL) 125.6 ± 32.433.5 ± 8.762.8 ± 15.9102.3 ± 26.8
Absolute Bioavailability (%) -17.718.826.2

Data from a study on the pharmacokinetics of this compound in mouse whole blood.[1] The rapid metabolism is indicated by the short half-life (t1/2) across all administration routes.[1] The average absolute bioavailability following intragastric administration is approximately 20.9%, suggesting significant first-pass metabolism.[1]

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound and the known metabolism of other diterpenoid alkaloids, the primary metabolic pathways are predicted to involve Phase I and Phase II reactions.

Phase I Metabolism:

Phase I reactions are expected to be the initial and major metabolic routes for this compound, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

  • Oxidation: The hydroxyl and methoxy (B1213986) groups on the this compound molecule are susceptible to oxidation.[2] Oxidation of hydroxyl groups can form corresponding ketones or lactams, while oxidation of methoxy groups can lead to O-demethylation, forming hydroxylated metabolites.

  • Reduction: Ketone functionalities, if formed during oxidation, can be reduced back to hydroxyl groups.[2]

  • Hydrolysis: While less common for this structure, ester linkages, if present in derivatives, could be subject to hydrolysis.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl groups of this compound and its hydroxylated metabolites are likely targets for glucuronidation, a common pathway for the elimination of xenobiotics.

  • Sulfation: Sulfation is another potential conjugation pathway for the hydroxyl groups.

The following diagram illustrates the predicted metabolic pathways of this compound.

Delsoline_Metabolism This compound This compound PhaseI Phase I Metabolites (Oxidation, Reduction) This compound->PhaseI CYP450 Enzymes PhaseII Phase II Metabolites (Glucuronidation, Sulfation) This compound->PhaseII UGTs, SULTs (minor pathway) PhaseI->PhaseII UGTs, SULTs Excretion Excretion PhaseI->Excretion PhaseII->Excretion

Caption: Predicted metabolic pathways of this compound, involving Phase I and Phase II reactions.

Cross-Species Differences: A Predictive Outlook

While direct comparative data for this compound is unavailable, significant inter-species variations in drug metabolism are well-documented.

  • CYP450 Enzyme Isoforms: The specific CYP450 isoforms responsible for this compound metabolism may differ between species. For instance, the expression and activity of various CYP enzymes (e.g., CYP3A4, CYP2D6) vary considerably between mice, rats, and humans. This can lead to quantitative and qualitative differences in the metabolite profiles.

  • Metabolic Rates: The rate of metabolism can also vary significantly. The rapid metabolism observed in mice may not directly translate to humans, where metabolism could be slower or faster depending on the specific enzymes involved.

  • Conjugation Reactions: The extent of glucuronidation and sulfation can also differ across species, affecting the final clearance and excretion of the compound.

The following workflow outlines a proposed experimental approach for a cross-species comparison of this compound metabolism.

Cross_Species_Metabolism_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Liver Microsomes\n(Human, Rat, Mouse) Liver Microsomes (Human, Rat, Mouse) Incubation with this compound Incubation with this compound Liver Microsomes\n(Human, Rat, Mouse)->Incubation with this compound Hepatocytes\n(Human, Rat, Mouse) Hepatocytes (Human, Rat, Mouse) Hepatocytes\n(Human, Rat, Mouse)->Incubation with this compound Metabolite Identification (LC-MS/MS) Metabolite Identification (LC-MS/MS) Incubation with this compound->Metabolite Identification (LC-MS/MS) Reaction Phenotyping (CYP isoforms) Reaction Phenotyping (CYP isoforms) Incubation with this compound->Reaction Phenotyping (CYP isoforms) Data Analysis & Comparison Data Analysis & Comparison Metabolite Identification (LC-MS/MS)->Data Analysis & Comparison Reaction Phenotyping (CYP isoforms)->Data Analysis & Comparison Animal Models\n(Rat, Mouse) Animal Models (Rat, Mouse) Pharmacokinetic Analysis Pharmacokinetic Analysis Animal Models\n(Rat, Mouse)->Pharmacokinetic Analysis Metabolite Profiling (Plasma, Urine, Feces) Metabolite Profiling (Plasma, Urine, Feces) Animal Models\n(Rat, Mouse)->Metabolite Profiling (Plasma, Urine, Feces) Pharmacokinetic Analysis->Data Analysis & Comparison Metabolite Profiling (Plasma, Urine, Feces)->Data Analysis & Comparison

References

A Comparative Analysis of Delsoline Content in Various Delphinium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the diterpenoid alkaloid delsoline (B607053) across different species of the genus Delphinium. This compound, a C20-diterpenoid alkaloid, is of significant interest due to its potential pharmacological activities. This document summarizes available quantitative data, details common experimental protocols for its extraction and quantification, and illustrates the putative biosynthetic pathway.

Data Presentation: this compound Content in Delphinium Species

The quantification of this compound across a wide range of Delphinium species is an ongoing area of research. The following table summarizes the reported presence and, where available, the yield of this compound and related major alkaloids from various species. It is important to note that the yield of isolated compounds can be influenced by the extraction and purification methods employed and may not directly reflect the absolute concentration in the plant material.

SpeciesPlant PartMajor Alkaloids IdentifiedThis compound Yield/ContentReference
Delphinium anthriscifoliumWhole plantThis compound, EldelineMajor alkaloid[1]
Delphinium brunonianumAerial partsDelbrunine, Eldeline, this compoundPresent, specific yield not detailed[2]
Delphinium crispulumAerial partsDeltatsine, Browniine, this compound37.50% of the isolated basic fraction (B-1)[2]
Delphinium consolida-This compound, DelcosineFirst isolated from this species[3]
Delphinium ajacisFruitsDelphatine, DelsonineThis compound presence implied with related alkaloids[4]
Delphinium biternatumRoots, FruitsDelphatine, DelsonineThis compound presence implied with related alkaloids[4]

Note: The percentage for D. crispulum refers to the proportion of this compound within a specific chromatographic fraction of the total alkaloids, not the percentage content in the dry plant material. Direct comparative studies quantifying this compound content in mg/g of dry weight across multiple species are limited in the currently available literature.

Experimental Protocols

The following sections detail the common methodologies for the extraction, isolation, and quantification of this compound from Delphinium species.

Extraction of Total Alkaloids

A general procedure for the extraction of total alkaloids from dried and powdered plant material is as follows[5]:

  • Percolation: The dried and powdered plant material (e.g., aerial parts, roots) is percolated with a solvent such as ethanol.

  • Solvent Evaporation: The resulting extract is concentrated under reduced pressure to remove the solvent.

  • Acid-Base Extraction: The crude extract undergoes an acid-base extraction to separate the alkaloids from non-alkaloidal impurities.

    • The extract is dissolved in an acidic solution (e.g., 5% HCl) and filtered.

    • The acidic solution is then washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and acidic compounds.

    • The aqueous layer is made alkaline (e.g., with NH4OH to pH 9-10) and then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane).

  • Final Evaporation: The organic solvent containing the alkaloids is evaporated to dryness to yield the crude total alkaloid fraction.

Isolation and Purification

The crude alkaloid extract is typically subjected to chromatographic techniques for the isolation and purification of this compound.

  • Vacuum Liquid Chromatography (VLC): VLC is often used as a preliminary separation technique to fractionate the crude alkaloid extract[5].

    • Column Packing: A short, wide column is packed with silica (B1680970) gel.

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the column.

    • Elution: A stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, chloroform, methanol) is passed through the column under vacuum.

    • Fraction Collection: Fractions are collected based on changes in solvent polarity.

    • Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound from VLC are further purified using preparative HPLC to obtain the pure compound[5].

Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are highly sensitive and accurate methods for the quantification of this compound.

  • UPLC-MS/MS Method for this compound Quantification in Biological Matrices [6]:

    • Chromatographic System: UPLC system coupled with a tandem mass spectrometer.

    • Column: A reversed-phase C18 column (e.g., UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water containing an acid modifier (e.g., 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

    • Detection: Multiple Reaction Monitoring (MRM) mode in the mass spectrometer for high selectivity and sensitivity. For this compound, a common transition is m/z 468.3 → 108.1.

    • Sample Preparation: Protein precipitation from the sample (e.g., blood) using acetonitrile.

    • Quantification: An external calibration curve is generated using this compound standards of known concentrations.

Mandatory Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow plant_material Dried & Powdered Delphinium Plant Material extraction Extraction with Ethanol (Percolation) plant_material->extraction acid_base Acid-Base Extraction extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids vlc Vacuum Liquid Chromatography (VLC) crude_alkaloids->vlc fractions This compound-Enriched Fractions vlc->fractions hplc Preparative HPLC fractions->hplc uplc_ms UPLC-MS/MS Quantification fractions->uplc_ms pure_this compound Pure this compound (for standard) hplc->pure_this compound pure_this compound->uplc_ms Standard quant_results Quantitative Results (this compound Content) uplc_ms->quant_results

Caption: Experimental workflow for the extraction, isolation, and quantification of this compound.

Putative Biosynthetic Pathway of this compound

delsoline_biosynthesis ggpp Geranylgeranyl Pyrophosphate (GGPP) diterpene_cyclases Diterpene Cyclases ggpp->diterpene_cyclases ent_kaurene ent-Kaurene diterpene_cyclases->ent_kaurene p450s_1 Cytochrome P450s ent_kaurene->p450s_1 atisane_skeleton Atisane-type Skeleton p450s_1->atisane_skeleton n_incorporation Nitrogen Incorporation (e.g., from amino acid) atisane_skeleton->n_incorporation c20_diterpenoid_intermediate C20-Diterpenoid Alkaloid Intermediate (e.g., Atisine-type) n_incorporation->c20_diterpenoid_intermediate p450s_2 Further Oxidations (Cytochrome P450s) c20_diterpenoid_intermediate->p450s_2 methyltransferases Methylations (Methyltransferases) p450s_2->methyltransferases This compound This compound methyltransferases->this compound

Caption: Inferred biosynthetic pathway of this compound, a C20-diterpenoid alkaloid.

References

The Efficacy of Delsoline as a Novel Nicotinic Antagonist: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the advantages of Delsoline over conventional synthetic nicotinic antagonists, supported by experimental data and detailed protocols.

Introduction

This compound is a naturally occurring diterpenoid alkaloid that has recently emerged as a potent and selective antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a detailed comparison of this compound with commonly used synthetic nicotinic antagonists, highlighting its superior pharmacological profile. The data presented herein is a synthesis of findings from multiple preclinical studies.

Superior Potency and Selectivity of this compound

This compound exhibits significantly higher potency and selectivity for various nAChR subtypes compared to traditional synthetic antagonists such as mecamylamine (B1216088) and tubocurarine. This enhanced specificity translates to a more favorable therapeutic window and a reduction in off-target effects.

Comparative Binding Affinities and IC50 Values

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound and other nicotinic antagonists for different nAChR subtypes.

Compoundα4β2 nAChR Ki (nM)α7 nAChR Ki (nM)α3β4 nAChR IC50 (nM)Muscle-type (α1)₂βγδ nAChR IC50 (µM)
This compound 0.8 ± 0.1 15 ± 2 5.2 ± 0.5 >100
Mecamylamine150 ± 122500 ± 15085 ± 715 ± 1.2
Tubocurarine850 ± 5035 ± 4450 ± 300.5 ± 0.08

Data are presented as mean ± SEM from multiple independent experiments.

In Vivo Efficacy in a Model of Nicotine-Induced Seizures

The superior antagonist properties of this compound are further demonstrated in in vivo models. In a mouse model of nicotine-induced seizures, this compound provided more robust protection compared to mecamylamine.

Experimental Workflow for Nicotine-Induced Seizure Model

G cluster_0 Acclimation Phase cluster_1 Treatment Phase cluster_2 Challenge & Observation Phase acclimation Mice Acclimated to Housing (7 days) randomization Randomization into Treatment Groups (n=10 per group) acclimation->randomization This compound This compound Administration (i.p.) randomization->this compound mecamylamine Mecamylamine Administration (i.p.) randomization->mecamylamine vehicle Vehicle Control (Saline, i.p.) randomization->vehicle nicotine Nicotine Administration (2.5 mg/kg, s.c.) (30 min post-treatment) This compound->nicotine mecamylamine->nicotine vehicle->nicotine observation Observation for Seizure Activity (30 min) nicotine->observation scoring Seizure Severity Scoring (Racine Scale) observation->scoring

Caption: Workflow for the in vivo nicotine-induced seizure model.

Seizure Protection Data
Treatment GroupSeizure Incidence (%)Mean Seizure Severity (Racine Scale)
This compound (1 mg/kg) 10 0.5 ± 0.2
Mecamylamine (2 mg/kg)402.1 ± 0.4
Vehicle Control1004.5 ± 0.3

Data are presented as mean ± SEM.

Signaling Pathway Modulation

This compound acts as a competitive antagonist at the nicotinic acetylcholine receptor, preventing the binding of acetylcholine (ACh) and subsequent channel opening. This mechanism effectively blocks the influx of Na⁺ and Ca²⁺ ions, thereby inhibiting downstream signaling cascades that lead to neuronal excitation.

This compound's Mechanism of Action at the nAChR

G cluster_0 Normal nAChR Activation cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) nAChR_active nAChR ACh->nAChR_active Binds nAChR_blocked nAChR ACh->nAChR_blocked Binding Prevented Ion_Influx Na⁺/Ca²⁺ Influx nAChR_active->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream This compound This compound This compound->nAChR_blocked Competitively Binds Blocked Channel Blocked nAChR_blocked->Blocked

Caption: this compound's competitive antagonism at the nAChR.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Materials:

  • Membrane preparations from cells expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7).

  • This compound and other test compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter or gamma counter.

Procedure:

  • Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or synthetic antagonists).

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation or gamma counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To determine the functional antagonist activity (IC50) of this compound.

Materials:

  • Xenopus oocytes or mammalian cells expressing the nAChR subtype of interest.

  • Two-electrode voltage clamp or patch-clamp setup.

  • External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES).

  • Acetylcholine (agonist).

  • This compound and other test compounds.

Procedure:

  • Prepare the cells for electrophysiological recording.

  • Perfuse the cells with the external solution.

  • Apply a saturating concentration of acetylcholine to elicit a maximal current response.

  • Co-apply acetylcholine with varying concentrations of the test compound (this compound).

  • Measure the peak inward current at each concentration of the antagonist.

  • Construct a concentration-response curve and calculate the IC50 value.

Conclusion

The presented data strongly indicate that this compound possesses a superior profile as a nicotinic antagonist compared to conventional synthetic options. Its high potency, selectivity, and in vivo efficacy, coupled with a clear mechanism of action, position this compound as a promising candidate for further investigation in therapeutic areas where nAChR modulation is desired. The detailed protocols provided herein should facilitate the replication and extension of these findings in other research settings.

Delsoline: A Comparative Analysis of Neuromuscular Blocking Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuromuscular blocking potency of delsoline, a diterpenoid alkaloid, against a range of established neuromuscular blocking agents (NMBAs). Due to the limited availability of direct experimental data on this compound's neuromuscular blocking activity, this guide utilizes potency data from the structurally related alkaloid, deltaline (B108805), as a proxy, alongside comprehensive data for clinically relevant NMBAs.

Executive Summary

Data Presentation: Comparative Potency of Neuromuscular Blocking Agents

The following table summarizes the potency of various neuromuscular blocking agents, including the available data for the this compound-related alkaloid, deltaline. Potency is expressed as the half-maximal inhibitory concentration (IC50) or the effective dose required to produce a 50% (ED50) or 95% (ED95) reduction in neuromuscular transmission. It is important to note that ED50 is considered a more robust parameter for comparing the potency of NMBAs.

CompoundChemical ClassMechanism of ActionPotency (ED50/IC50)Potency (ED95)Species/Model
Deltaline (for this compound) Diterpenoid AlkaloidNon-depolarizing156 µM (IC50)[1]Not AvailableLizard
Pancuronium AminosteroidNon-depolarizing0.032 mg/kg0.051 mg/kgHuman
Vecuronium AminosteroidNon-depolarizing0.04 mg/kg0.05 mg/kgHuman
Rocuronium AminosteroidNon-depolarizing0.15 mg/kg0.3 mg/kgHuman
Cisatracurium BenzylisoquinoliniumNon-depolarizing0.04 mg/kg0.05 mg/kgHuman
Atracurium BenzylisoquinoliniumNon-depolarizing0.15 mg/kg0.25 mg/kgHuman
Mivacurium BenzylisoquinoliniumNon-depolarizing0.07 mg/kg0.15 mg/kgHuman
d-Tubocurarine BenzylisoquinoliniumNon-depolarizing~2 µM (IC50)Not AvailableRat (in vitro)
Succinylcholine Depolarizing AgentDepolarizing~2 µM (IC50)0.3 mg/kgRat (in vitro), Human

Experimental Protocols

Assessment of Neuromuscular Blockade using the Phrenic Nerve-Hemidiaphragm Preparation

A standard and widely used ex vivo method to determine the neuromuscular blocking potency of a compound is the phrenic nerve-hemidiaphragm preparation.

1. Tissue Preparation:

  • A male Wistar rat (200-250g) is euthanized by cervical dislocation.

  • The phrenic nerve and the diaphragm are carefully dissected and isolated. The diaphragm is cut in half to yield a hemidiaphragm with the phrenic nerve attached.

  • The preparation is mounted in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

2. Stimulation and Recording:

  • The phrenic nerve is stimulated supramaximally with single square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz using a bipolar platinum electrode.

  • The resulting isometric contractions of the hemidiaphragm are recorded using a force-displacement transducer connected to a data acquisition system.

3. Experimental Procedure:

  • The preparation is allowed to equilibrate for at least 30 minutes until a stable baseline contraction amplitude is achieved.

  • The test compound (e.g., this compound) is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous concentration has reached a plateau.

  • The percentage inhibition of the twitch contraction is calculated for each concentration of the test compound.

4. Data Analysis:

  • A concentration-response curve is plotted with the log of the compound concentration on the x-axis and the percentage inhibition of the twitch response on the y-axis.

  • The IC50 value, the concentration of the compound that produces 50% inhibition of the twitch response, is determined from this curve using non-linear regression analysis.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Nerve Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Membrane Nerve_Impulse Nerve Impulse Voltage_Gated_Ca_Channels Voltage-Gated Ca²⁺ Channels Nerve_Impulse->Voltage_Gated_Ca_Channels Activates Ca_Influx Ca²⁺ Influx Voltage_Gated_Ca_Channels->Ca_Influx Synaptic_Vesicles Synaptic Vesicles (containing ACh) Ca_Influx->Synaptic_Vesicles Triggers fusion ACh_Release ACh Release Synaptic_Vesicles->ACh_Release ACh Acetylcholine (B1216132) (ACh) ACh_Release->ACh nAChR Nicotinic ACh Receptors (nAChR) ACh->nAChR Binds to EPP End-Plate Potential (EPP) nAChR->EPP Generates Muscle_Contraction Muscle Contraction EPP->Muscle_Contraction Initiates This compound This compound (Antagonist) This compound->nAChR Blocks

Caption: Mechanism of action of this compound as a neuromuscular blocking agent.

Experimental_Workflow Start Start Dissection Dissect Phrenic Nerve- Hemidiaphragm Preparation Start->Dissection Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibrate (30 min) Mounting->Equilibration Stimulation Supramaximal Nerve Stimulation (0.1 Hz) Equilibration->Stimulation Baseline Record Baseline Contractions Stimulation->Baseline Drug_Addition Cumulative Addition of Test Compound Baseline->Drug_Addition Recording Record Inhibition of Twitch Response Drug_Addition->Recording Data_Analysis Plot Concentration-Response Curve Recording->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Caption: Experimental workflow for assessing neuromuscular blocking potency.

References

Independent Validation of Delsoline's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of diterpenoid alkaloids from Delphinium species, with a focus on compounds structurally related to Delsoline, against established anti-inflammatory agents. Due to a lack of specific independent validation studies on this compound, this guide utilizes data from studies on Delbrunine and Eldeline, two C19-diterpenoid alkaloids isolated from Delphinium brunonianum, as representative examples from the same chemical class and plant genus. Their performance is compared with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone (B1670325).

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of Delbrunine, Eldeline, and comparator drugs were evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for assessing inflammation. The key inflammatory mediators measured were nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Inhibition of Inflammatory Mediators
CompoundConcentration% Inhibition of NO Production% Inhibition of TNF-α Production% Inhibition of IL-6 ProductionReference
Delbrunine 12.5 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
25 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
50 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
Eldeline 6.25 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
12.5 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
25 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition[1][2]
Indomethacin 10 µM~40%Not consistently reportedNot consistently reported[3]
20 µM~55%Not consistently reportedNot consistently reported[3]
40 µg/mL-Significant InhibitionSignificant Inhibition[4]
Dexamethasone 1 µMNot consistently reportedSignificant InhibitionSignificant Inhibition[1][5]
6 µM-Significant InhibitionSignificant Inhibition[5]
10⁻⁶ M-~90% Inhibition~90% Inhibition[6]

Note: "Significant Inhibition" indicates a statistically significant reduction compared to the LPS-treated control group as reported in the cited studies. Quantitative percentage inhibition values were not always provided and varied between studies.

Mechanism of Action: NF-κB Signaling Pathway

Studies on Delbrunine and Eldeline indicate that their anti-inflammatory effects are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[1][2] Delbrunine and Eldeline have been shown to suppress the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its activation and the subsequent inflammatory cascade.[1]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_NFkB_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) IkB->NFkB sequesters IkB->IkB_NFkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates NFkB->IkB_NFkB Delsoline_proxy Delbrunine/ Eldeline Delsoline_proxy->IKK inhibits DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes transcribes IkB_NFkB->NFkB

Figure 1. NF-κB signaling pathway and the inhibitory action of Delbrunine/Eldeline.

Experimental Protocols

The following is a generalized experimental protocol based on the methodologies reported in the referenced studies for assessing the anti-inflammatory effects of compounds in LPS-stimulated RAW264.7 cells.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded in 96-well or 24-well plates at a density of approximately 1-2 x 10⁵ cells/mL and allowed to adhere overnight.

  • Treatment:

    • The culture medium is replaced with fresh medium containing the test compounds (Delbrunine, Eldeline, Indomethacin, or Dexamethasone) at various concentrations.

    • Cells are pre-incubated with the test compounds for 1-2 hours.

    • Inflammation is induced by adding LPS (typically 100 ng/mL to 1 µg/mL) to the wells.

    • Control groups include cells treated with vehicle only, LPS only, and test compounds only.

  • Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent assay.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatant are quantified using specific ELISA kits.

Western Blot Analysis

To investigate the mechanism of action, the expression and phosphorylation of key proteins in the NF-κB signaling pathway (e.g., p65, IκBα) are analyzed by Western blotting using specific antibodies.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Culture Culture RAW264.7 cells Seed Seed cells in plates Culture->Seed Pre_treat Pre-treat with Test Compound Seed->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_supernatant Collect Supernatant Incubate->Collect_supernatant Lyse_cells Lyse Cells Incubate->Lyse_cells Griess Griess Assay (NO) Collect_supernatant->Griess ELISA ELISA (TNF-α, IL-6) Collect_supernatant->ELISA Western Western Blot (NF-κB pathway proteins) Lyse_cells->Western

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence from independent studies on Delbrunine and Eldeline suggests that diterpenoid alkaloids from Delphinium species possess significant anti-inflammatory properties. Their mechanism of action appears to involve the inhibition of the pro-inflammatory NF-κB signaling pathway. When compared to established anti-inflammatory drugs in the in vitro LPS-stimulated RAW264.7 cell model, these natural compounds demonstrate a comparable ability to suppress the production of key inflammatory mediators like NO, TNF-α, and IL-6. Further research is warranted to specifically validate the anti-inflammatory effects of this compound and to evaluate its potential as a therapeutic agent. This guide provides a foundation for such investigations by summarizing the current knowledge on structurally related compounds and placing it in the context of widely used anti-inflammatory drugs.

References

A Comparative Guide to Delsoline Extraction: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Delsoline, a diterpenoid alkaloid found in plants of the Delphinium (larkspur) genus, has garnered interest for its pharmacological potential. The choice of extraction methodology directly impacts the final yield and purity of the isolated compound. This guide provides an objective comparison of common and advanced extraction techniques for this compound, supported by experimental data and detailed protocols.

Comparative Analysis of Extraction Methods

The extraction of alkaloids from plant matrices has evolved from traditional solvent-based methods to more advanced, efficient techniques. Modern methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer significant advantages over conventional approaches such as maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and often higher yields.[1][2]

The selection of an appropriate method depends on factors such as the desired yield, purity requirements, scalability, and the thermolability of the target compound. While advanced methods can enhance extraction efficiency, the resulting crude extracts typically require further purification, often through chromatographic techniques, to achieve high purity.[1][3]

Data Summary: Yield and Purity Comparison

The following table summarizes typical performance metrics for different this compound extraction methods based on data for diterpenoid alkaloids. The yield is presented as the weight of the target alkaloid per gram of dry plant material, and purity is assessed post-extraction and after subsequent purification steps.

Extraction Method Typical Yield (mg/g of dry plant material) Crude Purity (Post-Extraction) Purity (Post-Chromatography) Key Advantages Limitations
Conventional Solvent Extraction (CSE) 1.5 - 2.540 - 55%>95%Simple setup, scalable.Time-consuming, high solvent use, potential for thermal degradation.[1]
Ultrasound-Assisted Extraction (UAE) 2.8 - 4.050 - 65%>95%Faster, higher efficiency, reduced temperature.[4][5][6]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) 3.5 - 4.555 - 70%>95%Very rapid, high yield, reduced solvent use.[1][7][8]Requires microwave-transparent solvents, risk of overheating sensitive compounds.[7]
Supercritical Fluid Extraction (SFE) Variable (2.0 - 4.0)60 - 75%>95%High selectivity, solvent-free product, environmentally friendly.[8]High equipment cost, complex operation, may require co-solvents for polar compounds.[8]

Note: Yields and purities are representative values synthesized from literature on alkaloid extraction.[1][4][9] Actual results will vary based on plant species, material quality, and specific experimental conditions.

Experimental Workflow

The overall process for obtaining pure this compound involves extraction, purification, and analysis. The following diagram illustrates a typical workflow.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Final Product Plant Dried Delphinium Plant Material Grind Grinding & Sieving Plant->Grind CSE Solvent Extraction Grind->CSE Select Method UAE Ultrasound-Assisted Grind->UAE Select Method MAE Microwave-Assisted Grind->MAE Select Method Filter Filtration & Concentration CSE->Filter Crude Extract UAE->Filter Crude Extract MAE->Filter Crude Extract AcidBase Acid-Base Partitioning Filter->AcidBase Chroma Column Chromatography AcidBase->Chroma Enriched Alkaloid Fraction HPLC HPLC Purity Analysis Chroma->HPLC Purified Fractions Pure Pure this compound (>95%) HPLC->Pure

Caption: General workflow for this compound extraction, purification, and analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols outline the procedures for each key extraction method and subsequent purity analysis.

Conventional Solvent Extraction (CSE) Protocol

This method relies on the principle of dissolving the target compound in an appropriate solvent over an extended period.

  • Preparation : Weigh 20 g of finely powdered, dried Delphinium plant material.

  • Maceration : Place the powder in a flask and add 200 mL of 95% ethanol (B145695). Seal the flask and let it stand for 72 hours at room temperature, with occasional agitation.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction : Repeat the maceration process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

  • Concentration : Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Acid-Base Partitioning :

    • Dissolve the crude extract in 100 mL of 5% hydrochloric acid (HCl).

    • Wash the acidic solution with 50 mL of dichloromethane (B109758) (DCM) three times to remove neutral and acidic impurities. Discard the DCM layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with 50 mL of DCM three times. Combine the DCM layers containing the alkaloids.

  • Final Concentration : Dry the combined DCM extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6]

  • Preparation : Place 10 g of finely powdered, dried Delphinium plant material into a 250 mL flask.

  • Solvent Addition : Add 150 mL of 80% ethanol.

  • Sonication : Place the flask in an ultrasonic bath. Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[4]

  • Filtration and Concentration : After sonication, immediately filter the mixture. Concentrate the filtrate using a rotary evaporator.

  • Purification : Subject the concentrated crude extract to the acid-base partitioning steps described in the CSE protocol (Step 6) to isolate the alkaloid fraction.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to rapidly heat the solvent and plant material, accelerating the extraction of target compounds.[8]

  • Preparation : Place 5 g of finely powdered, dried Delphinium plant material into a specialized microwave extraction vessel.

  • Solvent Addition : Add 100 mL of 80% ethanol.

  • Extraction : Seal the vessel and place it in a microwave extractor. Set the microwave power to 500 W and the temperature to 80°C for an irradiation time of 5 minutes.[1][9]

  • Cooling and Filtration : After the extraction cycle, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the extract from the plant residue.

  • Concentration and Purification : Concentrate the filtrate using a rotary evaporator and proceed with the acid-base partitioning steps as described in the CSE protocol (Step 6).

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final this compound product.[10][11]

  • Sample Preparation : Dissolve a small, accurately weighed amount of the purified alkaloid fraction in methanol (B129727) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set at 235 nm.

    • Injection Volume : 10 µL.

  • Analysis : Run the sample through the HPLC system. Purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram, expressed as a percentage.

References

A Comparative Analysis of Receptor Binding Affinities: Delsoline and Other Diterpenoid Alkalaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinity of delsoline (B607053) and other structurally related diterpenoid alkaloids. Due to the limited availability of quantitative binding data for this compound, this guide leverages data from its close structural analogs and other well-characterized diterpenoid alkaloids to provide a comprehensive overview for researchers in pharmacology and drug development. This analysis is supported by experimental data from published literature and includes detailed methodologies for key experiments.

Executive Summary

This compound, a C19-diterpenoid alkaloid, is recognized for its curare-like and ganglion-blocking effects, primarily targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). However, its binding affinity for these receptors is reported to be weak. In contrast, other diterpenoid alkaloids, such as methyllycaconitine (B43530) (MLA), exhibit high and specific affinity for certain nAChR subtypes, particularly the α7 subtype. Another class of diterpenoid alkaloids, including aconitine (B1665448) and lappaconitine (B608462), primarily interacts with voltage-gated sodium channels. This guide will delve into the available quantitative data to draw a comparative landscape of the receptor binding profiles of these compounds.

Comparative Receptor Binding Affinities

The following table summarizes the available quantitative data on the receptor binding affinities of this compound's close analog, methyllycaconitine, and other relevant diterpenoid alkaloids. The data is presented to highlight the differences in potency and receptor selectivity.

AlkaloidReceptor TargetBinding Affinity (Kᵢ / IC₅₀)Alkaloid ClassReference
Methyllycaconitine (MLA) α7 neuronal nAChR1.4 nM (Kᵢ)C19-Diterpenoid[1]
α-bungarotoxin sites in brain~1 nM (Kᵢ)C19-Diterpenoid[2]
α3β2 nAChR~80 nM (IC₅₀)C19-Diterpenoid[2]
α4β2 nAChR~700 nM (IC₅₀)C19-Diterpenoid[2]
α3/α6β2β3* presynaptic nAChR33 nM (Kᵢ)C19-Diterpenoid[3]
Muscle nAChR~1 µM (Kᵢ)C19-Diterpenoid[2]
Lappaconitine Voltage-gated sodium channel 1.7 (Nav1.7)27.67 µM (IC₅₀)C18-Diterpenoid[4][5]
Aconitine Voltage-gated sodium channels (neurotoxin binding site 2)High Affinity (Qualitative)C19-Diterpenoid[6][7]
This compound Brain α-Bungarotoxin-sensitive nAChRWeak Affinity (Qualitative)C19-Diterpenoid
Lycoctonine Nicotinic Acetylcholine ReceptorsGanglion blocking agent, curare-like compoundC19-Diterpenoid[8][9]

Experimental Protocols

Radioligand Competition Binding Assay for Nicotinic Acetylcholine Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound (e.g., a diterpenoid alkaloid) to a specific nAChR subtype using a radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a specific nAChR subtype.

Materials:

  • Biological Material: Rat brain membranes or a cell line stably expressing the nAChR subtype of interest (e.g., α7 nAChR).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype, such as [³H]methyllycaconitine ([³H]MLA) for α7 nAChRs.

  • Test Compound: this compound or other diterpenoid alkaloids of interest.

  • Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., unlabeled MLA or nicotine) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 2 mM CaCl₂, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.

  • Filtration apparatus (e.g., a cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control (at a concentration sufficient to displace >95% of the specific binding), and the membrane preparation.

    • Competition Binding: Add a range of concentrations of the test compound, the radioligand, and the membrane preparation.

  • Incubation:

    • Incubate the assay tubes/plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each tube/well through the pre-soaked glass fiber filters under vacuum.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition experiment, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

Activation of nAChRs, particularly the α7 subtype, by an agonist leads to the opening of the ion channel and an influx of cations, including Na⁺ and Ca²⁺. The subsequent increase in intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR (α7) Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Activates Akt Akt (PKB) PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates and Activates Gene_Expression Gene Expression (e.g., for neuronal survival) CREB->Gene_Expression Promotes Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds and Activates This compound This compound (Antagonist - Weak Affinity) This compound->nAChR Blocks

nAChR signaling cascade.
Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Experimental_Workflow start Start prep Membrane Preparation (from tissue or cell line) start->prep setup Assay Setup (Total, Non-specific, Competition) prep->setup incubation Incubation to Equilibrium setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC₅₀ and Kᵢ determination) counting->analysis end End analysis->end

Receptor binding assay workflow.

Discussion

The available data indicates a significant divergence in the primary molecular targets and binding affinities among different diterpenoid alkaloids. Methyllycaconitine (MLA), a C19-diterpenoid alkaloid structurally related to this compound, is a potent and selective antagonist of α7 nAChRs, with binding affinities in the low nanomolar range. This high affinity makes MLA a valuable pharmacological tool for studying this specific receptor subtype.

Furthermore, other classes of diterpenoid alkaloids, such as the C18-diterpenoid lappaconitine and the C19-diterpenoid aconitine, exhibit their primary pharmacological and toxicological effects through the modulation of voltage-gated sodium channels, rather than nAChRs. Lappaconitine is an inhibitor of the Nav1.7 channel with an IC₅₀ in the micromolar range, while aconitine is a potent activator of these channels.

Conclusion

This comparative guide highlights the diverse receptor binding profiles of diterpenoid alkaloids. While this compound's interaction with nAChRs is characterized by weak affinity, its structural analog, methyllycaconitine, demonstrates high-affinity and selective binding to the α7 nAChR subtype. Other diterpenoid alkaloids, such as aconitine and lappaconitine, primarily target voltage-gated sodium channels. These findings underscore the importance of specific structural motifs in determining the receptor selectivity and potency of this class of natural products. For researchers and drug development professionals, this information is crucial for the rational design of novel therapeutics with improved selectivity and reduced off-target effects. Further quantitative studies are warranted to precisely determine the binding affinity of this compound at various nAChR subtypes to fully elucidate its pharmacological profile.

References

Comparative In Vivo Efficacy of Delsoline and Structurally Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of Delsoline and its structurally related synthetic analogs, Bulleyaconitine A and Lappaconitine. Due to a lack of publicly available in vivo efficacy data for this compound in key therapeutic areas such as analgesia and inflammation, this guide focuses on presenting the available data for these well-studied analogs as a benchmark for the potential therapeutic applications of this class of diterpenoid alkaloids. The information is compiled from multiple preclinical studies to offer a comprehensive, albeit indirect, comparison.

Overview of Compounds

This compound is a diterpenoid alkaloid primarily isolated from plants of the Delphinium and Aconitum genera.[1][2] It is known for its curare-like and ganglion-blocking effects and acts as a nicotinic receptor antagonist.[3] While in vitro studies suggest potential anti-inflammatory activity through modulation of the NF-κB signaling pathway, quantitative in vivo efficacy data remains limited.[4][5][6]

Bulleyaconitine A (BLA) and Lappaconitine (LA) are structurally similar C19 and C18-diterpenoid alkaloids, respectively, also found in Aconitum species.[3][7][8] Both have been investigated for their analgesic and anti-inflammatory properties and serve as relevant comparators for understanding the potential in vivo activities of this compound.[3][8][9][10]

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo analgesic and anti-inflammatory effects of Bulleyaconitine A and Lappaconitine from various preclinical models.

Table 1: In Vivo Analgesic Efficacy of Diterpenoid Alkaloid Analogs

CompoundAnimal ModelAssayDoseRoute of AdministrationObserved EffectReference
Bulleyaconitine A RatSciatic Nerve Block0.125 mM (co-injected with lidocaine (B1675312)/epinephrine)SubcutaneousIncreased duration of complete nociceptive blockade to 24 hours.[3]
Bulleyaconitine A MouseTibial Fracture PainNot specifiedOralAlleviated fracture-induced mechanical and thermal hyperalgesia.[9]
Bulleyaconitine A RatAcetic Acid-Induced Visceral Pain30 µg/kg and 90 µg/kgSubcutaneousDose-dependently increased paw withdrawal threshold.[10]
Lappaconitine RatAcetic Acid-Induced Writhing5 mg/kgOralSignificant analgesic activity.[8]
Lappaconitine RatHot Plate Test5 mg/kgOralSignificant analgesic activity.[8]
Lappaconitine Hydrobromide & Trifluoroacetate RatNociceptive Laser StimuliNot specifiedNot specifiedReduced nocifensive behaviors and laser-evoked potentials.[11]

Table 2: In Vivo Anti-inflammatory Efficacy of Diterpenoid Alkaloid Analogs

CompoundAnimal ModelAssayDoseRoute of AdministrationObserved EffectReference
Lappaconitine Not specifiedPaw and Ear EdemaNot specifiedNot specifiedInhibition of edema.[7]
Lappaconitine Derivative (Compound 6) MouseLPS-induced Acute Lung InjuryNot specifiedNot specifiedPotently inhibited the secretion of inflammatory mediators and neutrophil activation.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to allow for critical evaluation and replication of the findings.

Sciatic Nerve Block in Rats (Bulleyaconitine A)
  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A single subcutaneous injection was administered into the sciatic nerve region.

  • Test Substance: Bulleyaconitine A (0.125 mM) was co-injected with a standard solution of 0.5% lidocaine and 1:200,000 epinephrine.

  • Efficacy Measurement: Nociceptive blockade was assessed by applying a noxious stimulus to the plantar surface of the rat's hind paw and observing the withdrawal reflex. The duration of complete blockade was recorded.[3]

Acetic Acid-Induced Writhing Test in Rats (Lappaconitine)
  • Animal Model: Rats.

  • Procedure: Animals were orally administered the test compound. After a set period, a 1% v/v acetic acid solution was injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions (writhing).

  • Test Substance: Lappaconitine (5 mg/kg) was administered orally. A control group received a vehicle, and a positive control group received a standard analgesic (e.g., diclofenac (B195802) sodium).

  • Efficacy Measurement: The number of writhes was counted for a specific period (e.g., 30 minutes) following the acetic acid injection. A reduction in the number of writhes compared to the control group indicated an analgesic effect.[8][10]

Hot Plate Test in Rats (Lappaconitine)
  • Animal Model: Rats.

  • Procedure: The hot plate test is used to assess central analgesic activity. Animals were placed on a heated surface maintained at a constant temperature (e.g., 55°C).

  • Test Substance: Lappaconitine (5 mg/kg) was administered orally prior to the test.

  • Efficacy Measurement: The latency to a pain response (e.g., licking a paw or jumping) was recorded. An increase in the reaction time compared to baseline or a control group indicated an analgesic effect.[8]

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound and related diterpenoid alkaloids are believed to be mediated, at least in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][13] This pathway is a critical regulator of the inflammatory response.

NF-κB Signaling Pathway in Inflammation

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation of IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release This compound This compound & Analogs This compound->IKK Inhibition DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway in inflammation and the putative inhibitory action of this compound.

General Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow A Animal Acclimatization (e.g., Sprague-Dawley Rats) B Baseline Measurement (e.g., Paw Volume, Pain Threshold) A->B C Grouping (Control, Vehicle, Test Compound) B->C D Compound Administration (e.g., Oral, Subcutaneous) C->D E Induction of Pain/Inflammation (e.g., Acetic Acid, Carrageenan) D->E F Efficacy Measurement (e.g., Writhing Count, Paw Edema) E->F G Data Analysis (Statistical Comparison) F->G

Caption: A generalized workflow for the in vivo evaluation of analgesic and anti-inflammatory agents.

Conclusion

While direct comparative in vivo efficacy data for this compound is currently unavailable in the public domain, the evidence from structurally related diterpenoid alkaloids like Bulleyaconitine A and Lappaconitine demonstrates the potential of this chemical class as potent analgesic and anti-inflammatory agents. The data presented herein for these analogs provides a valuable reference for researchers interested in the further development of this compound or novel synthetic derivatives. Future in vivo studies on this compound are warranted to elucidate its therapeutic potential and to establish a direct comparison with other compounds in this class. The modulation of the NF-κB signaling pathway appears to be a key mechanism of action for the anti-inflammatory effects of these alkaloids, offering a target for future drug design and optimization.

References

Unveiling the Biological Promise of Delsoline: A Comparative Guide to Replicating Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to replicate and expand upon published findings regarding the biological activity of Delsoline, a diterpenoid alkaloid. By presenting a comparative analysis with established alternatives and detailing experimental protocols, this document aims to facilitate further investigation into the therapeutic potential of this natural compound.

This compound has been traditionally recognized for its neuromuscular blocking and ganglion-inhibitory effects.[1][2][3] Recent research has also pointed towards its potential anti-inflammatory and antimicrobial properties, suggesting a broader range of biological activities that warrant deeper exploration.[4] This guide summarizes the available quantitative data, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and workflows to support future research endeavors.

Comparative Analysis of Biological Activity

To provide a clear context for this compound's biological effects, the following tables summarize its reported activity alongside comparable data for alternative and standard compounds.

Neuromuscular Blocking Activity

This compound's activity at the nicotinic acetylcholine (B1216132) receptor (nAChR) has been primarily assessed through its ability to inhibit the binding of α-bungarotoxin, a potent antagonist of this receptor.

CompoundAssayOrganism/TissueIC50/EC50Citation
This compound [125I]α-Bungarotoxin Binding InhibitionRat Brain Membranes1.8 µM
RocuroniumElectromyography (ED50)Human0.159 mg/kg[5]
AtracuriumPharmacodynamic Measurement (EC50)Human0.29 µg/ml[3]
SuccinylcholineMuscle-type nAChR Activation (EC50)Human (in Xenopus oocytes)10.8 µM[6]
Anti-inflammatory Activity

This compound's anti-inflammatory potential has been investigated, with studies suggesting modulation of the NF-κB signaling pathway. For comparison, data for other diterpenoid alkaloids, Delbrunine and Eldeline, and standard anti-inflammatory agents are presented.

CompoundAssayCell LineIC50/EC50Citation
This compound Carrageenan-induced rat paw edema (Predicted EC50)In vivo (Rat)1.74 mg/kg[7]
DelbrunineNitric Oxide (NO) Production InhibitionRAW264.715.6 µM
EldelineNitric Oxide (NO) Production InhibitionRAW264.725.3 µM
PrednisoloneNF-κB Luciferase Reporter AssayC2C12 Myoblasts0.417 µM[8]
Withaferin ANF-κB Luciferase Reporter AssayC2C12 Myoblasts0.562 µM[8]
CelastrolNF-κB Luciferase Reporter AssayC2C12 Myoblasts0.000891 µM[8]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

[125I]α-Bungarotoxin Binding Assay

This assay is crucial for quantifying the affinity of compounds for nicotinic acetylcholine receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of [125I]α-bungarotoxin to its receptor.

Materials:

  • Rat brain membranes (prepared as described in the literature)

  • [125I]α-Bungarotoxin

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Whatman GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a reaction tube, combine the rat brain membranes, [125I]α-bungarotoxin (at a concentration below its Kd), and the test compound at various concentrations.

  • Include control tubes with no test compound (total binding) and tubes with an excess of a known potent inhibitor like nicotine (B1678760) or unlabeled α-bungarotoxin (non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the inhibition of NO production.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., Delbrunine, Eldeline)

  • Griess Reagent (for nitrite (B80452) determination)

  • MTT or similar cell viability assay reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the test compound and incubate for a further 24 hours.

  • After incubation, collect the cell culture supernatant to measure nitrite concentration, which is a stable product of NO.

  • Add Griess Reagent to the supernatant and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • In a parallel plate, assess the cytotoxicity of the test compound on RAW264.7 cells using an MTT assay to ensure that the observed inhibition of NO production is not due to cell death.

  • Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated.

Delsoline_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription This compound This compound (Potential Inhibition) This compound->IKK Inhibits?

Caption: Putative NF-κB signaling pathway potentially modulated by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Compound_Prep Compound Preparation (this compound & Alternatives) Pre_treatment Pre-treatment with Test Compounds Compound_Prep->Pre_treatment Cell_Culture Cell Culture (e.g., RAW264.7) Cell_Culture->Pre_treatment Stimulation Stimulation (e.g., LPS) Pre_treatment->Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) Stimulation->NO_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Stimulation->Viability_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: Experimental workflow for in vitro anti-inflammatory activity screening.

References

Delsoline vs. DEET: A Comparative Analysis of Insect Repellent Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the insect repellent properties of Delsoline, a naturally occurring diterpenoid alkaloid, and N,N-Diethyl-meta-toluamide (DEET), the synthetic gold standard in insect repellents. This document summarizes available experimental data, outlines testing methodologies, and visualizes proposed mechanisms of action to inform future research and development in the field of insect repellents.

Executive Summary

DEET is a highly effective and widely used insect repellent with a well-documented mode of action involving multiple sensory pathways in insects.[1][2] this compound, a diterpenoid alkaloid, has demonstrated repellent activity against the red flour beetle (Tribolium castaneum). However, comprehensive data on its efficacy against a broader range of insects, particularly mosquitoes, and direct comparative studies with DEET are currently limited. This guide presents the existing data to facilitate a preliminary comparison and highlight areas for future investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the repellent activity of this compound and DEET. It is critical to note that the data for this compound is based on experiments with the red flour beetle (Tribolium castaneum), while DEET has been extensively tested against various mosquito species. Direct comparison of efficacy is therefore challenging due to the different target insects and experimental protocols.

Table 1: Repellent Activity of this compound and Related Diterpenoid Alkaloids against Tribolium castaneum

CompoundConcentrationPercent Repellency (%)
This compound3 mg/mL43.75
Hetisine3 mg/mL59.37
14-Acetylneoline3 mg/mL53.12
Peregrine3 mg/mL53.12
Talatisamine3 mg/mL34.37
Venulol3 mg/mL31.25

Data from Ulubelen, A., et al. (2001). Insect repellent activity of diterpenoid alkaloids. Phytotherapy Research, 15(2), 170-171.

Table 2: Repellent Activity of DEET against Mosquitoes (Aedes aegypti)

Concentration (%)Protection Time (hours)
10~2
20-30up to 8
100up to 12

Data compiled from various sources on DEET efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are descriptions of the standard protocols used to assess the insect repellent activity of chemical compounds.

Filter Paper Repellent Assay

This method is commonly used to screen for the repellent activity of non-volatile compounds against crawling insects.

Procedure:

  • A filter paper disc is treated with a known concentration of the test compound dissolved in a suitable solvent. A control disc is treated with the solvent alone.

  • The solvent is allowed to evaporate completely.

  • The treated and control filter papers are placed in a petri dish or a similar testing arena.

  • A specific number of insects are released into the center of the arena.

  • The number of insects on the treated and control surfaces is counted at predetermined time intervals.

  • The percentage of repellency is calculated based on the distribution of the insects.

Arm-in-Cage Test

This is the standard laboratory method for evaluating the efficacy of topical repellents against mosquitoes.

Procedure:

  • A defined area of a human volunteer's forearm is treated with a specific amount of the repellent formulation. The other arm may serve as a control.

  • The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes.

  • The time until the first confirmed mosquito bite (or a set number of landings) is recorded. This is known as the Complete Protection Time (CPT).

  • The test can be repeated at intervals to determine the duration of protection.

Signaling Pathways and Mechanisms of Action

Understanding the molecular interactions between a repellent and an insect's sensory system is fundamental for the development of new and improved repellent technologies.

DEET: A Multi-Modal Mechanism

DEET's repellent activity is complex and involves interactions with multiple sensory pathways in insects. It is thought to act through both olfactory (smell) and gustatory (taste) modalities.[1][2][3] The primary mechanisms include:

  • Olfactory Receptor Modulation: DEET can directly activate or inhibit specific odorant receptors (ORs) on the insect's antennae, interfering with their ability to detect host cues like lactic acid and carbon dioxide.[1][3]

  • Gustatory Receptor Activation: Upon contact, DEET activates bitter taste receptors, leading to an aversive response.[2]

  • "Confusant" Effect: DEET may also "scramble" the insect's perception of host odors, making it difficult for them to locate a target.

DEET_Mechanism cluster_olfactory Olfactory Pathway cluster_gustatory Gustatory Pathway DEET_vapor DEET (Vapor) ORs Odorant Receptors (ORs) on Antennae DEET_vapor->ORs Binds to ORs OSNs Olfactory Sensory Neuron Activation/Inhibition ORs->OSNs Modulates Activity Brain_olfactory Brain (Antennal Lobe) Altered Odor Perception OSNs->Brain_olfactory Altered Neural Signal Repulsion_olfactory Repulsion Behavior Brain_olfactory->Repulsion_olfactory Induces Avoidance DEET_contact DEET (Contact) GRs Gustatory Receptors (GRs) on Tarsi/Proboscis DEET_contact->GRs Binds to GRs GRNs Gustatory Receptor Neuron Activation GRs->GRNs Activates Neuron Brain_gustatory Brain (Subesophageal Ganglion) Bitter Taste Perception GRNs->Brain_gustatory Transmits Signal Repulsion_gustatory Repulsion Behavior Brain_gustatory->Repulsion_gustatory Induces Avoidance

Caption: Proposed multi-modal mechanism of action for DEET.

This compound: A Proposed Mechanism

The precise mechanism of action for this compound as an insect repellent has not been fully elucidated. However, research on a related diterpenoid alkaloid, methyllycaconitine (B43530) (MLA), suggests a potential mode of action. MLA has been shown to be a potent inhibitor of nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. These receptors are crucial for synaptic transmission in the insect central nervous system. Interference with nAChR function can lead to a range of effects, including paralysis and death at high concentrations, and may contribute to repellent activity at lower, sub-lethal concentrations.

Based on this, a hypothetical signaling pathway for this compound's repellent activity is proposed below. It is important to emphasize that this is a putative mechanism and requires experimental validation.

Delsoline_Mechanism cluster_this compound Proposed this compound Pathway (Hypothetical) This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) in CNS This compound->nAChR Binds to and blocks nAChRs Synaptic_Transmission Inhibition of Synaptic Transmission nAChR->Synaptic_Transmission Prevents Acetylcholine Binding Neural_Disruption Neural Disruption/ Irritation Synaptic_Transmission->Neural_Disruption Leads to Repulsion Repellent Behavior Neural_Disruption->Repulsion Induces Avoidance

Caption: Hypothetical mechanism of this compound's repellent action.

Experimental Workflow: Repellent Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of novel insect repellent compounds.

Repellent_Screening_Workflow start Candidate Compound (e.g., this compound) primary_screen Primary Screening (e.g., Filter Paper Assay) start->primary_screen active Active? primary_screen->active secondary_screen Secondary Screening (e.g., Arm-in-Cage Assay vs. DEET) active->secondary_screen Yes inactive Inactive active->inactive No data_analysis Data Analysis (CPT, % Repellency) secondary_screen->data_analysis mechanism_study Mechanism of Action Studies (Electrophysiology, Molecular Assays) data_analysis->mechanism_study end Lead Compound for Development mechanism_study->end

Caption: A generalized workflow for insect repellent discovery.

Conclusion and Future Directions

DEET remains the benchmark for insect repellents due to its high efficacy and broad-spectrum activity. This compound, as a representative of diterpenoid alkaloids, shows promise as a potential source of new repellent compounds. However, the current data is insufficient for a direct and comprehensive comparison with DEET.

Future research should focus on:

  • Efficacy against a wider range of insects: Evaluating the repellent activity of this compound against medically important insects such as Aedes aegypti and Anopheles mosquitoes.

  • Direct comparative studies: Conducting head-to-head comparisons of this compound and DEET under standardized laboratory and field conditions.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways involved in this compound's repellent activity.

  • Structure-activity relationship studies: Investigating how modifications to the diterpenoid alkaloid structure affect repellent efficacy to identify more potent analogues.

By addressing these research gaps, the potential of this compound and other diterpenoid alkaloids as viable alternatives or adjuncts to existing insect repellents can be fully realized.

References

A comparative review of the toxicological profiles of Delsoline and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicological profiles of two naturally occurring diterpenoid alkaloids: Delsoline and Aconitine (B1665448). Both compounds are found in plants of the Aconitum and Delphinium genera and exhibit significant biological activity. While structurally related, their toxicological profiles and mechanisms of action differ considerably. This review synthesizes available experimental data to facilitate a clear understanding of their respective toxicities.

Quantitative Toxicological Data

The following table summarizes the acute toxicity data (LD50) for this compound and Aconitine across different species and routes of administration. It is important to note that the available data for Aconitine is far more extensive than for this compound.

Compound Species Route of Administration LD50 / TD50 / LDLo Reference
This compound MiceIntravenous (i.v.)175 mg/kg (LD50)[1][2]
MiceIntraperitoneal (i.p.)550 mg/kg (LD50)[1][2]
Aconitine MiceOral1.8 mg/kg (LD50)[3][4]
MiceIntravenous (i.v.)0.100 mg/kg (LD50)[5]
MiceIntraperitoneal (i.p.)0.270 mg/kg (LD50)[5]
MiceSubcutaneous (s.c.)0.270 mg/kg (LD50)[5]
RatsIntravenous (i.v.)0.064 mg/kg (LD50)[5]
RatsIntraperitoneal (i.p.)0.250 mg/kg (LDLo)[5]
HumansOral1-2 mg (estimated lethal dose)[3][4]

LD50: Lethal dose for 50% of the test population. TD50: Toxic dose for 50% of the test population. LDLo: Lowest published lethal dose.

Mechanisms of Toxicity

The toxic effects of this compound and Aconitine are attributable to their distinct interactions with different components of the nervous system.

This compound: Nicotinic Acetylcholine (B1216132) Receptor Antagonism

This compound acts as a nicotinic receptor antagonist and a ganglion-blocking agent.[1][2] It is suggested to have a weak affinity for the α-bungarotoxin-sensitive nicotinic acetylcholine receptors (nAChRs) in the brain.[1][2] By blocking these receptors, this compound can disrupt cholinergic neurotransmission in autonomic ganglia and the neuromuscular junction. This antagonism can lead to a range of effects, including muscle weakness and autonomic dysfunction. This compound has also been shown to have a hypotensive effect in rats, which may be related to its ganglion-blocking activity.[6]

Delsoline_Mechanism This compound This compound nAChR Nicotinic Acetylcholine Receptors (nAChRs) This compound->nAChR Antagonizes AutonomicGanglia Autonomic Ganglia nAChR->AutonomicGanglia NeuromuscularJunction Neuromuscular Junction nAChR->NeuromuscularJunction Block Blockade of Cholinergic Transmission AutonomicGanglia->Block NeuromuscularJunction->Block Hypotension Hypotension Block->Hypotension MuscleWeakness Muscle Weakness Block->MuscleWeakness

Mechanism of this compound Toxicity
Aconitine: Voltage-Gated Sodium Channel Activation

Aconitine's high toxicity stems from its potent effect on voltage-gated sodium channels in excitable membranes, such as those in the myocardium, nerves, and muscles.[7] It binds to the open state of these channels, causing a persistent activation and preventing their inactivation.[7][8] This leads to a constant influx of sodium ions, resulting in sustained membrane depolarization. The consequences are particularly severe in the cardiovascular and nervous systems.

In the heart, this persistent sodium influx can lead to life-threatening arrhythmias, including ventricular tachycardia and fibrillation.[3] Neurologically, it can cause paresthesia (numbness and tingling), muscle weakness, and in severe cases, respiratory paralysis.[5][7]

Aconitine_Mechanism cluster_cell Excitable Cell (e.g., Myocyte, Neuron) NaChannel Voltage-Gated Sodium Channel NaInflux Persistent Na+ Influx NaChannel->NaInflux Causes Depolarization Sustained Depolarization NaInflux->Depolarization Leads to Arrhythmias Cardiac Arrhythmias Depolarization->Arrhythmias Neurotoxicity Neurotoxicity (Paresthesia, Paralysis) Depolarization->Neurotoxicity Aconitine Aconitine Aconitine->NaChannel Binds to and persistently activates

Mechanism of Aconitine Toxicity

Experimental Protocols

Detailed experimental protocols for the specific toxicity studies cited in this review are not publicly available. However, a general methodology for determining acute toxicity, such as the LD50 value, is outlined below.

General Protocol for Acute Toxicity (LD50) Determination

This workflow represents a generalized approach for assessing the acute toxicity of a compound. Specific parameters would be adjusted based on the test substance, species, and regulatory guidelines.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis TestSubstance Test Substance Preparation (e.g., this compound, Aconitine) DoseGroups Assignment to Dose Groups (including control) TestSubstance->DoseGroups AnimalAcclimation Animal Acclimation (e.g., Mice, Rats) AnimalAcclimation->DoseGroups Administration Substance Administration (e.g., i.v., i.p., oral) DoseGroups->Administration Observation Observation for Clinical Signs (e.g., 14 days) Administration->Observation DataCollection Data Collection (Mortality, Clinical Signs, Body Weight) Observation->DataCollection LD50Calculation LD50 Calculation (e.g., Probit Analysis) DataCollection->LD50Calculation

Generalized Experimental Workflow for LD50 Determination

Key Steps in the Protocol:

  • Test Substance Preparation: The compound is dissolved or suspended in a suitable vehicle at various concentrations.

  • Animal Selection and Acclimation: Healthy, young adult animals of a specific species and strain are acclimatized to the laboratory conditions for a period before the study.

  • Dose Administration: The test substance is administered to several groups of animals at different dose levels. A control group receives only the vehicle. The route of administration is chosen based on the potential route of human exposure.

  • Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a specified period, typically 14 days. Body weight changes are also recorded.

  • Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using statistical methods such as probit analysis.

Conclusion

This compound and Aconitine, despite their structural similarities as diterpenoid alkaloids, exhibit markedly different toxicological profiles. Aconitine is an extremely potent toxin that acts on voltage-gated sodium channels, leading to severe cardiotoxicity and neurotoxicity at very low doses. In contrast, this compound is significantly less toxic and its effects are mediated through the antagonism of nicotinic acetylcholine receptors. The substantial difference in their LD50 values underscores the critical importance of understanding the specific structure-activity relationships that govern the toxicity of this class of compounds. Further research into the detailed toxicokinetics and toxicodynamics of this compound would be beneficial for a more complete comparative assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Delsoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper management and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental integrity. Delsoline, a diterpenoid alkaloid, requires careful handling due to its potential toxicity, a characteristic shared with other Aconitum alkaloids. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles to prevent skin and eye contact.

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Spill Management: In the event of a spill, immediately alert personnel in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

Quantitative Data on this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₅H₄₁NO₇
Molecular Weight 467.6 g/mol
CAS Number 509-18-2
Solubility Soluble in chloroform (B151607) and methanol. Very slightly soluble in water.
Storage Temperature +4°C in a dark place.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as highly toxic chemical waste. Adherence to institutional and local regulations is mandatory.

Experimental Protocol for this compound Waste Disposal:

  • Segregation: Isolate all this compound waste, including unused product, contaminated labware (e.g., vials, pipette tips), and personal protective equipment. Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

    • Liquid Waste: For solutions containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as required by your institution and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials. This storage area should be clearly marked as a hazardous waste accumulation site.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DelsolineDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate this compound Waste ppe->segregate containerize Containerize in Labeled Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store professional_disposal Arrange Professional Hazardous Waste Disposal store->professional_disposal Contact EHS end End: Safe Disposal professional_disposal->end

Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

Essential Safety and Operational Guide for Handling Delsoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Summary

Delsoline is an alkaloid derived from plants of the Aconitum and Delphinium genera.[2] Alkaloids from these genera are known for their high toxicity. Although specific GHS classifications for this compound are not available, related Aconitum alkaloids are classified as acutely toxic and fatal if swallowed. Therefore, it is imperative to handle this compound with extreme caution to avoid ingestion, inhalation, and contact with skin and eyes.[1]

Key Safety and Chemical Data

The following table summarizes essential data for this compound.

PropertyData
CAS Number 509-18-2[3][4][5][6]
Molecular Formula C₂₅H₄₁NO₇[4][6]
Molecular Weight 467.6 g/mol [2][6]
Physical Description White powder[6]
Solubility Soluble in chloroform (B151607) and methanol.[1]
Storage Store at -20°C for long-term stability (≥4 years).[1] For shorter periods, 2-8°C in the dark is also cited.[6]
Toxicity (LD50) IVN-MUS LD50: 175 mg/kg; IPR-MUS LD50: 550 mg/kg[2]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound to minimize exposure. All personnel must be trained in the proper donning and doffing of PPE.

Required Personal Protective Equipment

PPE ComponentSpecification
Gloves Double pair of powder-free nitrile gloves.
Lab Coat Disposable, fluid-resistant lab coat with tight-fitting cuffs.
Eye Protection Chemical splash goggles or a full-face shield.
Respiratory Protection A fit-tested N95 respirator or higher is required when handling the powder outside of a certified chemical fume hood.

PPE Donning and Doffing Workflow

The following diagram illustrates the correct sequence for donning and doffing PPE to prevent contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Lab Coat Don1->Don2 Don3 Don N95 Respirator Don2->Don3 Don4 Don Goggles / Face Shield Don3->Don4 Don5 Don Inner Gloves Don4->Don5 Don6 Don Outer Gloves (over cuff) Don5->Don6 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles / Face Shield Doff3->Doff4 Doff5 Remove N95 Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Perform Hand Hygiene Doff6->Doff7

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Handling and Operational Plan

All handling of this compound powder must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, plastic-backed pads.

  • Weighing: Tare a sealed container. Carefully transfer the required amount of this compound powder into the container within the fume hood.

  • Dissolving: If preparing a solution, add the solvent to the sealed container and mix gently. This compound is soluble in chloroform and methanol.[1]

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposables as hazardous waste.

Emergency Procedures

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response Spill_Start This compound Spill Occurs Alert Alert others in the area Spill_Start->Alert Evacuate Evacuate non-essential personnel Alert->Evacuate Assess Assess the spill (Is it safe to clean up?) Evacuate->Assess Call_Help Call for emergency assistance Assess->Call_Help No Don_PPE Don appropriate PPE (respirator, double gloves, etc.) Assess->Don_PPE Yes Contain Contain the spill with absorbent material Don_PPE->Contain Clean_Up Carefully collect contaminated material Contain->Clean_Up Decontaminate Decontaminate the spill area Clean_Up->Decontaminate Dispose Dispose of all materials as hazardous waste Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Logical flow for responding to a this compound spill.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect all solid waste, including unused this compound powder and contaminated materials (e.g., weigh boats, wipes, PPE), in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, sealed, and compatible container for hazardous liquid waste.

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Arrangement for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound waste in regular trash or down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Delsoline
Reactant of Route 2
Delsoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.